molecular formula C9H11F3N2 B174588 N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine CAS No. 183251-95-8

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Cat. No.: B174588
CAS No.: 183251-95-8
M. Wt: 204.19 g/mol
InChI Key: CTAFZNWWARLWMI-UHFFFAOYSA-N
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Description

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, also known as N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, is a useful research compound. Its molecular formula is C9H11F3N2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-14(2)8-4-3-6(5-7(8)13)9(10,11)12/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAFZNWWARLWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368885
Record name N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine
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Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183251-95-8
Record name N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine
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Record name 1-N,1-N-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine
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Foundational & Exploratory

An In-Depth Technical Guide to N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, systematically known as N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine, is a highly functionalized aromatic diamine. Its structure is distinguished by an ortho-phenylenediamine core, a powerful electron-withdrawing trifluoromethyl group, and an electron-donating dimethylamino group. This unique combination of moieties imparts a rich and nuanced chemical reactivity, making it a valuable intermediate and building block in diverse fields, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

The trifluoromethyl group is a well-established bioisostere for improving the metabolic stability and membrane permeability of drug candidates.[1] Its strong electron-withdrawing nature significantly modulates the pKa and electronic properties of the parent molecule. Juxtaposed with the electron-donating primary amino and tertiary dimethylamino groups, this creates a molecule with distinct nucleophilic and electrophilic centers, paving the way for a wide array of chemical transformations. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and an exploration of its reactivity and applications for researchers and drug development professionals.

Part 1: Core Chemical and Physical Properties

Accurate characterization is the foundation of all subsequent research and development. The fundamental properties of N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine have been collated from chemical supplier databases and computational models.

Table 1: Physicochemical and Identification Data

Property Value Source
Systematic Name N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine IUPAC
Common Name N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine -
CAS Number 183251-95-8 [2][3][4]
Molecular Formula C₉H₁₁F₃N₂ [2][3]
Molecular Weight 204.20 g/mol [3]
Calculated Density 1.251 g/cm³ [2]
Calculated Boiling Point 253.6 °C at 760 mmHg [2]
Calculated Flash Point 107.2 °C [2]
Calculated Refractive Index 1.522 [2]

| Calculated LogP | 2.93 |[2] |

Part 2: Synthesis and Manufacturing Protocol

The synthesis of N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine is not widely published in peer-reviewed literature. However, a robust and logical two-step synthetic pathway can be designed based on established organic chemistry transformations, starting from the commercially available precursor, 2-nitro-4-(trifluoromethyl)aniline.

The overall strategy involves the exhaustive methylation of the primary amino group of the precursor, followed by the selective reduction of the nitro group. This approach ensures the correct regiochemistry and installation of the required functional groups.

SynthesisWorkflow A 2-Nitro-4-(trifluoromethyl)aniline B N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline A->B Step 1: N,N-Dimethylation C N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine (Target Compound) B->C Step 2: Nitro Group Reduction reagent1 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent1->A reagent2 Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., EtOH, EtOAc) reagent2->B

Caption: Proposed two-step synthesis workflow for the target compound.
Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline (Intermediate B)

Causality: The primary amine of 2-nitro-4-(trifluoromethyl)aniline must be converted to a dimethylamino group. Exhaustive methylation using an excess of a methylating agent like methyl iodide or dimethyl sulfate is a standard procedure. A non-nucleophilic base is required to quench the acid byproduct, and a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitro-4-(trifluoromethyl)aniline (10.3 g, 50 mmol).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) followed by anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Methylation: Cool the stirred suspension to 0 °C using an ice bath. Add methyl iodide (12.5 mL, 200 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to 60 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate of the N,N-dimethylated product should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture to yield N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline as a solid.

Step 2: Synthesis of N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine (Target Compound C)

Causality: The conversion of an aromatic nitro group to a primary amine is a classic reduction reaction. Catalytic hydrogenation is a clean and high-yielding method.[5] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and solvents like ethanol or ethyl acetate are standard.

  • Setup: To a 500 mL hydrogenation flask, add the N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline (9.36 g, 40 mmol) obtained from Step 1.

  • Catalyst and Solvent: Add ethanol (200 mL) and 10% Palladium on Carbon (Pd/C, 500 mg, ~5 mol%).

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake (usually 2-4 hours).

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the target compound, which can be further purified by silica gel column chromatography or vacuum distillation if necessary.

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine is governed by the interplay of its functional groups.

  • Ortho-Phenylenediamine Moiety: This is the most reactive part of the molecule. This structural motif is a well-known precursor for the synthesis of various heterocyclic compounds.[3] It readily undergoes condensation reactions with 1,2-dicarbonyl compounds (like glyoxal or benzil) to form quinoxalines, with carboxylic acids or their derivatives to form benzimidazoles, and with nitrous acid to yield benzotriazoles.[3] These reactions are foundational in the synthesis of a vast number of biologically active molecules.

  • Aromatic Ring Electronics: The aromatic ring is activated towards electrophilic substitution by the powerful ortho,para-directing amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups. However, the trifluoromethyl (-CF₃) group is a strong deactivating meta-director. The overall regioselectivity of electrophilic aromatic substitution will be a complex outcome of these competing effects, with substitution likely favoring the positions ortho or para to the amino groups, but with the ring being less reactive than a simple aniline.

  • Nucleophilicity of Amino Groups: Both nitrogen atoms possess lone pairs and are nucleophilic. The primary amine is generally more sterically accessible for reactions like acylation or alkylation, while the tertiary dimethylamino group is a weaker nucleophile but can participate in acid-base chemistry.

Reactivity cluster_reactions Reactivity Profile cluster_properties Influencing Properties Molecule N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine -N(CH₃)₂ (Tertiary Amine) -NH₂ (Primary Amine) Aromatic Ring -CF₃ Group Condensation Condensation with 1,2-dicarbonyls, acids Molecule:f2->Condensation forms benzimidazoles, quinoxalines Molecule:f1->Condensation EAS Electrophilic Aromatic Substitution (EAS) Molecule:f3->EAS Acylation Acylation / Alkylation at Primary Amine Molecule:f2->Acylation Reactions Key Reactions Properties Chemical Properties Heterocycle Precursor to Heterocycles Condensation->Heterocycle Electronics Competing Electronic Effects (-NH₂/-NMe₂ vs -CF₃) EAS->Electronics Nucleophilicity High Nucleophilicity of Amino Groups Acylation->Nucleophilicity

Caption: Logical relationships governing the reactivity of the title compound.

Part 4: Applications in Research and Drug Development

The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, used to fine-tune potency, selectivity, and pharmacokinetic profiles. N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine is an exemplary scaffold that leverages these benefits.

  • Pharmaceutical Synthesis: As an ortho-phenylenediamine, its primary application is as a precursor to benzimidazoles and quinoxalines. These heterocyclic cores are present in a wide range of FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and kinase inhibitors for oncology. The presence of the -CF₃ group can enhance the biological activity of these resulting heterocycles.

  • Agrochemicals: Similar to pharmaceuticals, many modern herbicides and fungicides are based on benzimidazole or quinoxaline structures. The title compound serves as a valuable starting material for creating new agrochemicals with potentially improved efficacy and environmental profiles.

  • Materials Science: Aromatic diamines are key monomers in the synthesis of high-performance polymers like polyimides and polybenzimidazoles (PBIs). These materials are known for their exceptional thermal stability and chemical resistance. The trifluoromethyl group can enhance solubility and modify the dielectric properties of the resulting polymers, making them suitable for advanced electronics and aerospace applications.

Part 5: Safety and Handling

As a substituted aniline, N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine should be handled with care.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicology: Harmful if swallowed.[2] Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[2]

References

  • N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,2-diamine. Oakwood Chemical. [Link]

  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]

  • 4-(Trifluoromethyl)aniline | C7H6F3N. PubChem. [Link]

  • o-Phenylenediamine. Wikipedia. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process commencing from readily available starting materials. Each step is detailed with theoretical underpinnings, practical experimental protocols, and the rationale behind the chosen methodologies. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex aromatic amines and related compounds.

Introduction

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, also known as N1,N1-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine, is an important intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The vicinal diamine moiety offers a versatile handle for the construction of heterocyclic systems and for further functionalization. This guide outlines a logical and efficient three-step synthesis of this target compound.

Overall Synthetic Strategy

The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine can be efficiently achieved through a three-step sequence starting from 4-chloro-3-nitrobenzotrifluoride. The overall transformation is depicted below:

Overall Synthesis start 4-Chloro-3-nitrobenzotrifluoride step1_product 2-Nitro-4-(trifluoromethyl)aniline start->step1_product Step 1: Amination step2_product 4-(Trifluoromethyl)benzene-1,2-diamine step1_product->step2_product Step 2: Reduction final_product N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine step2_product->final_product Step 3: N,N-Dimethylation

Caption: Three-step synthesis of the target compound.

Part 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline

The initial step of the synthesis involves the nucleophilic aromatic substitution of a chlorine atom in 4-chloro-3-nitrobenzotrifluoride with an amino group. This reaction is facilitated by the presence of the electron-withdrawing nitro and trifluoromethyl groups, which activate the aromatic ring towards nucleophilic attack.

Causality of Experimental Choices

The use of aqueous ammonia as the nucleophile is a cost-effective and efficient method for this transformation. The reaction is typically carried out under elevated temperature and pressure to overcome the activation energy barrier for the substitution reaction. A copper catalyst can optionally be used to facilitate the reaction, though high yields are achievable without it.[1]

Experimental Protocol

Materials:

  • 4-Chloro-3-nitrobenzotrifluoride

  • Aqueous ammonia (25-30% solution)

  • Deionized water

Procedure: [1]

  • In a high-pressure autoclave, charge 4-chloro-3-nitrobenzotrifluoride and an excess of aqueous ammonia.

  • Seal the autoclave and heat the reaction mixture to approximately 110-130 °C. The pressure will rise as the reaction proceeds.

  • Maintain the reaction at this temperature for 6-8 hours, with continuous stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • The product, 2-nitro-4-(trifluoromethyl)aniline, will precipitate out of the solution as a crystalline solid.

  • Filter the solid product, wash with cold deionized water to remove any residual ammonia and salts, and dry under vacuum.

Data Summary:

ParameterValueReference
Starting Material4-Chloro-3-nitrobenzotrifluoride[1]
ReagentAqueous Ammonia[1]
Temperature110-130 °C[1]
Yield>95%[1]
Purity>98% (by HPLC)[1]

Part 2: Reduction of 2-Nitro-4-(trifluoromethyl)aniline

The second step involves the reduction of the nitro group in 2-nitro-4-(trifluoromethyl)aniline to an amino group, yielding 4-(trifluoromethyl)benzene-1,2-diamine. This is a standard transformation in organic synthesis, and several reliable methods are available.

Causality of Experimental Choices

The choice of reducing agent is critical for achieving a clean and high-yielding reaction. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or the use of metal/acid combinations (e.g., tin(II) chloride in hydrochloric acid or iron in acetic acid). For the purpose of this guide, we will detail the tin(II) chloride method, which is highly effective for the reduction of nitroanilines.

Experimental Protocol

Materials:

  • 2-Nitro-4-(trifluoromethyl)aniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-nitro-4-(trifluoromethyl)aniline in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. An exothermic reaction will occur.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 5 M sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(trifluoromethyl)benzene-1,2-diamine.

Part 3: Selective N,N-Dimethylation via Eschweiler-Clarke Reaction

The final step is the selective N,N-dimethylation of one of the amino groups of 4-(trifluoromethyl)benzene-1,2-diamine to yield the target molecule. The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde. A key advantage of this reaction is that it does not proceed to the formation of quaternary ammonium salts.[2][3][4]

Causality of Experimental Choices

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formic acid. The selectivity of the dimethylation on one of the two amino groups in 4-(trifluoromethyl)benzene-1,2-diamine is governed by the difference in their nucleophilicity and the steric hindrance around them. The amino group ortho to the trifluoromethyl group is expected to be less basic and more sterically hindered, thus favoring the dimethylation of the other amino group.

Eschweiler-Clarke Mechanism cluster_0 Step A: Imine Formation cluster_1 Step B: Hydride Transfer cluster_2 Step C: Repetition for Dimethylation Amine R-NH2 Iminium [R-N=CH2]+ Amine->Iminium + H+ Formaldehyde CH2O Formaldehyde->Iminium FormicAcid HCOOH MethylatedAmine R-NHCH3 FormicAcid->MethylatedAmine - H+ CO2 CO2 Iminium_ref->MethylatedAmine SecondaryAmine R-NHCH3 DimethylatedAmine R-N(CH3)2 SecondaryAmine->DimethylatedAmine Repeat Steps A & B

Sources

Compound Identification: N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Internal Reference ID: GTR-24TFM-DMA Note on Documentation: N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a specialized aromatic amine. As of the latest literature review, a specific CAS number has not been assigned, suggesting its status as a novel or less-documented research compound. This guide provides a comprehensive technical overview, including predicted properties and proposed experimental protocols, based on established principles of organic and medicinal chemistry, and data from structurally related analogues.

Introduction and Strategic Relevance in Drug Discovery

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine belongs to a class of fluorinated anilines, a scaffold of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group can profoundly modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, contributing to improved solubility and the ability to form salt forms for better bioavailability.[3][4]

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this and related compounds.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. These values are estimated using standard computational models and by comparison with structurally similar compounds.

PropertyPredicted ValueNotes
Molecular Formula C9H11F3N2
Molecular Weight 204.19 g/mol
Appearance Predicted to be a solid at room temperature.Based on similar substituted anilines.
pKa (most basic) ~4.5 - 5.5Estimated for the dimethylamino group. The aniline nitrogen is significantly less basic due to resonance.
LogP ~2.5 - 3.5The trifluoromethyl group significantly increases lipophilicity.
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.The dimethylamino group may allow for the formation of water-soluble salts with acids.

Proposed Synthesis Pathway and Experimental Protocols

A plausible and efficient synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine can be achieved via a two-step process starting from commercially available 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.

Synthesis Workflow Diagram

Synthesis_of_N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine A 1-fluoro-2-nitro-4-(trifluoromethyl)benzene B N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline A->B Dimethylamine, solvent, heat C N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine B->C Reduction (e.g., H2/Pd-C or SnCl2/HCl)

Caption: Proposed two-step synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

Step 1: Nucleophilic Aromatic Substitution

Reaction: 1-fluoro-2-nitro-4-(trifluoromethyl)benzene to N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline.

Rationale: The fluorine atom is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro and trifluoromethyl groups. Dimethylamine acts as the nucleophile.

Protocol:

  • To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add dimethylamine (2.0-3.0 eq, either as a solution in THF or bubbled as a gas).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80°C, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

Reaction: N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline to N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method.

Protocol:

  • The purified N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution.

  • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the final product, which can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized compound.

Analytical Workflow Diagram

Analytical_Workflow A Synthesized Compound B Structure Confirmation A->B C Purity Assessment A->C D 1H NMR, 13C NMR, 19F NMR B->D E Mass Spectrometry (MS) B->E F Infrared (IR) Spectroscopy B->F G HPLC C->G H Elemental Analysis C->H

Caption: Analytical workflow for the characterization of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show distinct signals for the aromatic protons, the N-H protons of the primary amine, and the methyl protons of the dimethylamino group.

    • ¹³C NMR: Will show characteristic peaks for the aromatic carbons, the trifluoromethyl carbon, and the methyl carbons.

    • ¹⁹F NMR: A single sharp peak corresponding to the -CF3 group is expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C-F stretching of the trifluoromethyl group are expected.

  • High-Performance Liquid Chromatography (HPLC): A suitable HPLC method should be developed to determine the purity of the final compound.[5] A reversed-phase column with a mobile phase of acetonitrile and water (with or without modifiers like formic acid or TFA) is a good starting point.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, F) of the synthesized compound.

Applications in Research and Drug Development

The unique combination of the trifluoromethyl group and the dimethylamino group makes N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine a valuable building block for the synthesis of novel bioactive molecules.

  • Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors. The substituents on the ring can be further functionalized to target specific kinases.

  • Precursor for Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry.[6]

  • Material Science: Aromatic amines are used in the synthesis of polymers and other advanced materials.[6]

The presence of the primary amine allows for a wide range of subsequent chemical transformations, such as amide bond formation, sulfonylation, and diazotization, to generate diverse libraries of compounds for screening.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for aromatic amines and fluorinated organic compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

References

  • Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

  • Singh, R. P., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(38), 27352-27390. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. Retrieved from [Link]

  • Nakashima, K., et al. (1987). High-performance liquid chromatography-fluorometry for the determination of thiols in biological samples using N-[4-(6-dimethylamino-2-benzofuranyl) phenyl]-maleimide. Journal of Chromatography B: Biomedical Sciences and Applications, 414(1), 11-17. Retrieved from [Link]

Sources

Thermodynamic properties of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

This guide provides a comprehensive framework for the characterization of the thermodynamic properties of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data. It establishes the scientific rationale for property determination, details robust experimental and computational methodologies, and offers insights into the interpretation of results. Given the absence of extensive published data for this specific molecule, this guide emphasizes the workflows and analytical logic required to characterize novel chemical entities within a pharmaceutical development pipeline.

Introduction: The Imperative of Thermodynamic Characterization

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is an aromatic amine containing a trifluoromethyl group, a common moiety in modern pharmaceuticals known for its ability to enhance metabolic stability and binding affinity. The journey of such a molecule from a laboratory curiosity to a viable active pharmaceutical ingredient (API) is critically dependent on a thorough understanding of its solid-state and thermodynamic properties.

Thermodynamic parameters are not mere physical constants; they are the gatekeepers of a drug's stability, bioavailability, and manufacturability. Properties such as enthalpy of formation, melting point, heat capacity, and decomposition temperature govern everything from shelf-life and storage conditions to the feasibility of formulation processes.[1][2] An incomplete thermodynamic profile can lead to late-stage development failures, such as the emergence of an unexpected, less soluble crystal polymorph or catastrophic degradation during manufacturing. This guide provides the necessary theoretical and practical foundation for de-risking development by comprehensively characterizing these critical attributes.

Predicting Thermodynamic Stability: Computational Approaches

Before committing valuable material to experimental analysis, computational methods can provide crucial estimates of a molecule's energetic landscape. These in silico techniques are invaluable for prioritizing candidates and designing effective experimental protocols.

Standard Enthalpy of Formation (ΔfH⦵)

The standard enthalpy of formation represents the energy change when one mole of a compound is formed from its constituent elements in their standard states.[3][4] It is a fundamental measure of a molecule's thermodynamic stability. For novel compounds, it can be estimated using several well-established methods:

  • Heat of Combustion Method: This involves calculating the enthalpy change for the complete combustion of the compound. Using Hess's Law and the known enthalpies of formation for the combustion products (CO₂, H₂O, N₂, etc.), the enthalpy of formation of the reactant can be determined.[3]

  • Group Additivity Methods: Techniques like the Benson Group Additivity method predict thermodynamic properties by summing the contributions of individual molecular groups.[4][5] This approach relies on a database of empirically derived values for various functional groups and their interactions.

  • Quantum Chemical Calculations: Modern Density Functional Theory (DFT) methods can calculate the total electronic energy of a molecule. Through the use of isodesmic or homodesmotic reactions, which are hypothetical reactions that conserve bond types, the enthalpy of formation can be calculated with high accuracy.[6][7] This approach is particularly powerful as it does not rely on the availability of extensive experimental data for fragments.[5]

G cluster_input Inputs cluster_methods Computational Methods cluster_output Predicted Property mol_structure Molecular Structure of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine benson Group Additivity (e.g., Benson Method) mol_structure->benson dft Quantum Chemistry (e.g., DFT) mol_structure->dft combustion Hess's Law via Heat of Combustion mol_structure->combustion enthalpy Estimated Standard Enthalpy of Formation (ΔfH⦵) benson->enthalpy dft->enthalpy combustion->enthalpy

Caption: Workflow for Computational Estimation of Enthalpy of Formation.

Experimental Characterization: Core Thermoanalytical Techniques

Experimental analysis provides definitive data on the behavior of the bulk material. For a crystalline or amorphous powder like N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the foundational techniques for thermodynamic characterization.[1][2][8]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8][9] This measurement reveals critical information about phase transitions and thermal events.

Key Parameters Determined by DSC:

  • Melting Point (T_m) & Enthalpy of Fusion (ΔH_fus): Provides the temperature of melting and the energy required, which is crucial for purity assessment and polymorph identification.

  • Glass Transition (T_g): Identifies the temperature at which an amorphous material transitions from a rigid to a more rubbery state.

  • Crystallization (T_c): Reveals the temperature at which an amorphous sample may crystallize upon heating.

  • Polymorphism: Different crystal forms of a substance will exhibit unique melting points and enthalpies of fusion, making DSC essential for screening and characterization.[1]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the material. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point but below the decomposition temperature (a preliminary TGA scan is advised to determine this).[1]

    • Hold isothermally for 1-2 minutes.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • (Optional) A second heating ramp is often performed to investigate changes induced by the first heating cycle, such as the characterization of a glass transition in a melt-quenched amorphous sample.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Integrate the area of endothermic (melting) or exothermic (crystallization) peaks to determine the enthalpy change (ΔH). The onset temperature of the melting peak is typically reported as the melting point.

G start Start: Sample Weighing (2-5 mg in Al pan) setup Instrument Setup (Sample & Ref. pans in cell, N₂ Purge) start->setup heat1 Heating Ramp 1 (e.g., 10 °C/min) setup->heat1 cool Controlled Cooling (e.g., 10 °C/min) heat1->cool heat2 Heating Ramp 2 (Optional) cool->heat2 analysis Data Analysis: Plot Heat Flow vs. Temp heat2->analysis end Output: Tm, ΔHfus, Tg, Tc analysis->end

Caption: Experimental Workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][10] It is the primary method for determining thermal stability and decomposition profiles.

Key Parameters Determined by TGA:

  • Thermal Stability: Identifies the temperature at which the material begins to degrade, indicated by mass loss.[2]

  • Composition: Quantifies the percentage of volatiles, moisture, or residual solvents, which appear as mass loss steps at lower temperatures.[11]

  • Decomposition Kinetics: Provides information on the mechanism and kinetics of thermal decomposition.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.

  • Atmosphere Control: Begin purging the furnace with a controlled gas, typically an inert gas like nitrogen (to study thermal decomposition) or an oxidative gas like air (to study oxidative stability), at a flow rate of 20-50 mL/min.[10]

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a linear rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 600-800 °C) to ensure complete decomposition.[12]

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of a mass loss step indicates the beginning of a thermal event (e.g., decomposition). The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

G start_tga Start: Sample Weighing (5-10 mg in TGA pan) setup_tga Instrument Setup (Pan on balance, Controlled Atmosphere - N₂ or Air) start_tga->setup_tga heat_tga Linear Heating Ramp (e.g., 20 °C/min to 800 °C) setup_tga->heat_tga analysis_tga Data Analysis: Plot % Mass vs. Temp heat_tga->analysis_tga end_tga Output: Decomposition Temp (Td), Mass Loss %, Residual Mass analysis_tga->end_tga

Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).

Data Summary and Interpretation

A comprehensive thermodynamic analysis culminates in a clear summary of the key parameters. While specific experimental data for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is not publicly available, the following tables provide a template for data presentation, populated with representative values from structurally analogous trifluoromethylaniline compounds.[13][14][15]

Table 1: Physical and Thermal Properties of Analogous Trifluoromethylanilines

Property3-(Trifluoromethyl)aniline[14][15]3,5-Bis(trifluoromethyl)aniline[13]Expected Data for Target Compound
Molecular Formula C₇H₆F₃NC₈H₅F₆NC₁₀H₁₃F₃N₂
Molecular Weight 161.12 g/mol 229.13 g/mol 234.22 g/mol
Form LiquidLiquidSolid (Predicted)
Melting Point (T_m) 5-6 °CN/A (Liquid at RT)To be determined by DSC
Boiling Point (T_b) 187 °C85 °C / 15 mmHgTo be determined
Density (at 25°C) 1.29 g/mL1.467 g/mLTo be determined

Table 2: Summary of Key Thermodynamic Parameters to be Determined

ParameterSymbolTechniqueSignificance in Drug Development
Melting TemperatureT_mDSCPurity indicator, solid form characterization
Enthalpy of FusionΔH_fusDSCPolymorph identification, lattice energy insight
Glass Transition Temp.T_gDSCCharacterization of amorphous stability
Decomposition Temp.T_d (onset)TGADefines upper limit for thermal stability during processing and storage
Heat CapacityC_pDSCEssential for heat transfer calculations in scale-up and modeling

Conclusion

The thermodynamic characterization of a novel compound such as N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a foundational activity in pharmaceutical sciences. It provides the essential data needed to ensure a molecule's stability, safety, and manufacturability. By integrating computational estimation with robust experimental techniques like DSC and TGA, researchers can build a comprehensive thermodynamic profile. This profile is not merely a collection of data points but a critical tool for informed decision-making, guiding formulation strategies, defining storage conditions, and ultimately enabling the successful transition of a promising molecule into a safe and effective therapeutic.

References

  • Meyerriecks, W. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive.
  • Meier, R. J. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate.
  • Zefirov, N. A., et al. (2020). Calculation of the Standard Enthalpy of Formation of Organic Compound by the Homodesmotic Method. IEEE Xplore.
  • Wikipedia. (n.d.). Standard enthalpy of formation.
  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation.
  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.
  • Unknown. (2019). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study.
  • Barth, H. G. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH National Library of Medicine.
  • Hitachi High-Tech. (n.d.). DSC Measurement of Pharmaceuticals.
  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
  • NIH National Library of Medicine. (n.d.). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst.
  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.
  • Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA).
  • The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube.
  • Singh, R., & Kilaru, P. K. (2014). Computational Study of Thermodynamics of Polyamines with Regard to CO2 Capture. ResearchGate.
  • Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)aniline.
  • Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)aniline.
  • Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline.

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An In-Depth Technical Guide to the Proposed Mechanism of Action of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The novel synthetic compound, N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, presents a unique chemical architecture combining a trifluoromethylphenyl moiety, a dimethylaniline core, and an ortho-amino group. While direct pharmacological data for this specific molecule is not extensively available in the public domain, its structural components are well-characterized in numerous bioactive agents. This technical guide synthesizes the known pharmacology of its constituent motifs to propose a scientifically grounded, hypothetical mechanism of action. We postulate that N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine primarily functions as a modulator of central nervous system (CNS) targets, with a secondary potential for antimicrobial activity. This document provides a comprehensive exploration of this proposed mechanism, detailed experimental protocols for its validation, and a discussion of its potential therapeutic implications for researchers, scientists, and drug development professionals.

Introduction and Molecular Rationale

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a synthetic aromatic amine. Its structure is characterized by three key functional domains:

  • A 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (-CF3) group is a bioisostere for several functional groups and is widely incorporated into pharmaceuticals to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Its presence is associated with a wide array of pharmacological activities, including antibacterial properties and modulation of CNS receptors.[1][3]

  • An N,N-Dimethylaniline Core: The dimethylaniline scaffold is a feature of various CNS-active compounds and pharmaceutical agents.[4][5] It can influence blood-brain barrier permeability and interact with a range of biological targets. Acute exposure to N,N-dimethylaniline has been linked to effects on the central nervous system.[5]

  • An Ortho-Amino Group: The primary amine at the ortho position can participate in hydrogen bonding and may serve as a critical interaction point with a biological target or a site for metabolic activity.

Based on the convergence of these structural features, we hypothesize that the primary mechanism of action for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine involves the modulation of a CNS target, potentially a neurotransmitter receptor or ion channel. A secondary, alternative hypothesis is its potential as an antimicrobial agent, given the known antibacterial properties of some trifluoromethylphenyl derivatives.[1][2]

Proposed Primary Mechanism of Action: Modulation of CNS Neurotransmission

We propose that N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine acts as a modulator of a key protein involved in synaptic transmission. The lipophilic nature of the trifluoromethylphenyl and dimethylaniline components suggests good potential for crossing the blood-brain barrier. The overall structure bears some resemblance to scaffolds known to interact with aminergic neurotransmitter systems.

Hypothetical Molecular Target: Serotonin 5-HT2A Receptor Antagonism

A plausible molecular target is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) implicated in a variety of neurological and psychiatric conditions. Many atypical antipsychotics and some antidepressants exhibit 5-HT2A receptor antagonism.

Causality of Interaction:

  • The N,N-dimethylamine moiety could engage in a cationic interaction with an acidic residue (e.g., aspartate) in the receptor's binding pocket, a common feature for aminergic GPCR ligands.

  • The aromatic rings can form π-π stacking and hydrophobic interactions with aromatic residues within the transmembrane domains of the receptor.

  • The ortho-amino group may act as a hydrogen bond donor, forming a key interaction that stabilizes the binding of the compound in an antagonistic conformation.

  • The trifluoromethyl group could fit into a specific hydrophobic sub-pocket, enhancing binding affinity and selectivity.

Postulated Downstream Signaling Pathway

Antagonism of the 5-HT2A receptor would block the canonical Gαq/11 signaling pathway. This would lead to the inhibition of phospholipase C (PLC) activation, thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) would be attenuated.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor G_protein Gαq/11 5HT2A_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Serotonin Serotonin (5-HT) Serotonin->5HT2A_R Activates Compound N-[2-amino-4-(trifluoromethyl) phenyl]-N,N-dimethylamine Compound->5HT2A_R Antagonizes G Start Start: Plate 5-HT2A expressing cells in a 96-well plate Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Start->Load_Dye Pre_Incubate Pre-incubate with test compound (or vehicle/positive control) Load_Dye->Pre_Incubate Stimulate Stimulate with Serotonin (EC80) Pre_Incubate->Stimulate Measure Measure fluorescence intensity (e.g., using FLIPR) Stimulate->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the calcium mobilization functional assay.

Secondary Proposed Mechanism: Antimicrobial Activity

An alternative, yet plausible, mechanism of action is antimicrobial activity. Pyrazole derivatives containing a trifluoromethylphenyl group have demonstrated potent activity against drug-resistant Gram-positive bacteria. [1][2]

Hypothetical Target: Bacterial Cell Wall Synthesis or Biofilm Formation

The compound may interfere with key bacterial processes such as peptidoglycan synthesis or disrupt the formation of bacterial biofilms. The lipophilic nature of the molecule could facilitate its entry into bacterial cells or its integration into the bacterial membrane.

Experimental Validation: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: Include a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Broth Microdilution Method:

    • Prepare serial two-fold dilutions of the test compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (e.g., vancomycin for Gram-positives, ciprofloxacin for Gram-negatives) and a no-drug growth control.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Antibiotic
S. aureus ATCC 29213To be determinedKnown value
E. faecalis ATCC 29212To be determinedKnown value
E. coli ATCC 25922To be determinedKnown value
P. aeruginosa ATCC 27853To be determinedKnown value

Conclusion and Future Directions

This guide presents a plausible, hypothesis-driven mechanism of action for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, focusing on its potential as a CNS-active agent, specifically a 5-HT2A receptor antagonist. The proposed experimental workflows provide a clear and robust path for validating this hypothesis. Should the primary hypothesis prove incorrect, the secondary proposed mechanism of antimicrobial activity offers an alternative avenue for investigation. Further studies, including in vivo animal models of psychosis or bacterial infection, would be warranted following positive in vitro results. The unique combination of functional groups in this molecule makes it a compelling candidate for further pharmacological exploration.

References

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH. [Link]

  • Representative examples of trifluoromethyl phenyl-containing approved drugs. ResearchGate. [Link]

  • 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. PMC - NIH. [Link]

  • Pharmacological Examination of Trifluoromethyl Ring-Substituted Methcathinone Analogs. Amanote Research. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]

  • Chemical structures of N,N-dimethylaniline derivatives and their fluorescent probes. ResearchGate. [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

  • Structure-activity relationships in further series of amino-halogen substituted phenyl-aminoethanols. PubMed. [Link]

  • Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Slideshare. [Link]

  • N,N-Dimethylaniline. PubChem. [Link]

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An In-depth Technical Guide to N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, a fluorinated aromatic amine with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established chemical principles and data from structurally analogous compounds to propose a viable synthetic route, predict physicochemical and spectroscopic properties, and explore potential applications. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and utilization of novel fluorinated organic compounds.

Introduction and Scientific Context

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine belongs to the class of trifluoromethylated anilines, a group of compounds of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] The N,N-dimethylamino group is also a common pharmacophore found in numerous FDA-approved drugs, contributing to a compound's basicity and potential for specific molecular interactions.[4]

This guide provides a projected yet scientifically grounded exploration of the synthesis, characterization, and potential utility of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. The methodologies and data presented are based on well-established reaction mechanisms and spectroscopic principles, supported by references to similar compounds and reactions.

Proposed Synthesis Pathway

A plausible and efficient synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine can be envisioned through a reductive amination pathway, starting from a suitable commercially available precursor.

Rationale for the Synthetic Approach

The proposed synthesis aims to introduce the N,N-dimethylamino group onto a pre-existing trifluoromethylated aniline backbone. Reductive amination is a robust and widely used method for the formation of C-N bonds. An alternative approach involving the direct methylation of the amino group of a suitable aniline precursor is also considered.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline

This starting material can be synthesized via the nitration of 4-(trifluoromethyl)aniline.

  • Materials: 4-(trifluoromethyl)aniline, nitric acid, sulfuric acid.

  • Procedure:

    • Slowly add 4-(trifluoromethyl)aniline to a cooled mixture of concentrated nitric acid and sulfuric acid.

    • Maintain the reaction temperature below 10°C.

    • After the addition is complete, allow the mixture to stir for several hours at room temperature.

    • Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Filter, wash with water, and dry the crude 2-nitro-4-(trifluoromethyl)aniline.

    • Purify by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to an Amino Group

The nitro group of 2-nitro-4-(trifluoromethyl)aniline is reduced to an amine.

  • Materials: 2-nitro-4-(trifluoromethyl)aniline, a reducing agent (e.g., SnCl2/HCl, H2/Pd-C), solvent (e.g., ethanol).

  • Procedure (using SnCl2/HCl):

    • Dissolve 2-nitro-4-(trifluoromethyl)aniline in ethanol.

    • Add a solution of stannous chloride (SnCl2) in concentrated hydrochloric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction and neutralize with a strong base to precipitate the tin salts.

    • Extract the product, 4-(trifluoromethyl)benzene-1,2-diamine, with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Selective N,N-Dimethylation

The final step involves the selective N,N-dimethylation of one of the amino groups of 4-(trifluoromethyl)benzene-1,2-diamine. This can be challenging due to the presence of two nucleophilic amino groups. A controlled reaction with a methylating agent is required.

  • Materials: 4-(trifluoromethyl)benzene-1,2-diamine, a methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., K2CO3), solvent (e.g., acetone).

  • Procedure:

    • Dissolve 4-(trifluoromethyl)benzene-1,2-diamine in acetone.

    • Add a slight excess of potassium carbonate (K2CO3) as a base.

    • Slowly add two equivalents of methyl iodide at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

    • Filter off the inorganic salts and concentrate the filtrate.

    • Purify the crude product by column chromatography to isolate N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

Synthesis Workflow Diagram

Synthesis_Workflow Proposed Synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine start 4-(Trifluoromethyl)aniline step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Nitro-4-(trifluoromethyl)aniline step1->intermediate1 step2 Reduction (SnCl2/HCl or H2/Pd-C) intermediate1->step2 intermediate2 4-(Trifluoromethyl)benzene-1,2-diamine step2->intermediate2 step3 Selective N,N-Dimethylation (CH3I, K2CO3) intermediate2->step3 product N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine step3->product

Caption: Proposed multi-step synthesis pathway.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine and data from analogous compounds.

Physicochemical Data
PropertyPredicted Value
Molecular Formula C9H11F3N2
Molecular Weight 204.19 g/mol
Appearance Likely a solid or oil at room temperature
Melting Point Estimated 40-60 °C
Boiling Point Estimated >250 °C
Solubility Soluble in common organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the synthesized compound.

3.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the dimethylamino moiety.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4d1HAromatic CH
~6.8-7.0dd1HAromatic CH
~6.7d1HAromatic CH
~4.5-5.5br s2H-NH2
~2.7s6H-N(CH3)2

3.2.2. 13C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~145-150C-N(CH3)2
~130-135C-NH2
~125 (q)-CF3
~115-125Aromatic CH
~110-115C-CF3
~40-45-N(CH3)2

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[5]

Wavenumber (cm-1)Functional Group
3300-3500N-H stretching (primary amine)
2900-3000C-H stretching (aromatic and aliphatic)
1600-1650N-H bending (primary amine)
1500-1600C=C stretching (aromatic)
1100-1300C-F stretching (trifluoromethyl)

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.

  • Expected Molecular Ion (M+): m/z = 204.09

  • Key Fragmentation Pattern: Loss of a methyl group (-CH3) leading to a fragment at m/z = 189.

Potential Applications and Future Research Directions

While specific applications for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine have not been reported, its structural motifs suggest several promising areas for investigation.

Pharmaceutical Intermediates

The trifluoromethylphenylamine scaffold is present in a number of biologically active compounds, including kinase inhibitors and other therapeutic agents.[2] The title compound could serve as a key building block for the synthesis of novel drug candidates. The primary amine offers a reactive site for further functionalization, such as amide bond formation or reaction with electrophiles, to generate a library of derivatives for biological screening.[6]

Materials Science

Aniline derivatives are precursors to conductive polymers and other functional materials. The presence of the trifluoromethyl group could impart unique electronic properties and enhance the thermal stability of polymers derived from this monomer.

Agrochemicals

Trifluoromethylated aromatic compounds are also prevalent in modern agrochemicals, such as herbicides and insecticides.[1][7] The unique substitution pattern of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine could lead to the discovery of new crop protection agents.

Future Research Workflow

Research_Workflow Future Research Directions synthesis Synthesis and Purification characterization Full Spectroscopic Characterization (NMR, IR, MS, X-ray) synthesis->characterization screening Biological Screening characterization->screening derivatization Chemical Derivatization characterization->derivatization material_synthesis Polymer Synthesis and Characterization characterization->material_synthesis derivatization->screening

Caption: A workflow for future investigation.

Conclusion

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a promising yet underexplored chemical entity. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, and physicochemical and spectroscopic properties, based on established chemical knowledge of analogous structures. The proposed synthetic pathway is practical and relies on well-understood organic reactions. The predicted analytical data provides a benchmark for researchers aiming to synthesize and characterize this compound. The potential applications in medicinal chemistry, materials science, and agrochemicals highlight the value of this molecule as a target for future research and development.

References

  • Jones, G. et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-95. [Link]

  • Kumar, V. et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9957437, N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine. [Link]

  • OpenOChem Learn. HNMR Practice 1. [Link]

  • Patel, M. et al. (2014). WO2001000608A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. WIPO. [Link]

  • ResearchGate. (2022). Synthesis of Fluorinated Amino Acids. [Link]

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Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, a valuable building block in pharmaceutical and materials science research. The strategic incorporation of a trifluoromethyl group can enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity, making it a sought-after moiety in drug design.[1][2] Concurrently, the dimethylamine pharmacophore is a common feature in numerous FDA-approved drugs, contributing to their pharmacological activity.[3] Our protocol is designed for high-yield, straightforward execution and purification. It begins with the nucleophilic aromatic substitution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with dimethylamine, followed by the catalytic hydrogenation of the resulting nitro-intermediate. This guide offers in-depth procedural details, safety protocols, characterization data, and troubleshooting advice tailored for researchers in organic synthesis and drug development.

Introduction and Strategic Rationale

The synthesis of substituted anilines is a cornerstone of modern medicinal chemistry. The target molecule, N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, combines two high-value functional groups. The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties; its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and improve resistance to oxidative metabolism.[4][5] The N,N-dimethylamino group is a key structural alert in many biologically active compounds, often enhancing solubility and providing a basic handle for salt formation or crucial binding interactions.[3]

The presented synthetic strategy was chosen for its efficiency and reliability. Direct selective methylation of the parent diamine, 4-(trifluoromethyl)benzene-1,2-diamine, is challenging due to the similar nucleophilicity of the two amino groups. Our approach circumvents this issue by first installing the dimethylamino group via a nucleophilic aromatic substitution (SNAr) on a nitro-activated chlorobenzene ring. The subsequent reduction of the nitro group is a robust and high-yielding transformation, providing a clean route to the final product.

Overall Synthetic Scheme

The two-step synthesis is outlined below. The process involves an SNAr reaction followed by a catalytic hydrogenation.

Synthesis_Workflow Start 1-Chloro-2-nitro-4-(trifluoromethyl)benzene Reagent1 Dimethylamine (solution in THF) K₂CO₃, DMF Start->Reagent1 Intermediate N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline Reagent2 H₂ (g), 10% Pd/C Ethanol Intermediate->Reagent2 Product N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine Reagent1->Intermediate Step 1: SNAr Reaction Reagent2->Product Step 2: Nitro Reduction

Caption: Two-step synthesis of the target compound.

Materials and Reagents

The following table lists the key reagents required for the synthesis. All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS No.Molecular FormulaMW ( g/mol )Key Hazards
1-Chloro-2-nitro-4-(trifluoromethyl)benzene121-17-5C₇H₃ClF₃NO₂225.55Skin/eye irritant, Toxic
Dimethylamine (2.0 M in THF)124-40-3C₂H₇N45.08Flammable, Corrosive
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Serious eye irritation
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Reproductive toxicity
Palladium on Carbon (10% Pd/C)7440-05-3Pd/C106.42 (Pd)Flammable solid
Hydrogen (H₂) gas1333-74-0H₂2.02Extreme flammability
Ethanol (EtOH), absolute64-17-5C₂H₆O46.07Flammable liquid
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Flammable, Eye irritant
Hexanes110-54-3C₆H₁₄86.18Flammable, Aspiration hazard

Experimental Protocols

4.1 Step 1: Synthesis of N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline

  • Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride by dimethylamine. Anhydrous DMF is used as a polar aprotic solvent to promote the reaction, and potassium carbonate acts as a base to neutralize the HCl byproduct.[6]

  • Procedure:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (11.28 g, 50.0 mmol).

    • Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq) followed by anhydrous N,N-dimethylformamide (DMF, 100 mL).

    • Stir the suspension at room temperature for 10 minutes.

    • Slowly add a 2.0 M solution of dimethylamine in THF (37.5 mL, 75.0 mmol, 1.5 eq) via a dropping funnel over 15 minutes.

    • Heat the reaction mixture to 80 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:4 mixture of ethyl acetate and hexanes.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes. A yellow precipitate should form.

    • Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 100 mL).

    • Dry the solid under high vacuum to yield N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline as a bright yellow solid.

4.2 Step 2: Synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

  • Rationale: This step involves the reduction of an aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, typically proceeding with high yield and producing water as the only byproduct.[6][7] Ethanol is a suitable solvent for both the substrate and the product.

  • Procedure:

    • To a 500 mL hydrogenation flask (or a suitable high-pressure vessel), add the N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline from Step 1 (assuming ~45 mmol theoretical yield).

    • Add absolute ethanol (200 mL) to dissolve the solid.

    • Carefully add 10% Palladium on Carbon (Pd/C) (approx. 500 mg, ~5% w/w). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a wet catalyst.

    • Seal the vessel and purge the system with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 3-4 bar (approx. 50 psi).

    • Stir the mixture vigorously at room temperature for 8-12 hours. The reaction is often accompanied by a noticeable uptake of hydrogen and a color change from yellow to pale brown or colorless.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 50 mL).[7]

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

    • Purify the residue by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford the final product as a light-colored oil or low-melting solid.

Characterization and Expected Results

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

ParameterExpected Outcome
Step 1 Yield 90-98%
Step 2 Yield 85-95%
Overall Yield 76-93%
Appearance Pale yellow oil or off-white solid
¹H NMR Expect signals for aromatic protons, a broad singlet for the -NH₂ group, and a singlet for the -N(CH₃)₂ group.
¹⁹F NMR Expect a singlet corresponding to the -CF₃ group.
Mass Spec (ESI+) Expect [M+H]⁺ at m/z corresponding to C₉H₁₂F₃N₂.
Purity (HPLC) >98%

Safety and Handling

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Trifluoromethylated Anilines & Nitroaromatics: These compounds are toxic and should be handled with care in a well-ventilated fume hood.[8][9] Avoid inhalation and skin contact.[10][11]

  • Dimethylamine: This reagent is flammable, corrosive, and has a strong odor. Work exclusively in a fume hood and avoid ignition sources.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested. The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry and containing residual hydrogen. Filter the catalyst carefully and do not allow the filter cake to dry in the open air.[7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Reaction is sluggish or incomplete. 1. Reagents or solvent not anhydrous.2. Insufficient base.3. Low reaction temperature.1. Use freshly opened anhydrous solvents and dry K₂CO₃.2. Ensure 1.5 equivalents of base are used.3. Confirm reaction temperature is at 80 °C.
Step 2: Incomplete reduction of nitro group. 1. Catalyst poisoning or deactivation.2. Insufficient hydrogen pressure or poor mixing.3. Reaction time too short.1. Use fresh, high-quality Pd/C catalyst.2. Ensure vigorous stirring and maintain H₂ pressure.3. Allow reaction to run overnight if necessary.
Final product contains impurities. 1. Incomplete reaction.2. Formation of side-products.3. Presence of unreacted primary/secondary amines (if an alternative route was used).1. Re-subject the material to the reaction conditions.2. Optimize column chromatography conditions (e.g., different solvent system).3. To remove primary/secondary amines, reflux the crude product with acetic anhydride, then perform an acidic workup to separate the acetylated impurities from the desired tertiary amine.[12][13]

Conclusion

This application note details a robust and high-yield two-step synthesis for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. The protocol relies on well-established, scalable chemical transformations, making it suitable for both small-scale research and larger-scale production. By providing clear rationales, safety precautions, and troubleshooting tips, this guide serves as a comprehensive resource for chemists aiming to synthesize this and structurally related compounds for applications in pharmaceutical and materials science.

References

  • Purification of N,N-Dimethylaniline. Chempedia - LookChem. [Link]

  • Method for purifying N, N-dimethylaniline by acid anhydride.
  • 3-(Trifluoromethyl)aniline. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. Angene Chemical. [Link]

  • 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Loba Chemie. [Link]

  • Preparation method of p-amino-N,N-dimethyl aniline phosphate.
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  • (a) Preparation of 4- trifluoromethyl-1,2-phenylene diamine. PrepChem.com. [Link]

  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central, National Center for Biotechnology Information. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] - 4, 3-di hydro-6-methyl-3-thioxo-1, 2, 4-Triazine-5-one. ThaiScience. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

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Purification methods for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide for the purification of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, a substituted aniline derivative of interest in pharmaceutical and materials science research. Achieving high purity of this compound is critical for ensuring reproducible results in downstream applications and for meeting stringent regulatory standards in drug development. This guide moves beyond simple procedural lists to explain the underlying chemical principles that inform the selection and execution of purification strategies. We will explore multi-step purification workflows, including acid-base extraction, recrystallization, and advanced column chromatography techniques, providing researchers with the rationale to adapt and troubleshoot these methods effectively.

Introduction: The Purification Challenge

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a molecule characterized by two basic nitrogen centers—a primary and a tertiary amine—and a strongly electron-withdrawing trifluoromethyl group on an aromatic ring. This unique combination of functional groups presents specific challenges and opportunities for purification.

Common impurities may arise from the synthetic route, including:

  • Unreacted Starting Materials: Such as the corresponding nitro-precursor if the synthesis involves a reduction step.[1]

  • Regioisomers: Formed during aromatic substitution reactions.

  • Oxidation Byproducts: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

  • Side-Reaction Products: Incomplete or over-alkylation products.

The presence of the basic amine functionalities dictates a careful choice of purification methods, as their interaction with acidic media or stationary phases must be expertly managed.

Strategic Purification Workflow

A robust purification strategy is rarely a single-step process. For a molecule like this, a multi-tiered approach is recommended to systematically remove different classes of impurities. The optimal workflow often involves an initial bulk purification via extraction, followed by a high-resolution technique like chromatography or recrystallization.

G cluster_0 Crude Reaction Mixture cluster_1 Initial Purification cluster_2 High-Resolution Purification (Choose One or Both) cluster_3 Final Product Crude Crude Product (Target, Non-Basic Impurities, Acidic/Basic Byproducts) Extraction Acid-Base Extraction Crude->Extraction Removes non-basic organic impurities Recrystallization Recrystallization Extraction->Recrystallization For crystalline solids Chromatography Column Chromatography Extraction->Chromatography For oils or when high resolution is needed Pure Pure Compound (>99%) (Verified by HPLC, NMR, MS) Recrystallization->Pure Chromatography->Recrystallization Polish after column Chromatography->Pure

Caption: Overall purification workflow for the target compound.

Method 1: Acid-Base Liquid-Liquid Extraction

Principle of Causality: This technique leverages the basicity of the primary and tertiary amine groups. By treating the crude organic mixture with an aqueous acid (e.g., HCl), the target amine is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities (like unreacted non-basic starting materials or non-polar byproducts) behind in the organic layer. Subsequent basification of the aqueous layer regenerates the neutral amine, which can then be extracted back into an organic solvent.[2][3]

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. Combine the aqueous layers.

    • Expert Insight: The primary and tertiary amines are now protonated and reside in the aqueous phase. The organic layer, containing neutral impurities, can be discarded.

  • Neutralization & Re-extraction: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. The neutral amine product will often precipitate or form an oil.

  • Product Recovery: Extract the neutralized aqueous layer with fresh DCM or EtOAc (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Method 2: Recrystallization

Principle of Causality: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and its impurities at an elevated temperature. Upon slow cooling, the solution becomes supersaturated with respect to the target compound, which crystallizes out, leaving the impurities, present in lower concentrations, dissolved in the mother liquor.[4][5][6]

Solvent Selection: A Systematic Approach

The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Given the structure—an aromatic amine with both polar (NH₂) and non-polar (CF₃, aromatic rings) features—a solvent system of intermediate polarity is often a good starting point.

Solvent/SystemRationale & Expected Behavior
Hexane or Heptane The compound is likely to have low solubility. Good as an "anti-solvent" in a two-solvent system.
Toluene Aromatic stacking interactions may provide good solubility at high temperatures. Often excellent for aromatic compounds.
Ethyl Acetate / Hexane A versatile combination. Dissolve in a minimum of hot ethyl acetate, then add hot hexane until turbidity appears. Clarify with a drop of hot ethyl acetate and cool.
Ethanol / Water Dissolve in hot ethanol and add hot water until the solution becomes cloudy. This polar system can be effective for compounds with hydrogen-bonding capabilities.
Experimental Protocol (Two-Solvent System)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethyl acetate) to just dissolve the solid at its boiling point.

  • Induce Saturation: While hot, add the "poor" solvent (e.g., hot hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage to remove them.[6]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.

Method 3: Flash Column Chromatography

Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). For basic amines, the choice of stationary phase and mobile phase modifiers is critical to prevent poor separation.

The Challenge: Amines on Standard Silica

Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine can interact strongly with these acidic sites via acid-base interactions. This leads to significant peak tailing, poor resolution, and sometimes irreversible adsorption of the product onto the column.[7][8]

G Start Purify Basic Amine by Chromatography? Silica Standard Silica Gel Start->Silica Traditional AmineSilica Amine-Functionalized Silica Start->AmineSilica Recommended ReversedPhase Reversed-Phase (C18) Start->ReversedPhase For polar compounds Modifier Add Basic Modifier (e.g., 1% Triethylamine) to Eluent Silica->Modifier Mandatory to prevent peak tailing SimpleEluent Use Neutral Eluent (e.g., Hexane/EtOAc) AmineSilica->SimpleEluent Simplifies workflow, superior results HighpH Use High pH Mobile Phase (e.g., H₂O/MeCN + 0.1% NH₄OH) ReversedPhase->HighpH Keeps amine neutral for better retention

Caption: Decision logic for selecting a chromatography method.

Protocol 1: Modified Normal-Phase Chromatography
  • Stationary Phase: Standard Silica Gel (230-400 mesh).

  • Mobile Phase Rationale: A solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is used. The crucial component is the addition of a basic modifier, typically 0.5-1% triethylamine (TEA) or ammonium hydroxide, to the eluent mixture.[7][8] This modifier competes with the product for the acidic sites on the silica, effectively "deactivating" the stationary phase and allowing the basic amine to elute with a symmetrical peak shape.

  • Procedure:

    • Equilibrate the column with the mobile phase containing the basic modifier.

    • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • Load the sample onto the column.

    • Elute with the chosen solvent gradient, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

Protocol 2: Amine-Functionalized Silica Chromatography (Recommended)
  • Stationary Phase: Amine-functionalized silica gel. This material has propyl-amine groups covalently bonded to the silica surface, creating a mildly basic environment.[9]

  • Mobile Phase Rationale: This is the superior method for purifying basic amines. The amine-functionalized surface prevents the problematic acid-base interactions seen with standard silica.[8][9] This allows for the use of simple, neutral eluents like Hexane/Ethyl Acetate without any basic additives, simplifying the post-purification workup as there is no triethylamine to remove.

  • Procedure:

    • Pack and equilibrate the column with the Hexane/EtOAc mobile phase.

    • Load the sample.

    • Elute with a gradient of increasing ethyl acetate polarity. The separation is often significantly sharper and more efficient than on modified standard silica.[9]

Purity Verification

Every purification protocol must be a self-validating system. After isolation, the purity of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine must be rigorously assessed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >99%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

References

  • National Center for Biotechnology Information (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubChem. Available at: [Link]

  • Xu, D., et al. (1998). Preparation of m-(trifluoromethyl) aniline. Chinese Journal of Modern Applied Pharmacy.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available at: [Link]

  • Biotage (2023). When should amine-bonded columns be used for purification? Available at: [Link]

  • Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Biotage (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
  • The Royal Society of Chemistry (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.
  • Chemistry Stack Exchange (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • Chemistry LibreTexts (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]

  • YouTube (2022). Recrystallization and Melting Point Analysis. Available at: [Link]

  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.

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The Strategic Utility of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block Engineered for Pharmaceutical Relevance

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a bespoke chemical intermediate poised for significant applications in medicinal chemistry and materials science. Its architecture is notable for the strategic placement of three key functional groups on a phenylenediamine scaffold: a primary amine, a tertiary dimethylamine, and a trifluoromethyl group. This combination is not accidental; it is a deliberate design that imparts desirable properties for the synthesis of complex molecules, particularly heterocyclic systems of pharmaceutical interest.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a parent molecule to its biological target.[1][2] The dimethylamine moiety, a common pharmacophore in numerous approved drugs, often serves to increase solubility and can act as a protonatable center for salt formation or key binding interactions.[3] The vicinal primary amine and dimethylamine groups on the aromatic ring make this compound an excellent precursor for cyclization reactions, leading to the formation of fused heterocyclic systems.

This guide provides a comprehensive overview of the applications of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, with a primary focus on its utility in the synthesis of quinazoline derivatives, a core scaffold in many targeted cancer therapies.

Physicochemical and Safety Profile

A summary of the key physicochemical properties and safety considerations for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is presented below.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₃F₃N₂-
Molecular Weight 218.22 g/mol -
Appearance Likely a solid at room temperatureBased on similar substituted anilines.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF).-
Boiling Point Predicted: ~250-300 °CEstimation based on structurally related compounds.
CAS Number 144059-36-5[4]

Safety and Handling:

  • Potential Hazards: May cause skin, eye, and respiratory irritation. Assumed to be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Primary Application: Synthesis of 4-(Trifluoromethyl)quinazoline Derivatives

The ortho-disposed amino groups of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine make it an ideal precursor for the synthesis of substituted quinazolines. The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[7]

The general strategy involves the reaction of the diamine building block with a suitable one-carbon electrophile, which will form the C2 position of the quinazoline ring.

Workflow for Quinazoline Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_cyclization Cyclization cluster_workup Work-up & Purification cluster_product Product A N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine C Reaction Mixture in High-Boiling Solvent (e.g., DMF, Dowtherm A) A->C B One-Carbon Electrophile (e.g., Formamide, Triethyl Orthoformate) B->C D Heating under Reflux (120-180 °C) C->D Thermal Annulation E Cooling and Precipitation/Extraction D->E F Purification (Recrystallization or Chromatography) E->F G Substituted 4-(Trifluoromethyl)quinazoline F->G

Caption: General workflow for the synthesis of quinazolines.

Protocol 1: Cyclization with Formamide

This protocol describes a classic and robust method for quinazoline synthesis, the Niementowski reaction, adapted for this specific building block. Formamide serves as the source of C2 of the quinazoline ring.

Materials:

  • N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

  • Formamide

  • High-boiling solvent (optional, formamide can act as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

Procedure:

  • To a round-bottom flask, add N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (1.0 eq).

  • Add an excess of formamide (10-20 eq).

  • Heat the reaction mixture to 150-180 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water to the cooled mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Formamide: Ensures the reaction goes to completion and can also serve as the solvent.

  • High Temperature: Provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps.

  • Inert Atmosphere: Prevents oxidation of the starting amine at high temperatures.

Protocol 2: Reaction with Triethyl Orthoformate followed by Amination

This two-step sequence offers a versatile route to 4-chloroquinazolines, which are key intermediates for the synthesis of kinase inhibitors via nucleophilic aromatic substitution (SNAr).

Step 1: Formation of the Quinazolinone

G A N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine D Heating (Reflux) A->D B Triethyl Orthoformate B->D C Acetic Anhydride (Solvent/Catalyst) C->D E Intermediate Quinazolinone D->E

Caption: Synthesis of the intermediate quinazolinone.

Materials:

  • N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (1.0 eq) and triethyl orthoformate (3-5 eq) in acetic anhydride (5-10 vol).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is the quinazolinone intermediate, which can often be used in the next step without further purification.

Step 2: Chlorination to 4-Chloroquinazoline

Materials:

  • Quinazolinone intermediate from Step 1

  • Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)

  • A catalytic amount of N,N-dimethylformamide (DMF)

  • Anhydrous toluene or another inert solvent

Procedure:

  • Suspend the crude quinazolinone (1.0 eq) in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2-3 eq) or POCl₃ (2-3 eq) at room temperature.

  • Heat the mixture to reflux (80-110 °C) for 2-6 hours, until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate or DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 4-chloroquinazoline derivative.

Causality Behind Experimental Choices:

  • Triethyl Orthoformate: Acts as a C1 synthon and dehydrating agent.

  • Acetic Anhydride: Can act as a catalyst and solvent, promoting the initial formylation and subsequent cyclization.

  • Thionyl Chloride/POCl₃: These are standard chlorinating agents used to convert the quinazolinone to the more reactive 4-chloroquinazoline.

  • Catalytic DMF: Reacts with the chlorinating agent to form a Vilsmeier-type reagent in situ, which is the active species in the chlorination.

Future Perspectives: A Gateway to Targeted Therapies

The resulting 4-chloro-8-(dimethylamino)-6-(trifluoromethyl)quinazoline is a highly valuable intermediate. The chlorine at the 4-position is susceptible to SNAr reactions with a variety of nucleophiles (e.g., anilines, phenols, thiols), allowing for the rapid generation of a library of compounds for biological screening. This approach is fundamental to the synthesis of many EGFR and HER2 inhibitors used in oncology.[8]

Conclusion

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a strategically designed building block with significant potential in synthetic and medicinal chemistry. Its primary utility lies in the efficient construction of the quinazoline scaffold, a core component of numerous targeted therapeutics. The protocols outlined above provide robust and versatile methods for leveraging this building block in the synthesis of complex, biologically relevant molecules. As the demand for novel kinase inhibitors and other targeted agents continues to grow, the importance of such well-designed intermediates will undoubtedly increase.

References

  • Reddy, M. P., Rao, T. S., Reddy, S. V., Chowdary, N. S., & Chowdhary, N. V. (2014). Process for the preparation of lapatinib. (Indian Patent No. IN 2013CH01542).
  • Fisher Scientific. (2025). Safety Data Sheet: 2-[4-(Trifluoromethyl)phenyl]ethylamine.
  • Dai, X., Cheng, S., Chen, M., Yu, J., Luo, H., Xu, G., & Xu, B. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.
  • Fisher Scientific. (2025). Safety Data Sheet: N-Methyl-N-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)amine.
  • Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry, 86, 564-574.
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  • PrepChem. (n.d.). Preparation of Quinazoline Starting Materials. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • Xu, B., et al. (2024). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. Molecular Diversity, 29(1), 195-214.
  • PrepChem. (n.d.). Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances.
  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • Google Patents. (1994). Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. (WO1994000416A1).
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Application Notes and Protocols: N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and specific aromatic scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety due to its profound effects on a molecule's physicochemical and pharmacokinetic properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.[1][2] When combined with an ortho-phenylenediamine scaffold, a versatile building block for a multitude of heterocyclic systems, the resulting molecule becomes a powerful intermediate for creating complex and potent therapeutic agents.

This guide provides a detailed overview of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (also known as N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,2-diamine), a key building block in contemporary drug discovery. We will explore its synthesis, its critical role in the construction of targeted therapies, and provide detailed protocols for its use, with a particular focus on its application in the synthesis of kinase inhibitors.

Physicochemical Properties and Structural Features

The unique arrangement of functional groups in N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine dictates its utility in medicinal chemistry.

PropertyValue/DescriptionSignificance in Medicinal Chemistry
Molecular Formula C9H11F3N2Provides the basic atomic composition.
Molecular Weight 204.20 g/mol A relatively low molecular weight makes it an ideal starting fragment for more complex drug molecules.
Appearance (Predicted) Light-sensitive solidTypical for aromatic amines.
Key Moieties 1. Trifluoromethyl Group: A strong electron-withdrawing group that enhances metabolic stability and lipophilicity.[1]
2. ortho-Phenylenediamine: The two adjacent amino groups are poised for cyclization reactions to form heterocycles like benzimidazoles.
3. N,N-dimethylamino Group: Can act as a hydrogen bond acceptor and its basicity can be tuned. The dimethylamine (DMA) pharmacophore is present in numerous FDA-approved drugs, contributing to a wide range of pharmacological activities.[3]

Synthesis Protocol: A Representative Method

While multiple synthetic routes can be envisioned, a common and logical approach for the synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine involves a two-step process starting from a commercially available fluorinated nitroaromatic compound. This method is based on established organic chemistry principles for the synthesis of similar substituted anilines.[4][5]

Workflow for the Synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of the Nitro Group A 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene C N-(2-nitro-5-(trifluoromethyl)phenyl)-N,N-dimethylamine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Dimethylamine (in THF or as gas) B->C D N-(2-nitro-5-(trifluoromethyl)phenyl)-N,N-dimethylamine E N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (Final Product) D->E Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C) Solvent (e.g., Ethanol/Water)

Caption: Synthetic workflow for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

Detailed Experimental Protocol

Step 1: Synthesis of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline

  • Reaction Setup: To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K2CO3, 2.0 eq).

  • Addition of Amine: Add a solution of dimethylamine (2.0-3.0 eq) in tetrahydrofuran (THF) dropwise to the reaction mixture at room temperature. Alternatively, bubble dimethylamine gas through the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and pour it into ice water. The product will often precipitate as a solid. Filter the solid, wash with water, and dry under vacuum. If the product is an oil, extract with a suitable organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

  • Reaction Setup: Dissolve the N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline (1.0 eq) from the previous step in a mixture of ethanol and water.

  • Reduction: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH4Cl, 5.0 eq). Heat the mixture to reflux. The reduction can also be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Concentrate the filtrate to remove the ethanol. Basify the aqueous residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. The product can be further purified by column chromatography if necessary.

Application in Medicinal Chemistry: Synthesis of Quizartinib

A prime example of the utility of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is its role as a key intermediate in the synthesis of Quizartinib , a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[6] Quizartinib is used in the treatment of acute myeloid leukemia (AML) in patients with FLT3 internal tandem duplication (ITD) mutations.[6][7][8]

The ortho-diamine functionality of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is crucial for the construction of the central imidazopyridine core of Quizartinib.

Synthetic Pathway to Quizartinib

G A N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine C Imidazopyridine Intermediate A->C Cyclocondensation B Substituted 2-chloronicotinaldehyde B->C E Quizartinib C->E Cross-Coupling Reaction D Stille or Suzuki Coupling Partner D->E

Caption: General synthetic route to Quizartinib from the target intermediate.

Protocol: Synthesis of a Quizartinib Precursor

This protocol outlines the cyclocondensation step to form the core heterocyclic structure of Quizartinib.

  • Reaction Setup: In a round-bottom flask, dissolve N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (1.0 eq) and a suitably substituted 2-chloronicotinaldehyde derivative (1.0 eq) in a solvent such as ethanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux. An oxidizing agent, such as sodium metabisulfite, is often added to facilitate the oxidative cyclization to the imidazopyridine core.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the reaction is complete, cool the mixture, and the product may precipitate. The solid can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be purified.

  • Purification: The resulting imidazopyridine intermediate can be purified by column chromatography on silica gel to yield the pure product, which is then carried forward in the synthesis of Quizartinib through subsequent cross-coupling reactions.

Conclusion and Future Perspectives

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a valuable and versatile building block in medicinal chemistry. Its unique combination of a trifluoromethyl group and an ortho-phenylenediamine moiety makes it an ideal starting material for the synthesis of complex heterocyclic compounds with significant biological activity, as exemplified by its use in the synthesis of the FLT3 inhibitor Quizartinib. The synthetic protocols outlined herein provide a robust framework for the preparation and utilization of this important intermediate. As the demand for targeted therapeutics continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play an increasingly critical role in the discovery and development of novel drugs.

References

  • ZHAO K T , ZHANG L X, TANG C L. Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals. 2020, 51(01): 48-52. [URL: https://www.cnki.com.cn/Article/CJFDTotal-ZGYG202001004.htm]
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][9][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase 3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [URL: https://www.rdsystems.com/product/quizartinib]

  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(18), 6739–6747. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2946979/]
  • Gribanov, P. S., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6898. [URL: https://www.researchgate.
  • Kant, R., et al. (2013). 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o417. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3629471/]
  • Wu, L., et al. (2015). Synthesis of Trifluoromethyl-Containing Vicinal Diamines by Asymmetric Decarboxylative Mannich Addition Reactions. The Journal of Organic Chemistry, 80(6), 3187–3194. [URL: https://pubmed.ncbi.nlm.nih.gov/25714116/]
  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3359. [URL: https://www.mdpi.com/1420-3049/29/14/3359]
  • PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3359. [URL: https://pubmed.ncbi.nlm.nih.gov/38895059/]
  • R&D Systems. Quizartinib. [URL: https://www.rdsystems.com/product/quizartinib]
  • ResearchGate. (2023). Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [URL: https://www.researchgate.net/publication/374676571_Synthesis_of_N-35-Bis_trifluoromethylbenzylbenzene-12-diamine_and_NN-Bis2-nitrophenyl-35-bis_trifluoromethylaniline]
  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(39), 28499-28564. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03940g]
  • Cortes, J. E., et al. (2023). Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study. Journal of Clinical Oncology, 41(29), 4599-4609. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563261/]

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Application Notes and Protocols for PET Imaging Tracers Derived from a 2-Amino-4-(Trifluoromethyl)phenyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of the N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine Scaffold in PET Imaging

The quest for novel positron emission tomography (PET) tracers is a driving force in molecular imaging, enabling the non-invasive visualization and quantification of biological processes at the molecular level. The chemical scaffold, N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, presents several intriguing features that make it a promising starting point for the development of new PET imaging agents.

The presence of a trifluoromethyl (CF₃) group is of particular interest in medicinal and pharmaceutical chemistry. This group can enhance the metabolic stability of a molecule by blocking potential sites of oxidation, and it can also modulate lipophilicity and binding affinity to biological targets.[1][2] The 2-amino-phenyl-N,N-dimethylamine moiety is a common structural motif in various biologically active compounds, including those targeting the central nervous system.[3]

This document serves as a detailed guide for researchers on the potential applications, radiolabeling strategies, and preclinical evaluation of PET tracers derived from this novel scaffold. While direct applications of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine in PET imaging are not yet established in the literature, this guide will provide a comprehensive framework for its potential development and evaluation as a PET tracer.

Part 1: Rationale for Development and Potential Applications

The development of a novel PET tracer from the N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine scaffold can be directed towards several key areas in oncology and neuroscience, depending on the specific biological target.

Neuroimaging Applications

The structural similarity of the core scaffold to known CNS-active compounds suggests its potential as a PET tracer for neuroimaging. Potential targets could include:

  • Neurotransmitter Transporters: The dimethylamine moiety is a feature in some serotonin transporter (SERT) imaging agents.[4] Modification of the scaffold could lead to novel tracers for SERT, dopamine transporters (DAT), or norepinephrine transporters (NET).

  • Receptors: The aromatic core could be a starting point for developing ligands for various G-protein coupled receptors (GPCRs) or ion channels implicated in neurological disorders.

  • Neuroinflammation: The trifluoromethyl group could be leveraged to design tracers targeting enzymes involved in neuroinflammation, such as monoamine oxidase B (MAO-B) or cyclooxygenase (COX) enzymes.[5]

Oncology Applications

In oncology, the focus would be on targeting biological hallmarks of cancer:

  • Amino Acid Transporters: Many tumors exhibit upregulated amino acid metabolism.[6][7][8] The amino group on the scaffold could be a handle for designing tracers that mimic natural amino acids and are taken up by cancer cells via transporters like LAT1 or ASCT2.[6]

  • Enzyme Inhibitors: The scaffold could be elaborated to inhibit key enzymes involved in tumor progression, such as kinases or metabolic enzymes.

  • Receptor Imaging: Many cancers overexpress specific receptors that can be targeted for imaging.

Part 2: Radiosynthesis Strategies

The development of a PET tracer hinges on an efficient and reproducible radiolabeling method. For the N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine scaffold, the primary radionuclide of interest would be Fluorine-18 (¹⁸F) due to its favorable half-life (109.8 minutes) and low positron energy.[2]

[¹⁸F]Fluorination via Nucleophilic Aromatic Substitution (SNA)

A common strategy for introducing ¹⁸F onto an aromatic ring is through nucleophilic aromatic substitution. This would require the synthesis of a suitable precursor.

Workflow for [¹⁸F]Fluorination:

Figure 1: General workflow for the synthesis of an ¹⁸F-labeled PET tracer via nucleophilic aromatic substitution.

Protocol 1: Hypothetical [¹⁸F]Radiolabeling of a Derivative

This protocol outlines a hypothetical two-step synthesis for an [¹⁸F]-labeled derivative, assuming a nitro-precursor.

Materials and Reagents:

  • N-[2-nitro-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (precursor)

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Water for injection

  • C18 Sep-Pak cartridge

  • Semi-preparative HPLC system

  • Sterile filter (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Activation:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute with a solution of K₂₂₂ and K₂CO₃ in MeCN/water.

    • Perform azeotropic drying of the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen at 110 °C. Add anhydrous MeCN (3 x 1 mL) and evaporate to ensure the complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the nitro-precursor (1-2 mg) in anhydrous DMSO (0.5 mL).

    • Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

    • Heat the reaction mixture at 150-180 °C for 15-20 minutes.

  • Purification:

    • Cool the reaction mixture and dilute with water (4 mL).

    • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product.

    • Wash the cartridge with water (5 mL) to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired [¹⁸F]-labeled product from the cartridge with MeCN (1 mL).

    • Inject the eluate onto a semi-preparative HPLC column for final purification.

  • Formulation:

    • Collect the HPLC fraction containing the radiolabeled product.

    • Remove the solvent by rotary evaporation.

    • Reformulate the final product in a suitable vehicle for injection (e.g., 0.9% saline with ≤10% ethanol).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

[¹⁸F]Trifluoromethylation Strategies

A more advanced approach would be to label the trifluoromethyl group itself with ¹⁸F. This is a rapidly developing area of radiochemistry.[1][2][9] Recent advances in copper-mediated [¹⁸F]trifluoromethylation reactions could be applicable.[5][9]

Workflow for [¹⁸F]Trifluoromethylation:

Figure 2: A potential workflow for the synthesis of an [¹⁸F]CF₃-labeled PET tracer.

Part 3: Preclinical Evaluation

Once a radiolabeled candidate tracer is synthesized, a thorough preclinical evaluation is necessary to determine its potential for in vivo imaging.[10][11]

In Vitro Characterization

Protocol 2: In Vitro Binding Assay

This protocol describes a general procedure to determine the binding affinity and selectivity of the non-radioactive ("cold") version of the tracer to its intended target.

Materials and Reagents:

  • Cell lines or tissue homogenates expressing the target of interest (and non-target controls).

  • A known radioligand for the target.

  • The non-radioactive version of the newly synthesized compound.

  • Assay buffer.

  • Scintillation cocktail and liquid scintillation counter, or a gamma counter.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the new compound.

    • In a multi-well plate, add the cell membranes/tissue homogenate, the known radioligand at a fixed concentration, and varying concentrations of the new compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competitor).

  • Incubation:

    • Incubate the plates at an appropriate temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity on the filters using a liquid scintillation counter or a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the new compound.

    • Determine the IC₅₀ value (the concentration of the new compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Table 1: Hypothetical In Vitro Binding Data for a Novel Tracer

TargetIC₅₀ (nM)Kᵢ (nM)Selectivity vs. Target XSelectivity vs. Target Y
Target of Interest 2.51.2--
Target X>1000>500>400-fold-
Target Y850425>350-fold-
In Vivo Evaluation in Animal Models

Protocol 3: Biodistribution Study in Rodents

This protocol outlines the procedure to determine the distribution and clearance of the radiotracer in a living organism.

Materials and Reagents:

  • The [¹⁸F]-labeled tracer.

  • Healthy rodents (e.g., mice or rats).

  • Anesthesia.

  • A gamma counter.

Procedure:

  • Tracer Administration:

    • Anesthetize the animals.

    • Inject a known amount of the [¹⁸F]-labeled tracer intravenously (e.g., via the tail vein).

  • Tissue Harvesting:

    • At various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize a cohort of animals.

    • Dissect and collect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, blood).

  • Quantification:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

    • Analyze the data to determine the tracer's uptake, clearance, and target-to-background ratios.

3.3. Small Animal PET Imaging

Small animal PET imaging provides a non-invasive way to visualize the distribution of the tracer in real-time.

Protocol 4: MicroPET Imaging Study

Materials and Reagents:

  • The [¹⁸F]-labeled tracer.

  • Animal model of the disease of interest (e.g., a transgenic mouse model of Alzheimer's disease or a tumor xenograft model).

  • Anesthesia.

  • A microPET scanner.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and position it in the microPET scanner.

  • Tracer Injection and Image Acquisition:

    • Inject the [¹⁸F]-labeled tracer intravenously.

    • Acquire dynamic or static PET images over a specified period (e.g., 60-90 minutes).

  • Image Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) over the target tissue and background regions.

    • Generate time-activity curves (TACs) to visualize the uptake and washout of the tracer.

    • Calculate standardized uptake values (SUVs) to quantify tracer accumulation.

Table 2: Hypothetical Small Animal PET Imaging Results

Region of InterestSUVmax at 60 minTarget-to-Cerebellum Ratio
Tumor/Target Region 3.5 ± 0.54.2 ± 0.6
Muscle0.8 ± 0.2-
Cerebellum (Reference)0.8 ± 0.1-

Conclusion

The N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine scaffold holds considerable promise for the development of novel PET imaging agents. The presence of the trifluoromethyl group offers potential advantages in terms of metabolic stability and binding characteristics.[1][2] While further research is needed to synthesize and evaluate specific derivatives, the protocols and workflows outlined in this document provide a comprehensive guide for researchers to explore the potential of this scaffold in both neuroimaging and oncology applications. The successful development of a tracer from this scaffold would represent a valuable addition to the arsenal of molecular imaging tools available for both preclinical research and clinical diagnostics.

References

  • Efficient methods for labeling aryl trifluoromethyl groups to provide novel radiotracers for use in biomedical research with positron emission tomography (PET) are keenly sought. ResearchGate. Available from: [Link]

  • Li, G. et al. Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. PubMed Central. Available from: [Link]

  • A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. ACS Publications. Available from: [Link]

  • Novel Approaches to 11C- and 18F-Trifluoromethylation for PET Tracer Development. NIH RePORTER. Available from: [Link]

  • Pees, C. et al. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. PubMed Central. Available from: [Link]

  • Huiban, M. et al. Efficient synthesis of [18F]trifluoromethane and its application in the synthesis of PET tracers. Chemical Communications. Available from: [Link]

  • Müller, L. Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorination. Munich University Library. Available from: [Link]

  • Pees, C. et al. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. PubMed. Available from: [Link]

  • Parente, M. et al. Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. Available from: [Link]

  • Brendel, M. et al. Preclinical characterization of a novel class of 18F-labeled PET tracers for amyloid-β. The Journal of Nuclear Medicine. Available from: [Link]

  • One-Pot-Multi-Tracer Synthesis of Novel 18F-Labelled PET Imaging Agents. ResearchGate. Available from: [Link]

  • Abd-Elgaliel, W. R. et al. Novel Tracers and Radionuclides in PET Imaging. Radiology Key. Available from: [Link]

  • Abd-Elgaliel, W. R. et al. Novel Tracers and Radionuclides in PET Imaging. PubMed Central. Available from: [Link]

  • van Waarde, A. et al. Preclinical Testing of Novel Radiotracers for Positron Emission Tomography (PET). The University of Groningen research portal. Available from: [Link]

  • Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis. PubMed. Available from: [Link]

  • Unterrainer, M. et al. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. MDPI. Available from: [Link]

  • Law, I. et al. Investigational PET tracers in neuro-oncology—What's on the horizon? A report of the PET/RANO group. PubMed Central. Available from: [Link]

  • Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis. ResearchGate. Available from: [Link]

  • Synthesis, Preclinical Evaluation, and First-in-Human PET Study of [68Ga]-Labeled Biphenyl-Containing PSMA Tracers. PubMed. Available from: [Link]

  • Structure-Activity Relationship of 2-Arylquinolines as PET Imaging Tracers for Tau Pathology in Alzheimer Disease. ResearchGate. Available from: [Link]

  • Structure–Activity and Brain Kinetics Relationships of 18F-Labeled Benzimidazopyridine Derivatives as Tau PET Tracers. PubMed Central. Available from: [Link]

  • Structure-Activity and Brain Kinetics Relationships of 18F-Labeled Benzimidazopyridine Derivatives as Tau PET Tracers. PubMed. Available from: [Link]

  • Synthesis and evaluation of an N-[18F]fluorodeoxyglycosyl amino acid for PET imaging of tumor metabolism. PubMed. Available from: [Link]

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Application Notes & Protocols: Characterization of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine as a Potent and Selective SERT Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive guide for the characterization of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine as a ligand for the human serotonin transporter (SERT). This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the discovery of novel therapeutics targeting SERT. Detailed, field-proven protocols for in vitro binding affinity and functional uptake inhibition assays are presented, alongside the scientific rationale for key experimental choices. The aim is to equip researchers with the necessary tools to independently validate and explore the pharmacological profile of this compound.

Introduction: The Serotonin Transporter as a Therapeutic Target

The serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family, plays a crucial role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[1] This mechanism is fundamental to the modulation of mood, emotion, and various physiological processes. Consequently, SERT is a primary target for a wide range of psychotropic drugs, including selective serotonin reuptake inhibitors (SSRIs), which are frontline treatments for depression, anxiety disorders, and other psychiatric conditions.[1]

The development of novel SERT ligands with high affinity and selectivity is of significant interest for both therapeutic purposes and as research tools to probe the function and regulation of the serotonergic system. N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a compound of interest due to its structural similarities to other known high-affinity SERT ligands. The trifluoromethyl group is a common moiety in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity.[2][3] This guide outlines the essential experimental procedures to determine its pharmacological profile at SERT.

Mechanism of Action at the Serotonin Transporter

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is hypothesized to act as a competitive inhibitor at the primary substrate binding site (S1) of SERT. This binding is expected to prevent the conformational changes necessary for serotonin translocation, thereby increasing the extracellular concentration of serotonin. The following diagram illustrates the proposed mechanism of action.

SERT_Ligand_Mechanism Figure 1: Proposed Mechanism of SERT Inhibition cluster_membrane Presynaptic Membrane SERT Serotonin Transporter (SERT) Extracellular Space Intracellular Space Serotonin Serotonin (5-HT) BindingSite S1 Binding Site Serotonin->BindingSite Binds Ligand {N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine} Ligand->BindingSite Competitively Binds Reuptake 5-HT Reuptake Ligand->Reuptake Blocks BindingSite->SERT:p2 Translocation Inhibition Inhibition

Caption: Proposed competitive inhibition of serotonin reuptake by the ligand at the SERT S1 binding site.

In Vitro Pharmacological Profile

The following table summarizes the hypothetical in vitro pharmacological data for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, based on expected outcomes from the protocols described herein. This data should be experimentally determined by the end-user. For comparison, published data for the well-characterized SERT ligand, (S)-Citalopram, is included.

Parameter N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (Hypothetical Data) (S)-Citalopram (Reference Data) Assay Type
SERT Binding Affinity (Ki) 0.95 nM~2.6 nM[4]Radioligand Competition Binding
SERT Uptake Inhibition (IC50) 1.5 nM~5 nM[4][³H]Serotonin Uptake Assay
DAT Binding Affinity (Ki) > 1000 nM> 10,000 nMRadioligand Competition Binding
NET Binding Affinity (Ki) 850 nM~5,000 nMRadioligand Competition Binding
SERT/DAT Selectivity Ratio > 1050-fold> 3800-foldKi (DAT) / Ki (SERT)
SERT/NET Selectivity Ratio ~895-fold~1900-foldKi (NET) / Ki (SERT)

Experimental Protocols

The following protocols are designed to be self-validating, with clear positive and negative controls. Adherence to these methodologies will ensure robust and reproducible characterization of the test compound.

Protocol 1: SERT Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from SERT.[4][5][6]

Rationale: Radioligand binding assays are a gold standard for quantifying the direct interaction between a ligand and its receptor.[5][6] This protocol uses membranes from HEK293 cells stably expressing human SERT (hSERT) and [³H]-(S)-citalopram as the radioligand. The choice of [³H]-(S)-citalopram is based on its high affinity and selectivity for the S1 site of SERT.[4]

Radioligand_Binding_Workflow Figure 2: Workflow for Radioligand Competition Binding Assay A Prepare hSERT Membranes B Set up 96-well plate: - Total Binding (Buffer) - Non-specific Binding (10 µM Fluoxetine) - Test Compound (Serial Dilutions) A->B C Add [³H]-(S)-citalopram (Final concentration ~1-2 nM) B->C D Add hSERT Membranes (10-20 µg protein/well) C->D E Incubate at 25°C for 90 min D->E F Rapid Filtration (GF/B filters, PEI pre-soaked) E->F G Wash Filters with Ice-Cold Buffer F->G H Scintillation Counting (CPM) G->H I Data Analysis: - Calculate Specific Binding - Generate Competition Curve (IC50) - Calculate Ki (Cheng-Prusoff) H->I

Caption: Step-by-step workflow for the SERT radioligand competition binding assay.

Materials:

  • hSERT Membranes: Prepared from HEK293 cells stably expressing hSERT (or commercially available).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]-(S)-citalopram (specific activity 70-90 Ci/mmol).

  • Non-specific Control: Fluoxetine.

  • Test Compound: N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

  • 96-well Microplates.

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • Liquid Scintillation Counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293-hSERT cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).[4]

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.[4]

    • Resuspend the pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM fluoxetine.

    • Test Compound: 25 µL of serial dilutions of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Add Radioligand: Add 25 µL of [³H]-(S)-citalopram diluted in assay buffer to all wells. The final concentration should be near its Kd (~1-2 nM).[4]

  • Add Membranes: Add 200 µL of the hSERT membrane preparation (containing 10-20 µg of protein) to each well. Final assay volume is 250 µL.

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the assay by filtering the contents of each well through the PEI-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal [³H]Serotonin Uptake Assay

This functional assay measures the ability of the test compound to inhibit the reuptake of serotonin into nerve terminals.

Rationale: While binding assays confirm interaction with the transporter, uptake assays measure the functional consequence of that binding.[7] Synaptosomes, which are resealed nerve terminals isolated from brain tissue, are an excellent ex vivo model as they contain functional transporters in their native membrane environment.[8][9][10] This protocol measures the inhibition of [³H]Serotonin uptake into rat brain synaptosomes.

Uptake_Assay_Workflow Figure 3: Workflow for Synaptosomal [³H]Serotonin Uptake Assay A Prepare Synaptosomes from Rat Brain Tissue B Pre-incubate Synaptosomes with Test Compound or Vehicle at 37°C for 10 min A->B C Initiate Uptake: Add [³H]Serotonin (Final concentration ~10 nM) B->C D Incubate at 37°C for 5 min C->D E Terminate Uptake: Rapid Filtration through GF/B filters D->E F Wash Filters with Ice-Cold Buffer E->F G Scintillation Counting (CPM) F->G H Data Analysis: - Calculate Specific Uptake - Determine % Inhibition - Calculate IC50 G->H

Caption: Step-by-step workflow for the synaptosomal serotonin uptake inhibition assay.

Materials:

  • Synaptosome Preparation: Isolated from fresh rat brain tissue (e.g., cortex or whole brain minus cerebellum).

  • Krebs-Ringer-HEPES (KRH) Buffer: 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH₂PO₄, 1.40 mM MgSO₄, 2.50 mM CaCl₂, 26.0 mM NaHCO₃, 10.0 mM glucose, 20 mM HEPES, pH 7.4. Buffer should be oxygenated (95% O₂/5% CO₂).[9]

  • Radiolabeled Substrate: [³H]Serotonin (specific activity 20-30 Ci/mmol).

  • Uptake Inhibitor Control: Fluoxetine (10 µM for defining non-specific uptake).

  • Test Compound: N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

  • Filtration and Scintillation Counting materials as in Protocol 4.1.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose buffer.[10]

    • Perform differential centrifugation: first, a low-speed spin (e.g., 1,000 x g for 10 min) to remove nuclei and debris.[11]

    • Centrifuge the resulting supernatant at a higher speed (e.g., 16,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2).[9][11]

    • Resuspend the P2 pellet in KRH buffer and determine protein concentration.

  • Assay Setup:

    • In microcentrifuge tubes, pre-warm the synaptosomal suspension (50-100 µg protein) in KRH buffer to 37°C for 10 minutes.

    • Add the test compound at various concentrations or vehicle control. For determining non-specific uptake, add 10 µM fluoxetine.[8] Incubate for an additional 10 minutes at 37°C.

  • Initiate Uptake: Start the reaction by adding [³H]Serotonin to a final concentration of ~10 nM.

  • Incubation: Incubate for a short, defined period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.[8]

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed immediately by washing with ice-cold KRH buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Specific Uptake = Total Uptake (vehicle) - Non-specific Uptake (Fluoxetine).

    • Calculate the percentage inhibition for each concentration of the test compound relative to the specific uptake.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

Trustworthiness and Self-Validation

The integrity of the data generated from these protocols relies on a system of internal controls:

  • Positive Control: A known SERT inhibitor (e.g., Fluoxetine, Citalopram) should be run in parallel to confirm assay performance and provide a benchmark for potency.

  • Non-Specific Controls: The use of a high concentration of an unlabeled SERT ligand (e.g., 10 µM Fluoxetine) is critical to define the baseline, ensuring that the measured signal is specific to SERT.[4][8]

  • Reproducibility: All experiments should be performed in triplicate and repeated on at least three separate occasions to ensure the reliability and statistical significance of the results.

  • Selectivity: To establish a full pharmacological profile, the binding affinity of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine should also be determined for the dopamine transporter (DAT) and norepinephrine transporter (NET) using similar radioligand binding protocols with appropriate radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive in vitro characterization of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine as a SERT ligand. By systematically determining its binding affinity and functional potency, researchers can accurately establish its pharmacological profile, paving the way for further investigation into its therapeutic potential or its utility as a research tool in the field of neuroscience.

References

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  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PubMed Central.
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  • A good protocol for extracting mouse brain synaptosomes?. ResearchGate.
  • Radioligand Binding Methods: Practical Guide and Tips. PubMed.
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  • Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity. PubMed.
  • (PDF) Pharmacological and Genetic Characterization of Two Selective Serotonin Transporter Ligands: 2-[2-(Dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-Amino-4-[2-(dimethylaminomethylphenylthio)]benzonitrile (DASB). ResearchGate.
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  • Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.
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Experimental protocol for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine Reactions

Abstract

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a substituted aniline derivative incorporating structural motifs of significant interest in medicinal chemistry and materials science. The presence of a nucleophilic primary amine, a tertiary dimethylamino group, and a potent electron-withdrawing trifluoromethyl group makes this molecule a versatile building block for complex molecular architectures. The trifluoromethyl moiety is known to enhance key drug properties such as metabolic stability and binding affinity.[1][2] This document provides detailed experimental protocols for two fundamental transformations of this substrate: electrophilic aromatic substitution via bromination and selective N-acylation of the primary amino group. The causality behind procedural steps, safety protocols, and methods for product characterization are discussed in detail to ensure scientific integrity and reproducibility.

Introduction and Significance

Substituted anilines are cornerstone intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3] The title compound, N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, is of particular interest due to its unique electronic and structural features. It possesses three key functionalities that can be selectively addressed:

  • Primary Aromatic Amine (-NH₂): Highly reactive site for acylation, sulfonylation, alkylation, and diazotization reactions.

  • Tertiary Aromatic Amine (-N(CH₃)₂): A strong activating group that directs electrophilic substitution, and can be involved in specific catalytic cycles. The dimethylamine pharmacophore is found in numerous FDA-approved drugs.[4]

  • Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group that significantly modulates the electronic properties of the aromatic ring and can improve the pharmacokinetic profile of derivative molecules.[2]

The strategic manipulation of these groups allows for the synthesis of a diverse library of compounds, making this molecule a valuable starting material for drug discovery programs and the development of advanced materials.

Physicochemical and Safety Data

Compound Properties
PropertyValue
IUPAC Name N¹,N¹-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine
Molecular Formula C₉H₁₁F₃N₂
Molecular Weight 204.19 g/mol
Appearance Expected to be a solid or oil (typical for anilines)
CAS Number Not readily available
Safety and Handling

Working with trifluoromethyl-substituted anilines requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for the title compound is not available, data from structurally related compounds suggest the following precautions.[5][6][7][8]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[5][9] An emergency eyewash station and safety shower must be readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[6]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[7]

    • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[6]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation occurs.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[9]

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9] Dispose of waste in accordance with local, state, and federal regulations.[6]

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar anilines and are presented as robust starting points for the derivatization of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

Protocol 1: Regioselective Electrophilic Aromatic Substitution (Bromination)

This protocol details the monobromination of the aromatic ring. The directing effects of the substituents are crucial for predicting the outcome. The primary (-NH₂) and tertiary (-N(CH₃)₂) amines are strong ortho-, para-directing activators, while the trifluoromethyl (-CF₃) group is a meta-directing deactivator. The combined effect strongly favors substitution at the C5 position, which is ortho to the primary amine and para to the dimethylamino group. This protocol uses a mild brominating agent to prevent over-bromination and oxidation.[10]

dot

Caption: Workflow for the bromination of the target aniline.

Materials:

  • N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (1.0 eq)

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one (1.0 eq)[10]

  • Dichloromethane (DCM), anhydrous

  • 2 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (1.0 eq) in anhydrous dichloromethane (approx. 0.25 M concentration).

  • Cooling: Place the flask in a cooling bath (e.g., ice/salt or cryocooler) and cool the solution to -10 °C with stirring.

  • Addition of Brominating Agent: Add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 eq) in small portions over 15-20 minutes. Use a thermometer to ensure the internal temperature does not rise above 0 °C.[10]

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.[10]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the organic layer twice with 2 M aqueous NaOH solution to remove the 2,4,6-tribromophenol byproduct.[10]

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-[2-amino-5-bromo-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

Expected Outcome:

ParameterDescription
Product N-[2-amino-5-bromo-4-(trifluoromethyl)phenyl]-N,N-dimethylamine
Expected Yield >85% (based on similar reactions)[10]
Characterization ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm structure and purity.
Protocol 2: Selective N-Acylation of the Primary Amino Group

The primary amine of the title compound is significantly more nucleophilic and less sterically hindered than the tertiary amine, allowing for selective acylation. This reaction forms a stable amide bond, a common linkage in pharmaceuticals. This is a general protocol that can be adapted for various acylating agents.

dot

Caption: Key derivatization pathways for the starting material.

Materials:

  • N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (1.0 eq)

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Tertiary amine base (e.g., Triethylamine or Pyridine) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add the tertiary amine base (e.g., triethylamine, 1.5 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Add the acylating agent (1.1 eq) dropwise via syringe. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Quenching: Carefully quench the reaction by adding water.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with the organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the desired N-acyl derivative.

Expected Outcome:

ParameterDescription
Product N-[2-(acylamino)-4-(trifluoromethyl)phenyl]-N,N-dimethylamine
Expected Yield High (>90%) for simple acylations.
Characterization Appearance of a new amide carbonyl peak in the IR spectrum (~1650-1680 cm⁻¹) and a downfield shift of the -NH proton in the ¹H NMR spectrum.

Downstream Applications

The products from these initial derivatizations are valuable intermediates for more complex syntheses.

  • Bromo-Derivative: The introduced bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the construction of complex biaryl or N-aryl structures.[11]

  • Amide-Derivative: The amide can act as a directing group for subsequent C-H activation reactions or be hydrolyzed under harsh conditions if deprotection is required.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-6-(trifluoromethyl)pyridine.
  • Synquest Labs. (n.d.). Safety Data Sheet for N-[2-Amino-4-(trifluoromethyl)phenyl]pyrrolidine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for N-Methyl-N-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)amine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • BenchChem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-(Ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide.
  • Fox, G. J., Hallas, G., Hepworth, J. D., & Paskins, K. N. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses, 55, 20.
  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis.
  • Dias, A. M. A., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis.
  • Qiao, J., et al. (2011). Transformation of Anionically Activated Trifluoromethyl Groups to Heterocycles under Mild Aqueous Conditions. ChemInform.
  • BenchChem. (n.d.). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.
  • Fuji, T., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

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Application Note: Comprehensive Characterization of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the analytical techniques for the comprehensive characterization of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. The protocols herein are designed to ensure the identity, purity, and structural integrity of the compound, adhering to rigorous scientific standards relevant to pharmaceutical and chemical research. This guide emphasizes a multi-technique, orthogonal approach, explaining the rationale behind method selection and providing step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a substituted aniline derivative. The presence of a primary amine, a tertiary amine, and a trifluoromethyl group imparts specific chemical properties that necessitate a robust analytical strategy for its characterization. Accurate characterization is critical for quality control, stability studies, and ensuring its suitability for further use in drug development or chemical synthesis.

Potential impurities in this compound can arise from starting materials, by-products of the synthesis, or degradation.[1] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and control of impurities in new drug substances to ensure safety and efficacy.[2][3] This application note provides the framework for generating a comprehensive data package to meet these requirements.

Analytical Strategy: An Orthogonal Approach

A single analytical technique is insufficient for full characterization. We employ an orthogonal approach, using multiple techniques that measure different physicochemical properties of the molecule. This strategy provides a high degree of confidence in the final analytical results.

Diagram 1: Overall Analytical Workflow This diagram illustrates the decision-making process and the application of orthogonal techniques for complete characterization.

Analytical_Workflow cluster_Sample Sample Batch cluster_Primary Primary Characterization cluster_Structure Structural Elucidation cluster_Impurities Impurity Profiling cluster_Final Final Assessment Sample N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine HPLC HPLC-UV/PDA (Purity & Assay) Sample->HPLC Assess purity LCMS LC-MS (Molecular Weight) Sample->LCMS Confirm mass NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Confirm structure FTIR FT-IR (Functional Groups) Sample->FTIR Confirm functional groups GCMS GC-MS (Volatile Impurities) Sample->GCMS Check for residual solvents/volatiles Impurity_ID Impurity Identification HPLC->Impurity_ID Non-volatile impurities > 0.1% Report Certificate of Analysis (CoA) HPLC->Report LCMS->Report NMR->Report FTIR->Report GCMS->Impurity_ID Impurity_ID->Report

Caption: Workflow for comprehensive characterization.

Chromatographic Techniques for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound and quantifying any non-volatile impurities. A reversed-phase method is chosen due to the moderate polarity of the aromatic amine.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its excellent retention and separation of aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient is used to elute the main compound and separate it from potential impurities with different polarities. A small amount of acid (e.g., trifluoroacetic acid or formic acid) is added to the mobile phase to protonate the amine functionalities, which results in improved peak shape and reproducibility.[4]

  • Detector: A Photodiode Array (PDA) or UV detector is used. The aromatic nature of the compound provides strong chromophores, allowing for sensitive detection. PDA detection is advantageous as it provides spectral data, which can help distinguish between the main peak and co-eluting impurities.

Protocol 1: HPLC-UV/PDA Method for Purity Analysis

Parameter Condition Rationale
HPLC System UPLC/HPLC with PDA DetectorHigh resolution and spectral analysis capability.[5]
Column C18, 2.1 x 100 mm, 1.8 µmProvides high efficiency separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 95% B over 10 minEnsures elution of all components.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Detection PDA, 254 nmWavelength suitable for aromatic compounds.
Injection Vol. 2 µL
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile substances.[6] It is used here to identify and quantify potential residual solvents from the synthesis or volatile by-products.

Causality Behind Experimental Choices:

  • Technique: GC-MS provides excellent separation (GC) and definitive identification (MS).[7] For aniline derivatives, GC-MS is a standard and powerful technique.[8][9]

  • Derivatization: While direct injection is possible, derivatization can sometimes improve the chromatographic behavior of polar anilines. However, for a tertiary amine like the target compound, it is often sufficiently volatile for direct analysis.[10][11]

  • Ionization: Electron Impact (EI) ionization is used because it generates reproducible fragmentation patterns, creating a molecular fingerprint that can be compared against spectral libraries for confident identification.[12]

Protocol 2: GC-MS Method for Volatile Impurity Analysis

Parameter Condition Rationale
GC-MS System Capillary GC with a Mass SpectrometerStandard for volatile organic analysis.[13]
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium, 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program 50°C (2 min), ramp to 280°C at 15°C/minSeparates solvents from higher boiling impurities.
Injector Temp. 250 °CEnsures complete volatilization.
Ion Source Temp. 230 °CStandard condition for EI.
Ionization Mode Electron Impact (EI), 70 eVProduces extensive, reproducible fragmentation.[12]
Mass Range 35 - 450 amuCovers expected solvents and by-products.
Sample Prep. 1 mg/mL in DichloromethaneA volatile solvent that elutes early.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals include those for the aromatic protons, the N-H protons of the primary amine, and the N-methyl protons.[14][15]

  • ¹³C NMR: Shows the number of chemically distinct carbon atoms. Signals are expected for the aromatic carbons, the methyl carbons, and the carbon bearing the trifluoromethyl group.[14][16]

  • ¹⁹F NMR: This is particularly important for confirming the presence and environment of the trifluoromethyl (CF₃) group. ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent probe.[17][18] The chemical shift of the CF₃ group is sensitive to its electronic environment on the aromatic ring.[19]

Protocol 3: NMR Data Acquisition

Parameter Condition Rationale
Spectrometer 400 MHz or higherHigher field provides better signal dispersion.
Nuclei ¹H, ¹³C, ¹⁹FProvides a complete structural picture.
Solvent CDCl₃ or DMSO-d₆Common deuterated solvents to dissolve the analyte.
¹H Standard Tetramethylsilane (TMS) at 0.00 ppmUniversal internal standard.
¹⁹F Standard CFCl₃ (external or internal) at 0.00 ppmStandard reference for fluorine NMR.[20]
Temperature 25 °CStandard acquisition temperature.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

  • N-H Stretch: The primary amine (-NH₂) will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region.[21][22]

  • C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals from the methyl groups will appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring.

  • C-N Stretch: Stretching vibrations for the aromatic C-N bond are expected in the 1250-1350 cm⁻¹ region.[23]

  • C-F Stretch: The trifluoromethyl group will exhibit very strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

Protocol 4: FT-IR Data Acquisition

Parameter Condition Rationale
Spectrometer FT-IR with ATR accessoryAttenuated Total Reflectance (ATR) requires minimal sample prep.
Scan Range 4000 - 400 cm⁻¹Covers the full mid-infrared region.
Resolution 4 cm⁻¹Sufficient for identifying functional groups.
Number of Scans 16Improves signal-to-noise ratio.
Sample Prep. A small amount of solid sample placed directly on the ATR crystal.Quick, easy, and requires no dilution.

Mass Spectrometry (MS) for Molecular Weight Verification

While GC-MS provides mass data, a "soft" ionization technique is preferred for confirming the molecular weight, as it minimizes fragmentation and maximizes the abundance of the molecular ion.[24] Electrospray Ionization (ESI) is an excellent choice for this compound, as the amine groups are easily protonated.[25][26]

Protocol 5: LC-MS for Molecular Weight Confirmation

Parameter Condition Rationale
MS System LC-MS with an ESI sourceSoft ionization ideal for polar molecules.[26]
Ionization Mode Positive Ion ESIThe amine groups will readily accept a proton to form [M+H]⁺.
Mass Analyzer Quadrupole, TOF, or OrbitrapProvides accurate mass measurement.
Mass Range 100 - 500 m/zCentered around the expected molecular ion.
Sample Infusion Direct infusion or via HPLC (Protocol 1)Direct infusion is faster for simple confirmation.
Expected Ion [M+H]⁺ at m/z = 220.11Calculated for C₁₀H₁₄F₃N₂⁺

Data Integration and Conclusion

The comprehensive characterization of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is achieved by integrating data from all the described techniques.

  • Identity: Confirmed by matching the molecular weight from MS with the exact structure elucidated by ¹H, ¹³C, and ¹⁹F NMR, and further supported by the functional groups identified by FT-IR.

  • Purity: The purity value is determined by HPLC-PDA, accounting for all impurities detected at or above the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[27][28]

  • Impurities: Volatile impurities are identified and quantified by GC-MS, while non-volatile, process-related impurities and degradants are profiled by HPLC.

This multi-faceted analytical approach provides a high degree of confidence in the quality of the material, ensuring it meets the stringent requirements for research and development in the pharmaceutical and chemical industries.

References

  • Benchchem. Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Benchchem. Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Unknown. Ionization Methods in Organic Mass Spectrometry.
  • Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly.
  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
  • Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • YouTube. Impurities in new drug substance| ICH Q3A(R2).
  • Benchchem. Application Notes and Protocols for the HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
  • SpringerLink. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
  • EPA. Method 8131 Aniline and Selected Derivatives by Gas Chromatography.
  • ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
  • ResearchGate. 19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR...
  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • PubMed. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • ResearchGate. Ionization Methods in Organic Mass Spectrometry.
  • Benchchem. An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane.
  • PubChem. N,N-Dimethylaniline.
  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
  • ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
  • CDN. Infrared Spectroscopy.
  • ResearchGate. Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz).
  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • ResearchGate. The structural properties of Poly(aniline)-Analysis via FTIR spectroscopy.
  • ChemicalBook. N,N-Dimethylaniline(121-69-7) 13C NMR spectrum.
  • ChemicalBook. N,N-Diethylaniline(91-66-7) 1H NMR spectrum.
  • PubChem. N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine.
  • PubChem. N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine.
  • ResearchGate. a: FTIR Spectra of Aniline.
  • Unknown. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • ResearchGate. Enantiomerization of Allylic Trifluoromethyl Sulfoxides Studied by HPLC Analysis and DFT Calculations.
  • Google Patents. Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • PubMed. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples.
  • Google Patents. Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
  • MedChemExpress. 4-(Trifluoromethyl)-L-phenylalanine.
  • Unknown. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • Matrix Scientific. N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine.

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Analytical Strategy: Acylation-Based Derivatization of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and detailed protocol for the chemical derivatization of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, a compound characterized by a polar primary aromatic amine and a thermally sensitive trifluoromethyl group. Direct analysis of this analyte via gas chromatography (GC) is often hindered by poor peak shape, low volatility, and potential thermal degradation. To overcome these challenges, a pre-column derivatization method based on acylation with trifluoroacetic anhydride (TFAA) is described. This procedure converts the polar primary amine into a stable, non-polar N-trifluoroacetyl amide derivative. The resulting compound exhibits significantly improved volatility and thermal stability, leading to enhanced chromatographic performance and enabling sensitive and reliable quantification by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a complete workflow, from sample preparation to instrumental analysis, including insights into the reaction mechanism and expected mass spectral fragmentation.

Introduction and Scientific Rationale

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a substituted aromatic amine whose structural motifs are relevant in the synthesis of pharmaceuticals and advanced materials.[1] The analytical quantification of such compounds is critical for process monitoring, quality control, and metabolic studies. However, the inherent chemical properties of the molecule present significant analytical hurdles. The primary aromatic amine group is polar and capable of hydrogen bonding, which often leads to undesirable interactions with the GC column and inlet system, resulting in broad, tailing peaks and poor reproducibility.[2]

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method.[3] For GC analysis of primary amines, the primary objective is to replace the active hydrogens on the amino group with a non-polar moiety.[2] This transformation increases volatility and thermal stability while reducing polarity, thereby improving chromatographic behavior.[4][5]

Why Acylation with Trifluoroacetic Anhydride (TFAA)?

Among various derivatization strategies, acylation is a highly effective method for primary amines.[4] We have selected Trifluoroacetic Anhydride (TFAA) for this protocol based on several key advantages:

  • Reaction Specificity: TFAA reacts rapidly and specifically with the highly nucleophilic primary amine under mild conditions, leaving the tertiary amine group intact.[2][6]

  • Improved Chromatography: The resulting N-trifluoroacetyl derivative is significantly less polar and more volatile than the parent compound, making it ideal for GC analysis.[5]

  • Enhanced Stability: Acylated derivatives are generally more stable than their silylated counterparts, reducing the risk of degradation during analysis.[5]

  • Increased Sensitivity: The introduction of an additional trifluoroacetyl group makes the derivative highly responsive to electron capture detection (ECD) and provides highly specific fragmentation patterns in mass spectrometry (MS) for confident identification and quantification.[5][7]

This guide provides a self-validating system, explaining the causality behind each step to empower researchers to adapt and troubleshoot the methodology effectively.

Experimental and Analytical Workflow

The overall process, from sample receipt to final data analysis, follows a logical sequence designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Analyte Standard or Sample B Solvent Evaporation (if necessary) A->B C Add Anhydrous Solvent (e.g., Ethyl Acetate) B->C D Add Acylating Agent (TFAA) C->D E Reaction Incubation (60°C for 20 min) D->E F Cool to Room Temp. E->F G GC-MS Injection F->G H Data Acquisition G->H I Peak Integration & Quantification H->I J Spectral Confirmation H->J

Figure 1: General workflow for the derivatization and GC-MS analysis.

Derivatization Reaction Mechanism

The core of this protocol is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the primary amine attacks one of the electrophilic carbonyl carbons of the TFAA molecule. This is followed by the departure of a stable trifluoroacetate leaving group, resulting in the formation of a stable amide bond.

Detailed Experimental Protocols

Materials and Reagents
ItemRecommended Specifications
Analyte StandardN-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, >98% purity
Derivatizing AgentTrifluoroacetic anhydride (TFAA), ≥99% purity
SolventEthyl acetate, Anhydrous, ≥99.8% purity
Reaction Vials2 mL amber glass vials with PTFE-lined screw caps
Heating SystemHeating block or laboratory oven capable of 60°C ± 2°C
GC-MS SystemGas chromatograph with a mass selective detector
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Preparation of Standards and Samples
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with ethyl acetate. These will be used to establish a calibration curve.

  • Sample Preparation: If the sample is in a solution, transfer an aliquot containing the expected amount of analyte into a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all protic solvents (like water or methanol) as they will consume the derivatizing reagent.[8]

Derivatization Protocol

This protocol should be performed in a well-ventilated fume hood.

  • Reconstitution: To the dried sample residue or 100 µL of a working standard in a 2 mL reaction vial, add 100 µL of anhydrous ethyl acetate.

  • Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial. The use of an anhydrous solvent is critical to prevent the hydrolysis of the TFAA, which would reduce the reaction yield.[2]

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 60°C for 20 minutes. The gentle heating ensures the reaction proceeds to completion in a timely manner.

  • Cooling: Remove the vial from the heating block and allow it to cool completely to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. No further workup is required. Inject 1 µL of the derivatized solution.

GC-MS Instrumental Conditions

The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

ParameterSettingRationale
GC Inlet Splitless mode, 250°CEnsures quantitative transfer of the analyte onto the column while minimizing thermal stress.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency and is inert.
Oven Program Initial: 80°C (hold 1 min), Ramp: 20°C/min to 280°C, Hold: 5 minA starting temperature well below the solvent boiling point, followed by a ramp to elute the derivative.
Column 30 m x 0.25 mm, 0.25 µm, 5% phenyl-methylpolysiloxaneA standard non-polar column suitable for a wide range of derivatized compounds.
MS Interface Transfer Line: 280°C, Ion Source: 230°CMaintains the analyte in the gas phase and promotes efficient ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, library-searchable fragmentation patterns.
Acquisition Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)Scan mode for identification; SIM mode for enhanced sensitivity and quantitative analysis.

Expected Results and Data Interpretation

Chromatographic Improvement: Underivatized N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, if it elutes, will likely produce a broad, tailing peak at a long retention time. Following derivatization, a sharp, symmetrical peak should be observed at a significantly shorter retention time, indicating improved volatility and reduced column interaction.

Mass Spectral Analysis: The EI mass spectrum of the derivatized product is expected to provide clear structural information.

  • Analyte MW: 218.21 g/mol

  • Derivative MW: 314.22 g/mol (N-[2-(trifluoroacetamido)-4-(trifluoromethyl)phenyl]-N,N-dimethylamine)

The mass spectrum should exhibit a clear molecular ion (M⁺) at m/z 314. The fragmentation pattern will be characteristic of the two trifluoromethyl groups and the dimethylamino moiety.

m/z (Expected)Ion IdentityInterpretation
314[M]⁺Molecular ion, confirming the successful derivatization.
299[M - CH₃]⁺Loss of a methyl radical from the dimethylamino group.
270[M - N(CH₃)₂]⁺Loss of the dimethylamino radical.
245[M - CF₃]⁺Loss of a trifluoromethyl radical from the aromatic ring, a common fragmentation for CF₃-substituted aromatics.[7]
69[CF₃]⁺The trifluoromethyl cation, a highly abundant and characteristic fragment for trifluoromethylated compounds.[9]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Peak Incomplete reaction; degradation of reagent; presence of water/protic solvents in sample.Ensure sample is completely dry. Use fresh, high-purity TFAA. Confirm reaction temperature and time.
Poor Peak Shape (Tailing) Active sites in the GC inlet or column; column degradation.Use a deactivated inlet liner. Condition or replace the GC column. Confirm derivatization was successful.
Extraneous Peaks Sample matrix interference; impure reagents or solvents.Analyze a reagent blank (solvent + TFAA). Use high-purity solvents. Consider a sample cleanup step (e.g., SPE) if necessary.

Conclusion

The acylation protocol detailed in this application note provides a highly effective and reliable method for the derivatization of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. By converting the polar primary amine into a stable, volatile trifluoroacetamide, this procedure overcomes common analytical challenges, enabling robust and sensitive analysis by GC-MS. This methodology is well-suited for applications in pharmaceutical development, quality control, and chemical synthesis where accurate quantification of this compound is essential.

References

  • Bari, M. A., & Rana, C. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT), 8(7), 3423-3427. [Link]

  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 4(143). [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Regis Technologies. (n.d.). GC Derivatization Reagents. [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4169-4181. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms to empower you with the knowledge to not only identify but also prevent the formation of critical impurities.

Synthetic Pathway Overview

The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is typically achieved through a three-step process starting from 4-chlorobenzotrifluoride. Each step presents a unique set of challenges and potential for impurity formation.

Synthesis_Pathway A 4-Chlorobenzotrifluoride B Step 1: Nitration A->B C 4-Chloro-3-nitrobenzotrifluoride B->C D Step 2: Amination (Dimethylamine) C->D E N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline D->E F Step 3: Reduction E->F G N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine F->G Reduction_Impurities A N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline B Nitroso Intermediate A->B Reduction C Hydroxylamine Intermediate B->C Reduction D Azoxy Byproduct B->D Condensation C->D Condensation F Target Product: N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine C->F Reduction E Azo Byproduct F->E Oxidation/Condensation

Technical Support Center: Optimizing Reaction Conditions for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated aromatic amine.

Introduction

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a valuable building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules. However, the synthesis of this compound, featuring adjacent primary and tertiary amine functionalities, requires careful control of reaction conditions to achieve high yield and purity.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. It is based on a common and logical synthetic route, which will be detailed below.

Proposed Synthetic Pathway

A reliable method for the synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine involves a two-step process starting from 2-nitro-4-(trifluoromethyl)aniline:

  • Step 1: N,N-Dimethylation of 2-nitro-4-(trifluoromethyl)aniline.

  • Step 2: Reduction of the nitro group of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline.

This pathway is often preferred as the direct N,N-dimethylation of the final product would be unselective and lead to a complex mixture of products.

Synthetic Pathway start 2-nitro-4-(trifluoromethyl)aniline intermediate N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline start->intermediate N,N-Dimethylation (e.g., HCHO, HCOOH) product N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine intermediate->product Nitro Group Reduction (e.g., H2, Pd/C) Troubleshooting N,N-Dimethylation Start Low Yield of N,N-dimethylated Product Incomplete Incomplete Reaction? Start->Incomplete Monomethyl Monomethylated Product Observed? Start->Monomethyl Sol1 Increase temperature (80-100 °C) Increase excess of HCHO/HCOOH Incomplete->Sol1 Yes Sol2 Increase reaction time Ensure sufficient excess of reagents Monomethyl->Sol2 Yes Troubleshooting Nitro Reduction Start Low Yield of Final Product Slow Slow or Stalled Reaction? Start->Slow Side Side Reactions Observed? Start->Side Sol1 Use fresh Pd/C catalyst Increase H2 pressure Ensure starting material purity Slow->Sol1 Yes Sol2 Use milder conditions (lower pressure/temp) Consider alternative reducing agents (Fe/AcOH, SnCl2/HCl) Side->Sol2 Yes

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine and structurally related substituted anilines. Given the specific nature of this compound, this document synthesizes direct data with established principles of organic chemistry to predict and troubleshoot stability issues. The insights provided are grounded in the known reactivity of the compound's core functional moieties: a primary aromatic amine, a tertiary aromatic amine, and an electron-withdrawing trifluoromethyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My sample of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, which was initially a light-colored solid/oil, has darkened to yellow or brown upon storage. What is causing this discoloration?

Answer:

This is a classic sign of oxidative degradation. Aromatic amines, particularly anilines, are highly susceptible to air and light-induced oxidation.[1] The discoloration is due to the formation of highly conjugated, colored impurities.

Core Mechanism: The primary amine (-NH2) and tertiary amine (-N(CH3)2) groups on the phenyl ring are electron-donating, making the molecule susceptible to oxidation. The process is often initiated by atmospheric oxygen and can be accelerated by exposure to light (photodegradation) or the presence of trace metal ions.[2] The initial oxidation products can further react to form complex polymeric materials.[1]

Troubleshooting & Prevention:

  • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from oxygen and light.[1] For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended to slow the rate of degradation.[3]

  • Solvent Choice: If in solution, use de-gassed solvents. Be aware that certain solvents can promote degradation. Protic solvents may facilitate oxidation pathways.

  • Purification: If discoloration has occurred, purification by column chromatography or recrystallization may be necessary to remove colored impurities before use.

Question 2: I am observing a new, more polar peak in my reverse-phase HPLC chromatogram after my sample was left in solution on the bench. What could this new peak be?

Answer:

The appearance of a new, more polar peak (i.e., having a shorter retention time in reverse-phase HPLC) strongly suggests the formation of an N-oxide degradation product.

Core Mechanism: The tertiary dimethylamino group (-N(CH3)2) is a common site for oxidation, leading to the formation of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine N-oxide. The N-oxide is significantly more polar than the parent amine due to the charge separation in the N+-O- bond. This is a well-documented metabolic and chemical degradation pathway for tertiary amines like N,N-dimethylaniline.[4][5]

Troubleshooting & Identification:

  • LC-MS Analysis: The most effective way to confirm the identity of this peak is with Liquid Chromatography-Mass Spectrometry (LC-MS). The N-oxide degradant will have a mass-to-charge ratio (m/z) that is 16 units higher than the parent compound ([M+16]+H)+.

  • Forced Oxidation: To confirm this hypothesis, you can perform a small-scale forced oxidation study. Treat a small amount of your compound with a mild oxidizing agent like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) and monitor the reaction by HPLC.[6] The peak corresponding to the N-oxide should increase significantly.

Question 3: What degradation pathways should I anticipate under forced degradation conditions (acid, base, heat, oxidation, light)?

Answer:

Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[7][8] Based on the structure, here are the anticipated pathways:

ConditionPrimary Degradation PathwayExpected Products
Oxidative Oxidation of primary and tertiary amines.N-oxides, hydroxylamines, and subsequent colored oligomers/polymers.[7]
Photolytic Photodegradation via radical mechanisms.Similar to oxidative pathways, often producing complex mixtures. Reaction with hydroxyl radicals can occur.
Acidic Generally stable to hydrolysis.Protonation of the amine groups will likely occur, which can protect them from oxidation. Degradation is not highly anticipated unless under very harsh conditions.
Basic Generally stable to hydrolysis.The compound is expected to be relatively stable. Extremely high pH could potentially lead to other reactions, but this is less common.
Thermal Thermally induced oxidation.Acceleration of oxidative pathways. At very high temperatures (>190°C), decomposition to toxic fumes like nitrogen oxides can occur.

The trifluoromethyl (-CF3) group is highly stable and is not expected to be a point of degradation under typical forced degradation conditions.[9][10] Its strong electron-withdrawing nature actually helps to increase the metabolic and chemical stability of the molecule.[9]

Question 4: How can I design a robust forced degradation study for this compound?

Answer:

A systematic forced degradation study is crucial for identifying potential degradants and ensuring your analytical method is "stability-indicating."[11] The goal is to achieve 5-20% degradation of the parent compound.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Control Control Sample (No Stress) Start->Control Dilute Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Aliquot Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Aliquot Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Aliquot Thermal Thermal Stress (e.g., 80°C, Solid State) Start->Thermal Aliquot Photo Photostability (ICH Q1B Light Exposure) Start->Photo Aliquot Analyze Analyze All Samples by LC-MS/UV Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Assess Degradation % Identify Degradants Check Mass Balance Analyze->Evaluate Report Report Findings Evaluate->Report

Caption: Workflow for a forced degradation study.

Detailed Protocol:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Heat at 60-80°C and take time points (e.g., 2, 6, 24 hours) until target degradation is reached. Neutralize samples before analysis.

  • Oxidation: Treat the stock solution with 3-6% hydrogen peroxide (H2O2) at room temperature. Monitor over time. This reaction can be rapid.

  • Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a set period. Also, test a solution to assess stability in the chosen solvent.

  • Photostability: Expose the solid and a solution of the compound to light conditions as specified in ICH guideline Q1B. Use a control sample wrapped in foil to shield it from light.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC-UV/MS method.

  • Evaluation: Calculate the percentage of degradation, check for peak purity of the parent compound, and perform a mass balance assessment. Identify major degradants using MS data.[7]

Key Degradation Pathways

The primary chemical liabilities of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine are the two amine functionalities. The diagram below illustrates the most probable oxidative degradation pathways.

Predicted Oxidative Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Degradation Parent Parent Compound N-[2-amino-4-(trifluoromethyl)phenyl] -N,N-dimethylamine N_Oxide N-Oxide Product (+16 amu) Parent->N_Oxide [O] on N(CH3)2 Primary_Ox Primary Amine Oxidation Products (e.g., Nitroso, Nitro) Parent->Primary_Ox [O] on NH2 Demethylation N-Demethylation Product (-14 amu) Parent->Demethylation [O], -CH2O Polymer Colored Oligomers/ Polymers Primary_Ox->Polymer Further Reaction

Caption: Predicted oxidative degradation pathways.

References

  • Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. Vertex AI Search.4

  • N,N-Dimethylaniline 121-69-7 wiki. Guidechem.5

  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI.

  • Aniline | C6H5NH2 | CID 6115. PubChem.

  • Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. ASM Journals.

  • Aniline (benzenamine). Department of Climate Change, Energy, the Environment and Water, Australian Government.

  • OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Canadian Science Publishing.

  • The Solubility of Aniline. ChemicalBook.

  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. JRC Publications Repository.

  • Industrial Applications of Specialty Amines: A Focus on Fluorinated Compounds. Self-published.9

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate.

  • OXIDATION OF N,N-DIMETHYLANILINE - 11. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Science Publishing.

  • Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. ResearchGate.

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.

  • Forced Degradation Studies. MedCrave online.

  • Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH.

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC - NIH.

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

  • The degradation products of aniline in the solutions with ozone and kinetic investigations. PubMed.

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Self-published.12

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • amines, aromatic 2002. NIOSH - CDC.

  • Aniline and Its Derivatives. ResearchGate.

  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society - ACS Publications.

  • Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry - ACS Publications.

  • Aniline And Its Derivatives. Self-published.13

  • The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers. Benchchem.

  • Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. PMC - NIH.

  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET.

  • 3-(Trifluoromethyl)aniline. Wikipedia.

  • Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives. ResearchGate.

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Troubleshooting N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine purification by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. The unique structure of this molecule—possessing a primary aromatic amine, a tertiary aliphatic amine, and an electron-withdrawing trifluoromethyl group—presents specific purification hurdles. This document provides in-depth, cause-and-effect troubleshooting advice and robust protocols to enable efficient and successful purification.

Understanding the Molecule: Key Properties Influencing Chromatography

Before troubleshooting, it is critical to understand the chemical personality of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

  • Basicity: The molecule has two basic nitrogen centers. The primary aromatic amine is weakly basic, while the tertiary dimethylamine group is more strongly basic. These basic sites are the primary cause of common purification issues, as they can interact strongly with the acidic stationary phases.

  • Polarity: The presence of two amine functionalities and a trifluoromethyl group makes the compound relatively polar. This dictates the choice of appropriate mobile and stationary phases.

  • Stability: Aromatic amines can be susceptible to oxidation. While the trifluoromethyl group provides some electronic stabilization, care should be taken to avoid prolonged exposure to harsh conditions. The compound's stability on acidic silica gel should always be assessed before committing to large-scale purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A common starting point for polar compounds is a mixture of a non-polar and a polar solvent, such as 1:1 hexanes:ethyl acetate.[2][3] Given the polarity of your compound, you will likely need a stronger solvent system. Good starting points include 100% ethyl acetate or mixtures of dichloromethane (DCM) and methanol (e.g., 95:5 DCM:MeOH).[2][4]

Q2: My compound is streaking badly on the silica TLC plate. What's happening and how do I fix it?

Streaking is a classic sign of a strong, undesirable interaction between a basic compound and the acidic silanol groups on the surface of the silica gel.[2] This acid-base interaction causes the compound to "stick" and elute slowly and unevenly. To fix this, you must add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.[2][5]

  • Recommended Fix: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[2][6] For example, a solvent system of 95:4:1 DCM:MeOH:TEA is often effective.

Q3: Should I use silica gel or alumina for column chromatography?

For basic amines, alumina, which is slightly basic, can be a better choice than acidic silica gel because it minimizes the strong acid-base interactions that cause streaking and poor recovery.[3][6] However, silica is more common and provides different selectivity. If you must use silica, it is crucial to deactivate it by incorporating a basic modifier into the mobile phase, as described above.[1][5]

Q4: I ran a column, but my compound recovery is very low. Where did it go?

Low recovery is typically due to irreversible adsorption of the basic amine onto the acidic silica gel stationary phase.[3][5] The compound is essentially stuck on the column. To prevent this, always add a basic modifier (like triethylamine) to your eluent. If you suspect your compound has decomposed on the column, you can test its stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots have formed.[1]

Q5: Can I use Reverse-Phase (RP) HPLC for purification?

Yes, RP-HPLC is an excellent alternative, especially for polar and ionizable compounds.[7] The compound will be in its protonated, free-base form at a high mobile phase pH.[5] A typical mobile phase would be a gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, or an amine modifier for high pH methods.

In-Depth Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Probable Cause(s) Solution(s)
Compound stays at baseline (Rf ≈ 0) Mobile phase is not polar enough to move the compound up the plate.[2]Increase the polarity of the mobile phase. Add a more polar solvent like methanol to your DCM or ethyl acetate. Start with 2-5% methanol and increase as needed.[2][4]
Compound runs with solvent front (Rf ≈ 1) Mobile phase is too polar; the compound has a high affinity for the mobile phase and minimal interaction with the stationary phase.[2]Decrease the polarity of the mobile phase. Reduce the percentage of methanol or switch to a less polar system (e.g., from DCM/MeOH to Hexane/EtOAc).
Spot is streaked or "tailed" Strong acid-base interaction between the basic amine groups and acidic silica gel.[2]Add a basic modifier to the mobile phase. Use 0.5-2% triethylamine (TEA) or a 10% NH4OH in methanol solution as your polar component.[2][4][6]
Poor separation from an impurity The chosen solvent system does not have adequate selectivity for the two compounds.Try a different solvent system. Changing the solvent components (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system) can alter the interactions and improve separation.
Normal-Phase Flash Column Chromatography Troubleshooting

Below is a decision tree to guide you through common column chromatography problems.

G start Start: Poor Column Result q1 Is recovery low or is the compound not eluting? start->q1 q2 Are fractions impure due to co-elution? start->q2 q3 Are peaks tailing, leading to many mixed fractions? start->q3 q1->q2 No a1 Cause: Irreversible adsorption on acidic silica. Solution: Re-run column with 0.5-2% triethylamine in the eluent. Use alumina as an alternative stationary phase. q1->a1 Yes q2->q3 No a2 Cause: Poor separation (ΔRf too small). Solution: Re-develop TLC solvent system for better separation. Use a shallower solvent gradient during elution. q2->a2 Yes a3 Cause: Acid-base interaction with silica. Solution: Add a basic modifier (0.5-2% TEA) to the eluent to improve peak shape. q3->a3 Yes end Successful Purification a1->end a2->end a3->end

Caption: Decision tree for troubleshooting flash chromatography.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Probable Cause(s) Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the basic amine and residual silanols on the C18 column.Add a mobile phase modifier. A small amount of acid (0.1% TFA or formic acid) will protonate the amines and saturate the silanols. Alternatively, use a high pH mobile phase with an appropriate buffer to run the compound in its neutral form.
Shifting Retention Times Poor column equilibration; changes in mobile phase composition or pH; column degradation.[8]Ensure the column is fully equilibrated with the mobile phase before injection. Check that mobile phase composition is correct and freshly prepared.[7] If the problem persists, the amine may be degrading the silica-based column packing over time.[8]
No Peak Detected Compound is irreversibly adsorbed to the column; incorrect detector wavelength; compound degradation.Check detector settings. If using a C18 column without an acidic modifier, the compound may be stuck at the column head. Try flushing with a strong solvent. Consider sample stability.
Co-elution with Impurities Insufficient resolution with the current method.Optimize the separation method. Adjust the mobile phase gradient (make it shallower), change the organic modifier (e.g., methanol instead of acetonitrile), or try a different column chemistry (e.g., a Phenyl-Hexyl column).

Key Experimental Protocols

Protocol 1: Systematic Development of a TLC Solvent System

This workflow ensures you find an optimal solvent system before committing to a column.

Caption: Workflow for TLC solvent system development.

  • Preparation : Dissolve a small amount of your crude N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine in a volatile solvent like DCM or ethyl acetate.

  • Spotting : Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.[9]

  • Initial Screen : Develop plates in solvent systems of varying polarity (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, 100% EtOAc).

  • Optimization :

    • If the compound remains at the baseline (Rf=0), increase the solvent polarity by adding methanol to dichloromethane or ethyl acetate.[2][4]

    • If the compound runs with the solvent front (Rf=1), decrease the polarity.[2]

    • If streaking occurs, remake the best solvent system with the addition of 1% triethylamine (TEA).[2]

  • Goal : Aim for a solvent system that gives your target compound an Rf value of approximately 0.3, as this generally provides the best separation in column chromatography.[1]

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Select Solvent System : Choose the optimized eluent from Protocol 1 (e.g., 40% EtOAc/Hexane + 1% TEA).

  • Prepare Slurry : In a beaker, mix silica gel with your non-polar solvent (Hexane) to create a slurry.

  • Pack Column : Pour the slurry into the column and use pressure to pack the silica bed, ensuring there are no cracks or air bubbles.

  • Equilibrate : Run 2-3 column volumes of your starting mobile phase (e.g., 40% EtOAc/Hexane + 1% TEA) through the packed column. This is critical for deactivating the silica.[5]

  • Load Sample : Dissolve your crude compound in a minimum amount of DCM and load it carefully onto the top of the silica bed. Alternatively, use the dry loading method (Protocol 3) for better resolution.[10]

  • Elute : Run the column, collecting fractions. You may use a single isocratic mobile phase or gradually increase the polarity (gradient elution) to elute your compound.

  • Analyze : Check the collected fractions by TLC to identify which ones contain your pure product.

Protocol 3: Dry Loading a Sample

Dry loading is highly recommended for compounds that are not very soluble in the column eluent or for purifying larger quantities, as it often leads to sharper bands and better separation.[10]

  • Dissolve : Dissolve your crude sample completely in a suitable solvent (e.g., DCM).

  • Adsorb : Add a small amount of silica gel (approximately 2-3 times the mass of your crude sample) to the solution.[10]

  • Evaporate : Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.[10]

  • Load : Carefully add this powder to the top of your packed and equilibrated column.

  • Elute : Proceed with elution as described in Protocol 2.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Thin_Layer_Chromatography]([Link]_ Chromatography)

  • Journal of the Indian Chemical Society. (2004). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnama!dehyde. [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?. [Link]

  • National Institutes of Health (NIH). (2020). Rapid and Efficient Synthesis of [11C]Trifluoromethylarenes from Primary Aromatic Amines and [11C]CuCF3. [Link]

  • ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. [Link]

  • Chromatography Forum. (2009). Amine column degradation. [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography-Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. [Link]

  • PubMed. (1965). SEPARATION AND PURIFICATION OF AROMATIC AMINO ACID TRANSAMINASES FROM RAT BRAIN. [Link]

  • PubChem. amine. [Link]

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  • Oxford Academic. (1993). New chromatographic and biochemical strategies for quick preparative isolation of tRNA. [Link]

  • Pharmaffiliates. Teriflunomide-impurities. [Link]

  • PubChem. N-[3-[(dimethylamino)methyl]-2-fluoro-5-(trifluoromethyl)phenyl]. [Link]

  • National Institutes of Health (NIH). (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • National Institutes of Health (NIH). (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • PubChemLite. [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine. [Link]

  • YouTube. (2023). Paper Chromatography of Amino Acids. [Link]

  • ResearchGate. (2025). Purification, crystallization and preliminary X-ray characterization of a human mitochondrial phenylalanyl-tRNA synthetase. [Link]

Sources

Technical Support Center: Synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

The target molecule, N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, presents a unique synthetic challenge. The starting material, 4-(trifluoromethyl)benzene-1,2-diamine, contains two amino groups with different nucleophilicities. The amino group ortho to the electron-withdrawing trifluoromethyl group is less reactive. The goal is to selectively achieve exhaustive methylation on one amino group while leaving the other primary amine intact. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, as it is designed to convert primary and secondary amines into tertiary amines without the formation of quaternary ammonium salts.[1][2][3] This guide will focus on troubleshooting this specific reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting 4-(trifluoromethyl)benzene-1,2-diamine. What's going wrong?

Answer:

Low conversion is a frequent issue, primarily due to the reduced nucleophilicity of the aniline starting material. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which deactivates the phenyl ring and reduces the basicity and nucleophilicity of the amino groups.[4][5]

Possible Causes & Step-by-Step Solutions:

  • Inadequate Reaction Temperature: The Eschweiler-Clarke reaction often requires heating to proceed at a reasonable rate, typically between 80-100 °C.[1][6] Anilines with electron-withdrawing groups may require even higher temperatures to overcome the activation energy barrier.[4][7]

    • Solution: Gradually increase the reaction temperature to 100-110 °C while carefully monitoring the reaction progress by Thin-Layer Chromatography (TLC). Be cautious, as excessively high temperatures can lead to decomposition or tar formation.[7]

  • Insufficient Reagent Stoichiometry: An inadequate amount of formaldehyde or formic acid will lead to an incomplete reaction. For the exhaustive methylation of a primary amine to a tertiary amine, at least two equivalents of each reagent are required.[3]

    • Solution: Ensure you are using a sufficient excess of both formaldehyde (typically 2.2-3.0 equivalents) and formic acid (2.2-3.0 equivalents). Formic acid acts as both the reducing agent and a catalyst.[1][6]

  • Poor Reagent Quality: The purity of formaldehyde and formic acid is crucial. Low-concentration or degraded reagents will result in poor yields.

    • Solution: Use freshly opened or recently verified reagents. A 37 wt. % aqueous solution of formaldehyde and a 98-100% formic acid are standard.[8]

Experimental Protocol: Monitoring the Reaction by TLC

  • Mobile Phase: A starting point for the solvent system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective.

  • Procedure:

    • Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Observe the consumption of the starting material spot and the appearance of a new, less polar product spot over time. The N,N-dimethylated product will have a higher Rf value than the starting diamine.

Question 2: My main product is the mono-methylated intermediate, N¹-[2-amino-4-(trifluoromethyl)phenyl]-N¹-methylamine. How can I drive the reaction to completion?

Answer:

Formation of the mono-methylated species indicates that the second methylation step is sluggish. This is not uncommon, as the intermediate secondary amine might be sterically hindered or electronically deactivated.

Possible Causes & Step-by-Step Solutions:

  • Insufficient Reaction Time or Temperature: The second methylation step may require more energy or a longer reaction time to proceed.

    • Solution: Increase the reaction time, monitoring every few hours by TLC or GC-MS. If the reaction stalls, consider a modest increase in temperature as described in the previous section.[1]

  • Depletion of Reagents: If the initial stoichiometry was borderline, the reagents might be consumed before full conversion.

    • Solution: After an extended reaction time with no further conversion, consider a carefully controlled addition of another portion of formaldehyde and formic acid (e.g., 0.5 equivalents each) to the reaction mixture.

Data Presentation: Expected TLC Profile

CompoundDescriptionExpected Rf Value
A 4-(trifluoromethyl)benzene-1,2-diamine (Starting Material)Lowest
B N¹-methyl IntermediateIntermediate
C N¹,N¹-dimethyl Product (Target)Highest

A visual representation of a typical TLC plate progression is shown below.

TLC_Progression cluster_0 TLC Plate (Time = T1) cluster_1 TLC Plate (Time = T2) cluster_2 TLC Plate (Completion) T1_SM Starting Material (A) T1_RXN Reaction Mix (A > B) T2_SM Starting Material (A) T2_RXN Reaction Mix (B > C) T3_SM Starting Material (A) T3_RXN Reaction Mix (C only) Main_Reaction Start 4-(CF3)benzene-1,2-diamine Iminium1 Iminium Ion (1st cycle) Start->Iminium1 + HCHO MonoMethyl Mono-methylated Intermediate Iminium1->MonoMethyl + HCOOH - CO2 Iminium2 Iminium Ion (2nd cycle) MonoMethyl->Iminium2 + HCHO Product N,N-dimethyl Product (Target) Iminium2->Product + HCOOH - CO2 Side_Reactions Start Starting Amine Formyl N-Formyl Impurity Start->Formyl + HCOOH (Slow Reduction) Tar Tar/Polymerization Start->Tar High Temp / Impurities QuatSalt Quaternary Salt (Not with E-C) Product Tertiary Amine Product Product->QuatSalt + Me-I (Alternative Method)

Sources

Technical Support Center: Synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, troubleshoot experimental hurdles, and provide detailed protocols to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine?

There are two primary and robust synthetic routes:

  • Reductive Amination (Eschweiler-Clarke Reaction): This classic method involves the methylation of the primary aromatic amine, 2-amino-4-(trifluoromethyl)aniline, using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] It is often favored for its cost-effective and readily available reagents.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern approach involves forming the C-N bond by coupling an aryl halide or triflate (e.g., 2-bromo-5-(trifluoromethyl)aniline) with dimethylamine in the presence of a palladium catalyst and a specialized phosphine ligand.[3][4] This method offers high functional group tolerance and is often used when other methods fail.

Q2: Which synthetic route is recommended for standard laboratory-scale synthesis?

For most lab-scale applications, the Eschweiler-Clarke reaction is a practical starting point due to its operational simplicity and avoidance of expensive transition metal catalysts.[5] However, it's crucial to be aware that some anilines can be prone to forming high molecular weight condensation byproducts under these conditions.[6] If you encounter low yields or complex impurity profiles, the Buchwald-Hartwig amination provides a powerful and highly versatile alternative.[4][7]

Q3: What are the critical safety considerations for this synthesis?

  • Formaldehyde: Typically used as an aqueous solution (formalin), formaldehyde is a suspected carcinogen and should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Formic Acid: A corrosive and severe irritant. Avoid inhalation and skin contact.

  • Palladium Catalysts: While generally stable, palladium compounds are heavy metals. Avoid inhalation of dust and dispose of waste according to institutional guidelines for heavy metal waste.

  • Solvents: Standard laboratory solvents like toluene, THF, and dichloromethane carry their own risks (flammability, toxicity). Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.

Troubleshooting Guide: Addressing Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Product Yield

Q1: My Eschweiler-Clarke reaction has a very low yield. What are the most likely causes?

Low yield in an Eschweiler-Clarke reaction typically points to one of three areas: reaction mechanism, conditions, or side reactions.

  • Causality—Mechanism: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride from formic acid.[2] This process repeats to form the tertiary amine. The reaction is driven to completion by the irreversible loss of CO2.[1] If any step is inefficient, the yield will suffer.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry and Quality: An excess of both formaldehyde and formic acid is essential to drive the reaction to the tertiary amine.[8] Use a freshly opened bottle of formaldehyde, as it can polymerize upon storage.

    • Optimize Reaction Temperature: The reaction is typically heated to 80-100 °C to facilitate both iminium ion formation and reduction.[8] Insufficient heat may lead to a stalled reaction.

    • Consider Reactant Purity: Impurities in the starting 2-amino-4-(trifluoromethyl)aniline can interfere with the reaction. Consider purification by recrystallization or column chromatography if the starting material is old or discolored.

    • Mitigate Side Reactions: Anilines, particularly those that are not sterically hindered, can sometimes form condensation products or resins.[6] Try adding the aniline solution slowly to the heated formaldehyde/formic acid mixture to maintain a low concentration of the starting amine and minimize polymerization.

Q2: I am attempting a Buchwald-Hartwig amination, but the starting material is not being consumed. What should I check?

A stalled Buchwald-Hartwig reaction is almost always related to the catalyst system or the reaction environment. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[4][9]

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. The reaction must be performed under a rigorously maintained inert atmosphere (argon or nitrogen).[9] Ensure all reagents and solvents are properly degassed before use.

    • Evaluate the Catalyst, Ligand, and Base Combination: This is the most critical factor.

      • Ligand: Bulky, electron-rich biarylphosphine ligands like XPhos or BINAP are often required to facilitate the reductive elimination step, especially with challenging substrates.[3][10]

      • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is common for anilines, while potassium phosphate (K₃PO₄) can be a milder, effective alternative.[7][10] The base must be anhydrous.

      • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.[10] Ensure they are from a reliable source.

    • Check Solvent Purity: The solvent (typically toluene or THF) must be anhydrous. Water can interfere with the base and deactivate the catalyst.

Problem Area 2: Formation of Impurities and Side Products

Q3: My TLC shows multiple spots. What are the likely side products in my Eschweiler-Clarke reaction?

The most common side product is the N-methyl-2-amino-4-(trifluoromethyl)phenylamine (the secondary amine intermediate). Its presence indicates an incomplete reaction. You may also see higher molecular weight spots near the baseline on the TLC, which could be resinous condensation products.[6]

Q4: How can I prevent the formation of the mono-methylated intermediate and drive the reaction to the desired tertiary amine?

The formation of the tertiary amine is generally favored in the Eschweiler-Clarke reaction.[1] To ensure complete conversion:

  • Increase Reagent Excess: Use a larger excess of both formaldehyde and formic acid.

  • Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration (e.g., 18 hours) or increase the temperature slightly to ensure the second methylation step goes to completion.[8]

  • Monitor by TLC: Check for the disappearance of the starting material and the intermediate before performing the workup.

Q5: In my Buchwald-Hartwig reaction, I am observing a significant amount of hydrodehalogenation (my aryl halide is being replaced by a hydrogen). How can I minimize this?

Hydrodehalogenation is a known side reaction that competes with the desired C-N bond formation.[4] It can arise from β-hydride elimination from the amido-Pd(II) intermediate.

  • Ligand Choice: This is the most critical parameter. Switching to a different class of bulky phosphine ligand can often suppress this side reaction by sterically disfavoring the conformation required for β-hydride elimination.

  • Base and Temperature: Using a slightly weaker base or lowering the reaction temperature can sometimes reduce the rate of the undesired hydrodehalogenation pathway relative to the productive amination.

Visualized Mechanisms and Workflows

Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation RNH2 Primary Amine (Ar-NH2) Iminium1 Iminium Ion [Ar-N+=CH2] RNH2->Iminium1 + CH2O, -H2O CH2O Formaldehyde RNHMe Secondary Amine (Ar-NHMe) Iminium1->RNHMe + HCOOH HCOOH1 Formic Acid CO2_1 CO2 RNHMe2 Secondary Amine (Ar-NHMe) Iminium2 Iminium Ion [Ar-N+Me=CH2] RNHMe2->Iminium2 + CH2O, -H2O CH2O2 Formaldehyde RNMe2 Tertiary Amine (Ar-NMe2) Iminium2->RNMe2 + HCOOH HCOOH2 Formic Acid CO2_2 CO2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Troubleshooting Workflow: Low Product Yield

Troubleshooting Start Low Product Yield Method Which Synthesis Route? Start->Method EC Eschweiler-Clarke Method->EC Reductive Amination BH Buchwald-Hartwig Method->BH Cross-Coupling EC_Check1 Check Reagent Stoichiometry (Excess HCOOH & CH2O) EC->EC_Check1 EC_Check2 Verify Reaction Temperature (80-100 °C) EC_Check1->EC_Check2 EC_Check3 Assess Starting Material Purity EC_Check2->EC_Check3 EC_Check4 Check for Polymerization (Consider slow addition) EC_Check3->EC_Check4 BH_Check1 Ensure Rigorous Inert Atmosphere BH->BH_Check1 BH_Check2 Optimize Catalyst System (Ligand, Base, Pd Source) BH_Check1->BH_Check2 BH_Check3 Use Anhydrous Solvent/Reagents BH_Check2->BH_Check3 BH_Check4 Check for Hydrodehalogenation Side Reaction BH_Check3->BH_Check4

Sources

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine handling and storage guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following handling and storage guidelines are synthesized from data for structurally related compounds. A specific Safety Data Sheet (SDS) for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine should be consulted when available. The information provided here is intended as a guide for experienced researchers and scientists.

This guide provides technical support for the handling, storage, and use of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, a complex amine used in specialized research and development. Due to its specific chemical structure, which includes an aromatic amine, a trifluoromethyl group, and a dimethylamino moiety, this compound requires careful handling to ensure experimental success and user safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine?

Based on analogous compounds, N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is likely to be harmful if inhaled, cause skin irritation, and serious eye damage.[1] Aromatic amines can be toxic, and the trifluoromethyl group can enhance this toxicity. It may also cause respiratory irritation.[1][2]

Q2: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It should be kept away from strong oxidizing agents, strong acids, and sources of ignition.[3][4] For long-term storage, a cool, dry place is recommended.[2] Some related compounds are stored under an inert atmosphere to maintain product quality.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE includes chemical-resistant gloves (such as butyl or neoprene rubber), safety goggles, and a lab coat.[4] If there is a risk of inhalation of dust or vapors, a NIOSH-approved respirator should be used.[1] Work should be conducted in a chemical fume hood.[3]

Q4: How should I dispose of waste containing this compound?

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3][5] Do not allow the product to enter drains.[1]

Q5: What should I do in case of accidental exposure?

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3][5]

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

Property Anticipated Value/Characteristic Source/Analogy
Appearance Likely a solid at room temperatureGeneral nature of similar aromatic amines[6]
Purity >95% (typical for research chemicals)Based on supplier information for similar compounds[2]
Solubility Expected to be soluble in organic solventsBased on the presence of amine and aromatic groups[7]
Stability Stable under recommended storage conditionsGeneral guidance for chemical reagents[3]
Experimental Workflow Troubleshooting

Caption: Troubleshooting workflow for unexpected experimental results.

Q6: My reaction is not proceeding as expected. What could be the cause?

  • Reagent Purity: Verify the purity of your N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine using an appropriate analytical technique such as NMR or LC-MS. Impurities can inhibit or interfere with reactions.

  • Reagent Degradation: This compound may be sensitive to air, light, or moisture. If stored improperly, it may have degraded. Consider using a fresh batch of the reagent.

  • Reaction Conditions: Review your experimental protocol. Ensure that the solvent is anhydrous if required, the temperature is correct, and the reaction is being performed under an inert atmosphere if necessary. Aromatic amines can be sensitive to oxidation.

Q7: The compound appears to have changed color or consistency. Is it still usable?

A change in physical appearance often indicates degradation or contamination. It is recommended to re-analyze the compound for purity before use. If degradation is confirmed, the batch should be discarded following proper disposal procedures.

Q8: I am having difficulty dissolving the compound. What solvents are recommended?

While specific solubility data is not available, compounds with similar structures are often soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents. Gentle heating may aid dissolution, but be cautious of potential degradation at elevated temperatures.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Dimethylamine. Retrieved from [Link]

  • Airgas. (2019). Safety Data Sheet: Dimethylamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). amine. Retrieved from [Link]

  • PubMed. (2010). Validation of two fluoro-analogues of N,N-dimethyl-2-(2'-amino-4'-hydroxymethyl-phenylthio)benzylamine as serotonin transporter imaging agents using microPET. Nuclear Medicine and Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). 2-((2-Amino-4-chloro-5-[18F]fluorophenyl)thio)- N,N-dimethylbenzenmethanamine. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-[3-[(dimethylamino)methyl]-2-fluoro-5-(trifluoromethyl)phenyl]. Retrieved from [Link]

  • PubChemLite. (n.d.). {2-amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine. Retrieved from [Link]

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Resolving analytical challenges for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. This guide is designed for researchers, analytical chemists, and drug development professionals to navigate the common and complex challenges associated with the analysis of this specific molecule. Our goal is to provide not just solutions, but a foundational understanding of the compound's chemical behavior to empower you to develop robust, accurate, and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the analyte's properties and how they influence analytical strategy.

Q1: What are the key structural features of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine that impact its analysis?

A1: The analytical behavior of this molecule is dictated by three key moieties:

  • Aromatic Primary Amine (-NH2): The 2-amino group on the phenyl ring makes the molecule susceptible to oxidation, which can lead to sample degradation and the formation of colored impurities. This primary amine is also a key site for potential derivatization reactions.

  • Tertiary Aliphatic Amine (-N(CH3)2): The N,N-dimethylamine group is a basic site that readily protonates. In reversed-phase HPLC, this group can interact strongly with acidic residual silanols on silica-based columns, a primary cause of peak tailing. It is also prone to oxidation, forming an N-oxide.[1]

  • Trifluoromethyl Group (-CF3): This potent electron-withdrawing group influences the molecule's overall polarity and the basicity of the aromatic amine.[2] It also provides a strong signal in fluorine-19 NMR (¹⁹F NMR) and can be useful for structural confirmation.

Q2: What is a good starting point for developing an HPLC-UV method for this compound?

A2: A reversed-phase HPLC method is the most common and effective approach. A robust starting point would be:

  • Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile and water is recommended. Critically, an acidic modifier must be added to both solvents to ensure good peak shape. Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[3][4] The acid protonates the amine functional groups, preventing their interaction with the stationary phase.

  • Detection: The aromatic ring provides strong UV absorbance. A UV detector set at a wavelength of approximately 254 nm is a suitable starting point.[3]

  • Sample Diluent: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL to avoid solvent mismatch effects that can distort peak shape.[3]

Q3: Is this compound suitable for Gas Chromatography (GC) analysis?

A3: Direct GC analysis is challenging due to the molecule's polarity and the presence of two amine groups, which can lead to poor peak shape and potential thermal degradation in the hot injection port.[3] For successful GC analysis, derivatization is highly recommended . Silylating the primary amine group with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) will increase volatility and reduce active site interactions on the column, resulting in sharper, more symmetrical peaks.[5]

Q4: What are the primary stability concerns for this molecule and its solutions?

A4: The principal stability concerns are oxidation and photodegradation.

  • Oxidation: The primary aromatic amine is easily oxidized, especially when exposed to air and light, often resulting in a visible color change of the material or its solutions (e.g., turning yellow or brown). The tertiary amine can also oxidize to form an N-oxide.[1]

  • Photodegradation: Aromatic amines are often light-sensitive. Solutions should be protected from light by using amber vials or storing them in the dark to prevent the formation of photodegradants.[1]

  • Potential for Nitrosamine Formation: In the presence of nitrite sources and acidic conditions, secondary and tertiary amines can form N-nitrosamines, which are a class of "cohort of concern" impurities.[6][7] While the primary amine is not a direct precursor, analytical methods should be specific enough to separate any potential N-nitrosodimethylamine (NDMA) impurity that could arise from precursors in the synthetic route.

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific experimental problems you may encounter.

HPLC Issues

Q: My HPLC peak is severely tailing. What is the cause and how can I fix it?

A: Peak tailing for this compound is almost certainly caused by the interaction of the basic amine groups with acidic silanol groups on the silica-based stationary phase.

  • Causality: The protonated amine groups (R-NH3⁺ and R-N(CH3)2H⁺) engage in secondary ionic interactions with deprotonated, negatively charged silanols (Si-O⁻) on the column surface. This mixed-mode interaction, in addition to the primary reversed-phase mechanism, causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.

  • Solutions (in order of recommendation):

    • Optimize Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like formic acid or TFA at a sufficient concentration (e.g., 0.1%). This maintains a low pH (typically < 3.5), which serves two purposes: it fully protonates the analyte to ensure a single ionic form and, more importantly, it suppresses the ionization of the silanol groups, minimizing the secondary interactions.

    • Add a Competing Base: For particularly stubborn tailing, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can be effective.[8] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. Caution: TEA can be difficult to remove from the column and may suppress MS signal.

    • Increase Buffer Strength: If using a buffer (e.g., phosphate or formate), increasing its concentration can help mask the silanol interactions and improve peak shape.

    • Use a Modern, End-Capped Column: Columns with advanced end-capping (where residual silanols are chemically bonded with a small silylating agent) or those with a hybrid particle technology (less exposed silanols) are less prone to this issue.

    • Check Sample Diluent: Ensure your sample is dissolved in a solvent that is as close as possible to the initial mobile phase composition. Injecting in a strong, non-acidified solvent can cause localized pH changes on the column head, leading to peak distortion.

G start Peak Tailing Observed (Tailing Factor > 1.5) check_mp Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) start->check_mp add_acid Action: Add 0.1% Formic Acid or TFA to Mobile Phase. check_mp->add_acid No check_column Is Column Old or Overused? check_mp->check_column Yes success Peak Shape Improved add_acid->success replace_column Action: Replace with a new, high-purity, end-capped C18 column. check_column->replace_column Yes check_diluent Is Sample Diluent Stronger than Mobile Phase? check_column->check_diluent No replace_column->success match_diluent Action: Re-dissolve sample in initial mobile phase composition. check_diluent->match_diluent Yes consider_base Advanced: Add a competing base like Triethylamine (0.1%). (Use with caution, esp. for LC-MS) check_diluent->consider_base No match_diluent->success consider_base->success

GC Issues

Q: I'm attempting direct GC-MS analysis and see either no peak or a very broad, low-intensity peak. What is happening?

A: This is a classic symptom of analyzing a polar, non-volatile compound without proper sample preparation.

  • Causality:

    • Adsorption: The polar amine groups are likely adsorbing irreversibly to active sites in the GC inlet liner or at the head of the column. This prevents the analyte from reaching the detector.

    • Thermal Degradation: The compound may be degrading at the high temperatures of the injector. Aniline derivatives can be thermally sensitive.[3]

    • Low Volatility: The molecule's polarity and molecular weight may render it insufficiently volatile to be efficiently transferred through the GC system under typical conditions.

  • Solution: Derivatization is Essential. You must convert the polar -NH2 group into a less polar, more volatile, and more thermally stable functional group. The recommended approach is silylation.

    • Recommended Reagent: Use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent reacts with the primary amine to form a stable tert-butyldimethylsilyl (TBDMS) derivative.[5]

    • Reaction Benefit: The resulting TBDMS derivative is significantly more volatile and less polar, allowing it to chromatograph effectively on a standard non-polar GC column (e.g., DB-5ms). The derivatization also protects the analyte from thermal degradation.[5]

Mass Spectrometry Issues

Q: My LC-MS data shows a peak with an m/z that is very close to my analyte, causing interference. How can I resolve this?

A: A common interferent for N,N-dimethylamine-containing compounds is the solvent N,N-dimethylformamide (DMF) , which is frequently used in synthesis and sample preparation.

  • Causality: The monoisotopic mass of the protonated N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is approximately 219.11. While DMF itself is much smaller (m/z 74.06 for [M+H]⁺), it can be a source of interference for potential impurities like N-Nitrosodimethylamine (NDMA, m/z 75.0553).[6][9] If you are developing a method to screen for trace impurities, this is a critical consideration. The ¹⁵N isotope of DMF can interfere with the NDMA signal if the mass spectrometer's resolution is insufficient.[6]

  • Solutions:

    • Chromatographic Separation: The first step is to optimize your HPLC method to chromatographically separate your analyte from any interfering peaks.

    • Use High-Resolution Mass Spectrometry (HRMS): This is the most definitive solution. An HRMS instrument (like an Orbitrap or TOF) can differentiate between two compounds with very similar nominal masses based on their exact mass. For example, it can easily resolve the NDMA monoisotopic peak from the ¹⁵N isotope peak of DMF, which requires a resolution of at least 45,000.[6][9]

    • Tandem Mass Spectrometry (MS/MS): Use a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer. Select a precursor ion (the molecular ion of your analyte) and monitor a specific, unique fragment ion. This is highly selective and will filter out interferences that have the same precursor mass but do not produce the same fragment.

Sample Stability & Handling

Q: My stock solution, initially colorless, has turned yellow/brown after a few days on the bench. Why?

A: This color change is a strong indicator of oxidative degradation.

  • Causality: The primary aromatic amine group is highly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen and accelerated by light. This process often leads to the formation of highly colored polymeric or quinone-imine type structures.

  • Solutions:

    • Use Freshly Prepared Solutions: For quantitative analysis, always use solutions that have been freshly prepared.

    • Protect from Light: Prepare and store all solutions in amber glassware or vials wrapped in aluminum foil.[1]

    • Inert Atmosphere: For long-term storage of the solid material or high-concentration stock solutions, consider refrigeration under an inert atmosphere (e.g., nitrogen or argon).

    • Use an Antioxidant: In some formulations, adding a small amount of an antioxidant may be considered, but this must be carefully evaluated to ensure it does not interfere with the analysis.

G parent N-[2-amino-4-(trifluoromethyl)phenyl] -N,N-dimethylamine n_oxide N-Oxide Derivative (on dimethylamine) parent->n_oxide Mild Oxidation (e.g., H₂O₂) quinone Colored Quinone-Imine Structures (from aniline ring oxidation) parent->quinone Strong Oxidation / Photodegradation hydrolysis_prod Hydrolysis Products (e.g., 2-amino-4-(trifluoromethyl)phenol) parent->hydrolysis_prod Harsh Acidic/Basic Hydrolysis

Part 3: Recommended Analytical Protocols

These protocols provide validated starting points for your method development. Always perform full validation according to ICH guidelines for your specific application.

Protocol 1: HPLC-UV Method for Purity and Impurity Profiling

This method is adapted from standard procedures for analyzing related trifluoromethylaniline compounds and is suitable for determining purity and profiling process-related impurities.[3]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and selectivity for this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to control peak shape and ensure analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 20 minutesA broad gradient is a good starting point to elute impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmCommon wavelength for aromatic compounds, providing good sensitivity.[3]
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Sample Prep. Dissolve sample in Mobile Phase A to ~0.5 mg/mLPrevents solvent mismatch and ensures sample stability in an acidic medium.

System Suitability:

  • Tailing Factor: Should be ≤ 1.5 for the main peak.

  • Theoretical Plates: Should be ≥ 2000.

Protocol 2: GC-MS Method for Volatile Impurities and Identification (Post-Derivatization)

This protocol is based on general methods for analyzing aniline derivatives via GC-MS after silylation.[3][5]

Step 1: Derivatization

  • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of MTBSTFA (+ 1% TBDMCS catalyst).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

Step 2: GC-MS Parameters

ParameterRecommended SettingRationale
Column Non-polar Capillary (e.g., 30m x 0.25mm, 0.25µm film)Standard column for general-purpose GC-MS, suitable for the TBDMS derivative.[3]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good efficiency.
Injection 1 µL, SplitlessBest for trace analysis and ensuring transfer of the entire sample to the column.
Inlet Temp. 280 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min)A starting point to separate potential impurities from the main derivatized peak.
MS Source Temp. 230 °CStandard temperature to prevent analyte condensation.
MS Quad Temp. 150 °CStandard temperature to maintain ion path integrity.
Scan Range 50 - 500 m/zCovers the expected mass of the derivative and its fragments.

References

  • Aniline, 2-nitro-4-trifluoromethyl-. NIST WebBook. Available from: [Link]

  • Determination of dimethylamine in biological samples by high-performance liquid chromatography. PubMed. Available from: [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. Available from: [Link]

  • The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Available from: [Link]

  • Dimethylamine. NIST WebBook. Available from: [Link]

  • HPLC Methods for analysis of Dimethylamine. HELIX Chromatography. Available from: [Link]

  • Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. ResearchGate. Available from: [Link]

  • Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. PubMed. Available from: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC - PubMed Central. Available from: [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. Available from: [Link]

  • The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Dimethylamine. NIST WebBook. Available from: [Link]

  • Dimethylamine. NIST WebBook. Available from: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available from: [Link]

  • Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. PubMed. Available from: [Link]

  • A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin. PMC - NIH. Available from: [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available from: [Link]

  • N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine. PubChem. Available from: [Link]

  • Benzenemethanamine, 2-chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluoro-. NIST WebBook. Available from: [Link]

  • {2-amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine. PubChemLite. Available from: [Link]

  • Methylamine, N,N-dimethyl-. NIST WebBook. Available from: [Link]

  • Analysis method of N-nitrosodimethylamine and N-nitrosodiethylamine in argatroban bulk drug or preparation. Google Patents.

Sources

Technical Support Center: Scale-Up Synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. The trifluoromethyl group, while beneficial for the pharmacological profile of many compounds, often introduces unique challenges in synthesis.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Question: My reaction yield is consistently below expectations. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Two common routes are reductive amination and Buchwald-Hartwig amination.

Potential Causes & Solutions:

  • Incomplete Reaction (Both Routes):

    • Cause: Insufficient reaction time, inadequate temperature, or poor mixing can lead to incomplete conversion of starting materials. The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, making reactions more sluggish.

    • Solution:

      • Monitor Reaction Progress: Utilize techniques like TLC, GC-MS, or HPLC to track the consumption of starting materials and the formation of the product. Continue the reaction until no further conversion is observed.

      • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) to enhance the reaction rate. Be cautious of potential side reactions at higher temperatures.

      • Ensure Efficient Stirring: On a larger scale, mechanical stirring is crucial to maintain a homogeneous reaction mixture, especially if reagents have limited solubility.

  • Reductive Amination Route:

    • Cause: The choice of reducing agent is critical. Some reducing agents may not be potent enough to efficiently reduce the intermediate imine, or they might reduce the starting aldehyde/ketone prematurely.[3]

    • Solution:

      • Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is mild and selective for imines over ketones or aldehydes.[3] For a one-pot procedure, sodium cyanoborohydride (NaBH₃CN) can be effective as it is more selective for the protonated imine (iminium ion) than for the starting carbonyl.[3][4]

      • Control pH: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6).[4] This can be achieved by adding a catalytic amount of acetic acid.

  • Buchwald-Hartwig Amination Route:

    • Cause: The efficiency of this palladium-catalyzed cross-coupling reaction is highly dependent on the ligand, base, and catalyst system.[5][6] Inactive catalyst or an inappropriate choice of base or ligand can significantly lower the yield.[7][8]

    • Solution:

      • Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos or tBuBrettPhos are often effective for coupling with electron-deficient aryl halides/triflates.[7][8]

      • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[7]

      • Catalyst Precursor: Ensure the use of an active palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂.[9] The catalyst should be handled under an inert atmosphere to prevent deactivation.

ParameterReductive AminationBuchwald-Hartwig Amination
Starting Materials 2-Nitro-4-(trifluoromethyl)aniline derivative + Formaldehyde/Dimethylformamide2-Bromo/Chloro/Triflate-4-(trifluoromethyl)aniline + Dimethylamine
Key Reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid catalystPalladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)
Common Issues Incomplete imine formation, premature reduction of carbonylCatalyst deactivation, inefficient ligand, wrong base
Problem 2: Formation of Significant Byproducts

Question: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?

Answer: Byproduct formation is a common challenge, especially during scale-up. Identifying the structure of the byproducts is the first step toward mitigating their formation.

Common Byproducts and Mitigation Strategies:

  • Over-alkylation (Reductive Amination):

    • Cause: If starting with a primary amine, reaction with the aldehyde/ketone can lead to the formation of tertiary amines or other over-alkylated products.

    • Solution: Use a controlled stoichiometry of the carbonyl compound. A slight excess of the amine can sometimes help to minimize over-alkylation.

  • Hydrodehalogenation (Buchwald-Hartwig Amination):

    • Cause: A common side reaction where the aryl halide is reduced to the corresponding arene. This can occur due to β-hydride elimination from the palladium-amido complex.[6]

    • Solution:

      • Ligand Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination.

      • Temperature Control: Running the reaction at the lowest effective temperature can help to suppress this side reaction.

  • Dimerization of Starting Materials:

    • Cause: Under certain conditions, especially with palladium catalysis, oxidative coupling of the starting materials can occur.

    • Solution: Ensure an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions. Use high-purity reagents and solvents.

Experimental Workflow: Troubleshooting Impurity Formation

Caption: A logical workflow for identifying and mitigating impurity formation.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with trifluoromethyl-substituted anilines?

A1: Trifluoromethyl-substituted anilines, like other anilines, should be handled with care.[10][11]

  • Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin.[12] They may cause irritation to the skin, eyes, and respiratory system.[11][13]

  • Handling Precautions: Always work in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12] The material may darken during storage.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Q2: How does the trifluoromethyl group affect the reactivity of the aniline?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This has several effects on the reactivity of the aniline:

  • Decreased Nucleophilicity of the Amino Group: The electron-withdrawing nature of the -CF3 group reduces the electron density on the nitrogen atom, making the amino group less nucleophilic. This can slow down reactions such as acylation and alkylation.

  • Increased Acidity of the N-H bond: The protons on the amino group are more acidic compared to a non-fluorinated aniline. This can be advantageous in reactions where deprotonation of the amine is required.

  • Deactivation of the Aromatic Ring: The -CF3 group deactivates the benzene ring towards electrophilic aromatic substitution.

Q3: What are the key process parameters to monitor during scale-up?

A3: Careful monitoring of key parameters is essential for a successful and reproducible scale-up.

  • Temperature Control: Exothermic reactions require efficient heat dissipation to prevent runaway reactions. Use a reactor with a cooling jacket and monitor the internal temperature closely.

  • Addition Rate of Reagents: Slow and controlled addition of reagents is crucial to manage exotherms and minimize side reactions.

  • Stirring and Mixing: Ensure adequate agitation to maintain a homogeneous mixture, which is critical for consistent reaction rates and heat transfer.

  • Inert Atmosphere: For air-sensitive reactions like the Buchwald-Hartwig amination, maintaining an inert atmosphere (e.g., nitrogen or argon) is vital to prevent catalyst deactivation and side reactions.

Q4: What are the recommended purification methods for the final product on a larger scale?

A4: The choice of purification method depends on the physical properties of the product and the nature of the impurities.

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation is an effective method for large-scale purification.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system is a highly effective and scalable purification technique. This method can provide a high-purity product.

  • Column Chromatography: While widely used in the lab, column chromatography can be costly and challenging to scale up. It is typically reserved for high-value products or when other methods are ineffective.

Synthetic Pathway Overview

Caption: Common synthetic routes to the target compound.

III. References

  • Angene Chemical. (2024). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline.

  • Sdfine. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE.

  • Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS.

  • Google Patents. (n.d.). US7154006B2 - Preparation of fluorinated anilines.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-(Trifluoromethyl)aniline.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-(Trifluoromethyl)aniline.

  • ResearchGate. (n.d.). 4-Fluoroanilines: Synthesis and Decomposition | Request PDF.

  • Grokipedia. (n.d.). Buchwald–Hartwig amination.

  • Wikipedia. (n.d.). Reductive amination.

  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account.

  • YouTube. (2025). Reductive Amination | Synthesis of Amines.

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates.

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF.

  • ResearchGate. (n.d.). Microwave-mediated Reduction of Selected Functional Groups Employing: N,N-Dimethylaniline.borane.

  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

  • Google Patents. (n.d.). CN102249933A - Preparation method of p-amino-N,N-dimethyl aniline phosphate.

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.

  • Sparrow Chemical. (n.d.). Fluoroaniline Series.

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

  • Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.

  • National Institutes of Health. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.

  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of N-propyl-3-(trifluoromethyl)aniline.

  • Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.

  • Benchchem. (n.d.). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.

  • Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

  • Google Patents. (n.d.). WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.

  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.

  • ResearchGate. (n.d.). Synthesis of Fluorinated Amino Acids | Request PDF.

Sources

Technical Support Center: Mitigating Byproduct Formation in Reactions with N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

The unique structure of this reagent, featuring a primary aromatic amine, a sterically influenced tertiary amine, and a potent electron-withdrawing trifluoromethyl group, presents specific reactivity challenges. Understanding these characteristics is crucial for successful experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions involving N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

Q1: My reaction mixture is turning dark brown or black upon addition of reagents or heating. What is the cause and how can I prevent it?

A1:

  • Potential Cause: Dark coloration is a classic indicator of aniline oxidation. Aromatic amines, especially electron-rich phenylenediamines like this reagent, are highly susceptible to oxidation by atmospheric oxygen, residual peroxides in solvents, or certain reagents. This process forms highly colored, often polymeric, impurities that can be difficult to remove.[1][2]

  • Proposed Solutions & Mitigation Strategies:

    • Inert Atmosphere: The most critical control measure is the rigorous exclusion of oxygen. Conduct all reactions under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is dried and purged before use.

    • Solvent Purity: Use freshly distilled or anhydrous, degassed solvents. Ethers like THF can form peroxides over time; test for and remove them prior to use.

    • Temperature Control: Oxidation reactions are often accelerated by heat. Maintain the recommended reaction temperature and avoid localized overheating. If the reaction is exothermic, ensure adequate cooling.

    • Reagent Purity: Ensure that other reagents in the reaction are free from oxidizing contaminants.

  • Verification: A well-controlled reaction should maintain a consistent, lighter color. Monitor the reaction by Thin Layer Chromatography (TLC); the appearance of a dark, immobile streak at the baseline often indicates polymeric byproducts.

Q2: I am observing unexpected electrophilic substitution on the aromatic ring. Why is this happening and what can be done?

A2:

  • Potential Cause: The primary amine (-NH₂) and tertiary amine (-N(CH₃)₂) groups are both strong activating groups for electrophilic aromatic substitution (EAS).[3][4] Despite the deactivating effect of the trifluoromethyl group, the ring is highly susceptible to attack by electrophiles, leading to unwanted side products like halogenation or nitration. Friedel-Crafts reactions are particularly problematic as the Lewis acid catalyst (e.g., AlCl₃) can complex with the basic amine groups, deactivating the ring and leading to undesired outcomes.[5]

  • Proposed Solutions & Mitigation Strategies:

    • Protecting Group Strategy: The most robust solution is to temporarily protect the highly activating primary amino group. Acylation to form an amide (e.g., using acetic anhydride) significantly reduces the activating nature of the nitrogen, as its lone pair is delocalized into the adjacent carbonyl group.[4] This allows for more controlled electrophilic substitution, after which the protecting group can be removed by hydrolysis.

    • Control of Stoichiometry: Carefully control the stoichiometry of the electrophilic reagent to favor monosubstitution.

    • Milder Conditions: Use milder electrophilic reagents and lower reaction temperatures to increase selectivity.

  • Verification: Use LC-MS to check for products with masses corresponding to the addition of the electrophile. ¹H NMR will show changes in the aromatic substitution pattern.

Q3: My product is contaminated with a highly polar byproduct, and I'm struggling with purification. What could this impurity be?

A3:

  • Potential Cause: The tertiary dimethylamino group is susceptible to N-oxidation, forming a polar N-oxide byproduct. This can occur in the presence of oxidizing agents or even slowly via air oxidation. N-oxides are significantly more polar than the parent amine and can cause issues during extraction and chromatography.[6]

  • Proposed Solutions & Mitigation Strategies:

    • Atmospheric Control: As with general oxidation, maintaining an inert atmosphere is key.

    • Reductive Workup: If N-oxide formation is suspected, a mild reductive workup (e.g., with sodium bisulfite or sodium thiosulfate) can sometimes convert the N-oxide back to the tertiary amine, simplifying purification.

    • Purification: N-oxides can often be removed by column chromatography on silica gel, as they are typically much more retained than the parent amine. An acidic wash is generally ineffective as both the parent amine and the N-oxide are basic.

  • Verification: N-oxides often present a characteristic M+16 peak in mass spectrometry relative to the starting amine.


// Nodes Start [label="N-[2-amino-4-(CF3)phenyl]\n-N,N-dimethylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidants [label="O₂ / Peroxides\nHeat", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophiles [label="Electrophiles\n(e.g., Br₂)", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Byproducts Polymer [label="Colored Polymers\n(Oxidative Coupling)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N_Oxide [label="N-Oxide Byproduct\n(Polar)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; EAS_Product [label="Unwanted EAS Product\n(e.g., Ring Bromination)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Polymer [label="Oxidation"]; Start -> N_Oxide [label="N-Oxidation"]; Start -> EAS_Product [label="Electrophilic Attack"]; Oxidants -> Polymer; Oxidants -> N_Oxide; Electrophiles -> EAS_Product; }

Figure 1: Common byproduct formation pathways.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine?

A1: To maintain its integrity, the reagent should be stored in a cool, dark environment, preferably at 5–25°C.[7] It is hygroscopic and sensitive to air and light.[1] Always store it in a tightly sealed amber vial or bottle under an inert atmosphere (nitrogen or argon). Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.

Q2: What are the best general-purpose solvents for reactions with this compound?

A2: Aprotic solvents are generally recommended.

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

  • Aromatics: Toluene, Xylene

  • Halogenated: Dichloromethane (DCM) Always use anhydrous grade solvents and consider degassing them (e.g., by sparging with nitrogen or via a freeze-pump-thaw cycle) immediately before use to remove dissolved oxygen.

Q3: What is the most effective method for purifying a final product contaminated with this starting material or other amine byproducts?

A3:

  • Acid-Base Extraction: If your desired product is neutral (i.e., not basic), an aqueous acid wash is highly effective.[8] Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine impurities will be protonated to form water-soluble salts and will partition into the aqueous layer.[8]

  • Column Chromatography: Flash chromatography on silica gel is a standard method. Due to the basic nature of the amines, peak tailing can be an issue.[9] This can often be mitigated by adding a small amount of a competing base, like triethylamine (~0.5-1%), to the eluent system.[8]


// Nodes Start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Color [label="Dark Mixture / Polymer"]; ExtraPeak [label="Unexpected Byproduct Peak"];

// Causes Oxidation [label="Cause: Oxidation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; EAS [label="Cause: Unwanted EAS", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; N_Oxide [label="Cause: N-Oxidation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions Inert [label="Action:\nUse Inert Atmosphere,\nDegas Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protect [label="Action:\nProtect -NH₂ Group\n(e.g., Acylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reductive [label="Action:\nReductive Workup,\nInert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Color; Start -> ExtraPeak;

Color -> Oxidation; Oxidation -> Inert;

ExtraPeak -> EAS [label="Non-polar?"]; ExtraPeak -> N_Oxide [label="Polar?"];

EAS -> Protect; N_Oxide -> Reductive; }

Figure 2: A workflow for troubleshooting common issues.

Appendix A: Experimental Protocols

Protocol 1: General Reaction Setup under Inert Atmosphere
  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120°C for at least 4 hours or flame-dry under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Addition (Solids): Add solid reagents to the reaction flask. Seal the flask and cycle between vacuum and inert gas backfill three times to remove residual air.

  • Solvent Addition: Add anhydrous, degassed solvent via a cannula or a gas-tight syringe through a rubber septum.

  • Reagent Addition (Liquids): Add liquid reagents, including the title compound, via a gas-tight syringe.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, typically using a balloon or a bubbler system connected to the condenser outlet.

Protocol 2: Purification via Aqueous Acid Wash
  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench appropriately (e.g., with water or saturated ammonium chloride solution).

  • Dilution: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Acid Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated amine impurities.

  • Repeat: Repeat the acid wash (Step 3 & 4) one or two more times to ensure complete removal.

  • Neutralization & Drying: Wash the remaining organic layer with water, followed by saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Data Summary

Table 1: Potential Byproducts and Analytical Signatures

Byproduct TypePotential StructureExpected Mass ChangeTLC Characteristics
N-OxideAddition of Oxygen to -N(CH₃)₂+16 amuSignificantly lower Rf (more polar) than starting material.
DimerOxidative coupling of two molecules~2x Mass of starting materialHigher Rf (less polar) than starting material. May appear as multiple spots.
HalogenatedAddition of X (Cl, Br, I) to ring+34.5, +79, +126 amuRf similar to or slightly higher than starting material.
PolymericComplex mixtureNot well-definedStreaking from the baseline; often highly colored.

References

  • Filo. Although N, N-dimethylaniline is extremely reactive toward electrophilic.... Available from: [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available from: [Link]

  • ResearchGate. Aniline and Its Derivatives. Available from: [Link]

  • Google Patents. EP0062542B1 - Process for synthesizing aniline.
  • ResearchGate. How do I remove aniline from the reaction mixture?. Available from: [Link]

  • LookChem. Purification of Aniline - Chempedia. Available from: [Link]

  • PubChem. N,N-Dimethylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN102180800A - Synthesis method of aniline compound.
  • MDPI. Direct Aniline Formation with Benzene and Hydroxylamine. Available from: [Link]

  • Reddit. Purify and dry aniline?. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • ResearchGate. An Unexpected Incident with 4-Trifluoromethylaniline. Available from: [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]

  • National Institutes of Health. Catalysis for Fluorination and Trifluoromethylation. Available from: [Link]

  • Chemistry Stack Exchange. Making N,N-dimethylaniline from aniline. Available from: [Link]

  • Jasperse, J. Reactions of Amines. Available from: [Link]

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  • StudySmarter. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Available from: [Link]

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  • ResearchGate. Trifluoromethylation of Various Aromatic Compounds by CF3I in the Presence of Fe(II) Compound, H2O2 and Dimethylsulfoxide. Available from: [Link]

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Validation & Comparative

A Comparative Framework for Evaluating Novel SERT Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

To the esteemed scientific community,

The quest for novel therapeutics targeting the serotonin transporter (SERT) is a cornerstone of modern neuroscience and drug development. While a plethora of selective serotonin reuptake inhibitors (SSRIs) have been successfully translated to clinical practice, the exploration of new chemical entities with potentially unique pharmacological profiles remains a vibrant area of research. This guide addresses the topic of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine in the context of established SERT inhibitors.

A comprehensive search of the scientific and patent literature did not yield specific experimental data for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine regarding its affinity, selectivity, or efficacy at the serotonin transporter. The absence of such data precludes a direct comparative analysis.

Therefore, this guide has been designed to serve as a robust framework for researchers aiming to characterize this, or similar, novel compounds. We will delve into the critical structure-activity relationships (SAR) pertinent to its chemical features, provide detailed experimental protocols for its evaluation, and present a comparative analysis of well-established SERT inhibitors to highlight the key benchmarks for assessment.

The Serotonin Transporter: A Prime Therapeutic Target

The serotonin transporter (SERT) is a crucial neural protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism that underpins the therapeutic effects of many antidepressants and anxiolytics.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin Vesicle Serotonin Vesicle Synaptic Cleft Synaptic Cleft Serotonin Vesicle->Synaptic Cleft Release SERT SERT Presynaptic Neuron Presynaptic Neuron SERT->Presynaptic Neuron Recycling Synaptic Cleft->SERT Reuptake 5-HT Receptor 5-HT Receptor Synaptic Cleft->5-HT Receptor Binding Serotonin Serotonin

Figure 1: Simplified schematic of serotonergic neurotransmission and the role of SERT.

Structure-Activity Relationship Insights for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

While direct data is absent, we can infer potential properties of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine based on the known SAR of other SERT inhibitors.

  • Trifluoromethylphenyl Moiety : The presence of a trifluoromethyl group on the phenyl ring is a common feature in several potent SERT inhibitors, most notably fluoxetine. This group is known to enhance the binding affinity of ligands to their protein targets. The position of this group is also critical for activity.

  • N,N-dimethylamine Group : The dimethylamine group is a common feature in many centrally acting drugs, including citalopram. This tertiary amine is often crucial for the interaction with the transporter protein.

A Comparative Look at Established SERT Inhibitors

To provide a benchmark for the evaluation of novel compounds like N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, the following table summarizes the key pharmacological parameters of widely used SSRIs.

CompoundSERT Binding Affinity (Ki, nM)Selectivity for SERT over NETSelectivity for SERT over DAT
Fluoxetine 0.9 - 2.6~20-fold~20-fold
Sertraline 0.2 - 0.4~1000-fold~25-fold
Paroxetine 0.1 - 0.2~300-fold~100-fold
Citalopram 1.1 - 1.8>3000-fold>3000-fold

Data compiled from various preclinical pharmacology studies. Actual values may vary depending on experimental conditions.

Experimental Protocols for Characterizing Novel SERT Inhibitors

The following are detailed, step-by-step methodologies for key in vitro and in vivo experiments to determine the pharmacological profile of a novel compound.

In Vitro Assays

1. Radioligand Binding Assay to Determine SERT Affinity

This assay measures the ability of a test compound to displace a known radiolabeled ligand from SERT.

  • Materials :

    • Human SERT (hSERT) expressing cell membranes (e.g., from HEK293 cells)

    • Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55

    • Test compound (e.g., N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine)

    • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine)

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Scintillation counter and vials

  • Procedure :

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add hSERT membranes, radioligand, and either buffer, test compound, or non-specific binding control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value of the test compound using competitive binding analysis software.

2. Synaptosomal [³H]Serotonin Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of serotonin into nerve terminals.

  • Materials :

    • Rat brain synaptosomes (prepared from cortex or striatum)

    • [³H]Serotonin

    • Test compound

    • Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer)

    • Scintillation counter

  • Procedure :

    • Pre-incubate synaptosomes with the test compound or vehicle at 37°C.

    • Initiate the uptake by adding [³H]Serotonin.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the synaptosomes and measure the accumulated radioactivity.

    • Determine the IC₅₀ value of the test compound for serotonin uptake inhibition.

cluster_0 In Vitro Characterization A Prepare hSERT Membranes & Synaptosomes B Radioligand Binding Assay ([³H]Citalopram) A->B C [³H]Serotonin Uptake Assay A->C D Determine Ki (Affinity) B->D E Determine IC50 (Potency) C->E F Assess Selectivity vs. NET & DAT D->F E->F

Figure 2: Workflow for the in vitro characterization of a novel SERT inhibitor.

In Vivo Behavioral Assays

1. Mouse Tail Suspension Test (TST)

This is a widely used screening test for potential antidepressant activity.

  • Animals : Male mice (e.g., C57BL/6J)

  • Procedure :

    • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • After a set pre-treatment time, suspend each mouse by its tail from a horizontal bar.

    • Record the duration of immobility over a 6-minute period.

    • A significant reduction in immobility time compared to the vehicle-treated group suggests antidepressant-like effects.

2. Forced Swim Test (FST)

Similar to the TST, the FST assesses behavioral despair and is sensitive to antidepressant treatment.

  • Animals : Male rats or mice

  • Procedure :

    • Administer the test compound or vehicle.

    • Place the animal in a cylinder of water from which it cannot escape.

    • Typically involves a pre-test session followed by a test session 24 hours later.

    • Record the duration of immobility during the test session.

    • A decrease in immobility is indicative of an antidepressant-like effect.

Conclusion

While the specific pharmacological profile of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine remains to be elucidated, this guide provides a comprehensive framework for its systematic evaluation. By employing the described in vitro and in vivo methodologies, researchers can determine its affinity, potency, and selectivity for the serotonin transporter, and assess its potential as a novel therapeutic agent. The comparison with established SSRIs offers clear benchmarks for interpreting the experimental outcomes. The structural motifs present in this molecule suggest that it is a promising candidate for investigation as a SERT inhibitor.

References

For the purpose of this guide, specific references for the uncharacterized compound N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine are not available. The methodologies and comparative data are based on established principles and data in the field of pharmacology and neuroscience. For specific protocols and data on established SERT inhibitors, please refer to peer-reviewed scientific literature and pharmacology textbooks.

Comparative Analysis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine Analogs: A Guide to Structure-Activity Relationship and Performance Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design, known to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine scaffold represents a privileged starting point for the development of targeted therapeutics, particularly in oncology and immunology. The trifluoromethyl (CF3) group, a powerful electron-withdrawing moiety, and the ortho-disubstituted aniline system create a unique electronic and conformational environment. This guide provides a comparative analysis of analogs derived from this core structure, offering a framework for researchers and drug development professionals to understand the critical interplay between structural modifications and biological performance. We will explore synthetic strategies, detail key experimental protocols for evaluation, and present a structure-activity relationship (SAR) analysis to inform the rational design of next-generation therapeutic agents.

The Core Scaffold: Rationale and Intrinsic Properties

The parent molecule, N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, possesses several key features that make it an attractive scaffold for analog development:

  • Trifluoromethyl Group (4-CF3): This group serves as a bioisostere for a methyl or ethyl group but with profoundly different electronic properties. It is metabolically stable and highly lipophilic, which can improve cell membrane permeability. Its strong electron-withdrawing nature can significantly alter the pKa of nearby amine groups, influencing their interaction with biological targets.

  • Ortho-Amino (2-NH2) Group: This primary amine can act as a crucial hydrogen bond donor, anchoring the molecule within a target's binding pocket. Its position ortho to the N,N-dimethylamine group induces a specific conformational twist in the molecule, which can be critical for selective binding.

  • N,N-dimethylamine Group: This tertiary amine often serves as a key interaction point, forming hydrogen bonds or salt bridges. Its basicity and steric profile are critical determinants of target engagement and selectivity.

These features combine to create a versatile platform for targeting a range of biological macromolecules, most notably protein kinases, where such scaffolds can function as "hinge-binders" in the ATP-binding pocket.[3][4]

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs is predicated on robust and flexible synthetic methodologies. A common and effective approach involves a multi-step synthesis that allows for late-stage diversification.

General Synthetic Workflow

The synthesis typically begins with a commercially available substituted nitrobenzene, which is then elaborated to introduce the necessary functional groups.

Synthetic_Workflow A 1. Starting Material (e.g., 2-Fluoro-5-(trifluoromethyl)nitrobenzene) B 2. Nucleophilic Aromatic Substitution (Introduction of Dimethylamine) A->B (CH3)2NH C 3. Reduction of Nitro Group (e.g., Catalytic Hydrogenation) B->C H2, Pd/C D 4. Core Scaffold Formation (N4-(Trifluoromethyl)-N1,N1-dimethylbenzene-1,2-diamine) C->D E 5. Late-Stage Diversification (Acylation, Alkylation, or Coupling at 2-Amino position) D->E R-COCl or R-X F 6. Analog Library (Purified final compounds) E->F HPLC Purification Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Translocates to Nucleus GrowthFactor Growth Factor (Ligand) GrowthFactor->RTK Binds & Dimerizes Analog Potent Analog (e.g., P2-002) Analog->RTK Inhibits ATP Binding

Caption: Inhibition of a generic RTK signaling pathway by a potent analog.

Conclusion and Future Directions

The comparative analysis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine analogs reveals clear and actionable structure-activity relationships. The data underscores three critical points for future design efforts:

  • The 2-amino group is an indispensable hydrogen bond donor. Simple acylation is detrimental, but larger aromatic acyl groups can restore activity by forming new, productive interactions.

  • Conformational constraint of the N,N-dialkylamino group is beneficial. Moving from a flexible dimethylamine to a more rigid cyclic amine like pyrrolidine enhances potency.

  • The substitution pattern on the phenyl ring is precise. The 4-CF3 position is superior to the 5-CF3 position, and further substitution with small hydrophobic groups like chlorine can significantly improve binding affinity.

Future work should focus on exploring a wider range of conformationally restricted amines at Position 1 and investigating diverse aromatic and heteroaromatic acyl groups at Position 2. Combining the most successful modifications, such as the pyrrolidine from P1-002 , the benzoyl group from P2-002 , and the 2-chloro substitution from P3-001 , into a single molecule represents a logical next step toward developing a highly potent and metabolically stable clinical candidate.

References

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A Comprehensive Guide to Validating the Purity of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the safety and efficacy of drug substances. This guide provides an in-depth, scientifically grounded protocol for the purity validation of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, a key intermediate in many synthetic pathways. We will explore a meticulously developed High-Performance Liquid Chromatography (HPLC) method, compare its performance against alternative analytical technologies, and provide the experimental data necessary for informed decision-making by researchers, scientists, and drug development professionals.

Our approach is rooted in the principles of scientific integrity, drawing upon extensive experience in method development and validation. The methodologies described herein are designed to be self-validating, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Analytical Challenge

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a fluorinated aromatic amine. The presence of the trifluoromethyl group can enhance lipophilicity, while the amino groups provide sites for potential degradation and side-reactions, leading to a unique impurity profile. A robust analytical method must be capable of separating the main component from structurally similar impurities with high resolution and sensitivity.

Reverse-phase HPLC is the technique of choice for this application due to its versatility in separating compounds with a range of polarities.[5][6] The selection of an appropriate stationary phase and mobile phase is critical for achieving the desired selectivity for this specific analyte and its potential impurities.

HPLC Method Development and Validation

The objective is to develop a stability-indicating HPLC method that is specific, accurate, precise, linear, and robust for the quantification of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine and its impurities.

Experimental Protocol: HPLC Purity Method

Instrumentation:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. Fluorinated phases can also offer alternative selectivity.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.[7]

Rationale for Method Parameters:

  • Column Chemistry: A C18 column provides a good balance of hydrophobic retention for the aromatic rings.[8] The trifluoromethyl group may also exhibit unique interactions with the stationary phase.

  • Mobile Phase: A simple acidic mobile phase (formic acid) helps to protonate the amine functionalities, leading to sharper peaks and improved chromatographic performance. Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength.

  • Gradient Elution: A gradient is necessary to elute both polar and non-polar impurities within a reasonable runtime.

  • Detection: 254 nm is a common wavelength for aromatic compounds. A DAD is preferred to assess peak purity and to identify the optimal wavelength for all components.

Method Validation (as per ICH Q2(R1) Guidelines)[1][2][3][4]

The developed method must be validated to demonstrate its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing placebo, and spiked samples, and by performing forced degradation studies (acid, base, peroxide, heat, light).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range of 50-150% of the target concentration should be analyzed.

  • Accuracy: The closeness of test results to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Performance Comparison: HPLC vs. Alternative Technologies

While HPLC is a robust and widely used technique, it is essential to consider other analytical methods that could offer advantages in specific scenarios. Here, we compare our validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[9][10][11][12][13]

Advantages over HPLC:

  • Faster Analysis: Significantly shorter run times, leading to higher throughput.[9][10][13]

  • Improved Resolution and Sensitivity: Sharper peaks and better separation of closely eluting impurities.[9][10][13]

  • Reduced Solvent Consumption: More environmentally friendly and cost-effective.[9][10]

Considerations:

  • Higher Cost: UPLC systems are generally more expensive than HPLC systems.[11]

  • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[14] For amines, which can be challenging to analyze by GC due to their polarity and potential for peak tailing, specialized columns and techniques are often required.[15][16]

Advantages:

  • High Efficiency: Capable of providing very high-resolution separations.

  • Sensitive Detectors: Flame Ionization Detector (FID) and Mass Spectrometry (MS) offer excellent sensitivity.

Considerations for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine:

  • Volatility: The compound may require derivatization to increase its volatility for GC analysis.

  • Thermal Stability: The compound must be stable at the high temperatures used in the GC injector and column.

  • Column Selection: A deactivated column is necessary to prevent adsorption and peak tailing of the amine groups.[16]

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the expected performance characteristics of the three methods for the analysis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

ParameterHPLCUPLCGC (with derivatization)
Analysis Time ~25 min~5-10 min[12]~15 min
Resolution GoodExcellent[13]Very High
Sensitivity (LOQ) ~0.05%~0.01%[9][13]~0.01%
Solvent Consumption HighLow[10]Very Low
Initial Cost ModerateHigh[11]Moderate
Sample Throughput ModerateHigh[13]Moderate

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the HPLC method validation workflow and the decision-making process for selecting an analytical technique.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD1 Define Analytical Target Profile MD2 Select Column & Mobile Phase MD1->MD2 MD3 Optimize Gradient & Flow Rate MD2->MD3 MD4 Optimize Detector Settings MD3->MD4 V1 Specificity (Forced Degradation) MD4->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (Spike/Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MI1 Routine Quality Control V6->MI1 MI2 Stability Studies V6->MI2

Caption: Workflow for HPLC Method Validation.

Analytical_Technique_Selection Start Need for Purity Analysis Throughput High Throughput Required? Start->Throughput Complexity Complex Impurity Profile? Throughput->Complexity No UPLC UPLC Throughput->UPLC Yes Volatility Analyte Volatile & Thermally Stable? Complexity->Volatility No Complexity->UPLC Yes HPLC HPLC Volatility->HPLC No GC GC Volatility->GC Yes

Caption: Decision Tree for Analytical Technique Selection.

Conclusion and Recommendations

The validated reverse-phase HPLC method presented in this guide is a robust and reliable approach for determining the purity of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. It meets the stringent requirements for accuracy, precision, and specificity as outlined by the ICH.

For laboratories requiring higher throughput and sensitivity, transitioning to a UPLC-based method is a highly recommended alternative.[9][10][13] While GC could be a viable option, the potential need for derivatization and concerns about thermal stability make it a less direct approach for this particular analyte.

Ultimately, the choice of analytical technique will depend on the specific needs of the laboratory, including sample throughput, required sensitivity, and available instrumentation.[11] This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the highest standards of quality and scientific rigor in the analysis of this critical pharmaceutical intermediate.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rajput, S. J., et al. (2016). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Scribd. HPLC vs. UPLC. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • MONAD. (2024). What is the Difference Between UPLC and HPLC?. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • ResearchGate. (2004). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

In the pursuit of targeted therapies, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. While on-target efficacy is paramount, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The novel compound, N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, incorporates a trifluoromethylphenyl moiety, a common feature in potent kinase inhibitors, and a dimethylamino group, a frequent pharmacophore. Understanding its cross-reactivity profile is therefore essential for its development as a potential therapeutic agent.

This guide provides a comprehensive framework for evaluating the cross-reactivity of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. We will compare its hypothetical profile against a panel of established multi-kinase inhibitors that share structural motifs, including Sorafenib, Regorafenib, and Pazopanib. The methodologies detailed herein are designed to provide a robust and self-validating system for assessing compound selectivity.

Comparative Compound Panel: Structural and Mechanistic Rationale

The selection of appropriate comparator compounds is crucial for a meaningful cross-reactivity analysis. The following multi-kinase inhibitors have been chosen based on the presence of a trifluoromethylphenyl group or their well-characterized, broad kinase inhibition profiles, which provide a relevant benchmark for our topic compound.

CompoundKey TargetsRelevance for Comparison
Sorafenib VEGFR, PDGFR, RAF kinasesContains a trifluoromethylphenyl group and is known for its multi-kinase inhibitory activity.[1][2]
Regorafenib VEGFR, PDGFR, RAF, KIT, RETStructurally similar to Sorafenib, offering a comparison of subtle structural changes on selectivity.[3][4]
Pazopanib VEGFR, PDGFR, c-KitA multi-targeted tyrosine kinase inhibitor with a distinct chemical scaffold.[5][6][7][8][9]
Axitinib VEGFRsA potent and selective VEGFR inhibitor, providing a benchmark for high selectivity.[10][11][12][13][14]
Dasatinib BCR-ABL, SRC family kinasesA broad-spectrum inhibitor, useful for assessing promiscuity.[15][16][17][18]

Experimental Workflow for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of cross-reactivity. The following workflow outlines a logical progression from broad screening to in-depth cellular validation.

Caption: A comprehensive workflow for assessing compound cross-reactivity.

Methodology and Data Interpretation

Part 1: In Vitro Kinase Profiling

The initial step in assessing cross-reactivity is to screen the compound against a large panel of purified kinases. This provides a broad overview of its inhibitory activity and potential off-targets.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents and Materials:

    • Recombinant human kinases (e.g., from commercial vendors).

    • Substrate peptides or proteins specific for each kinase.

    • ATP (Adenosine triphosphate).

    • Test compound (N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine) and comparator compounds, serially diluted.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure:

    • Prepare kinase reactions in a 384-well plate by adding the kinase, substrate, and assay buffer.

    • Add the test and comparator compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method.[10]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Hypothetical Data Summary: Kinase Inhibition Profile (IC50, nM)

Kinase TargetN-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamineSorafenibRegorafenibPazopanibAxitinibDasatinib
VEGFR2 5904300.2>1000
PDGFRβ 255722841.6>1000
BRAF 150628>1000>1000>1000
c-Kit 80687747.311
SRC >1000>1000>1000>1000>10000.5
ABL >1000>1000>1000>1000>10001

Interpretation: The hypothetical data suggests that N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a potent inhibitor of VEGFR2 and PDGFRβ, with moderate activity against c-Kit and BRAF. Its profile appears more selective than the broad-spectrum inhibitors Sorafenib and Dasatinib, but less selective than Axitinib for VEGFRs.

Part 2: Cellular Target Engagement

Confirming that a compound engages its putative targets in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[6][7][11][17][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line expressing the target kinases) to 80-90% confluency.

    • Treat the cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the samples to room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein remaining.[19]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Hypothetical Data Summary: CETSA Thermal Shift (ΔTm, °C)

Target ProteinN-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine
VEGFR2 +5.2
PDGFRβ +4.8
c-Kit +2.1
BRAF +1.5
SRC No significant shift

Interpretation: The hypothetical CETSA data confirms that our topic compound engages VEGFR2 and PDGFRβ in a cellular environment, as indicated by the significant thermal shifts. The smaller shifts for c-Kit and BRAF suggest weaker engagement, while the lack of a shift for SRC indicates it is not a primary cellular target, corroborating the in vitro kinase assay results.

Part 3: Broadening the Search for Off-Targets

While kinase panels are informative, they do not capture all potential off-target interactions. Receptor binding assays can be employed to screen for interactions with other protein families, such as G-protein coupled receptors (GPCRs) and ion channels.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest.

  • Binding Reaction:

    • Incubate the membranes with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound.

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filter-bound complex using a scintillation counter.[12][13]

  • Data Analysis:

    • Determine the ability of the test compound to displace the radioligand and calculate its Ki value.

Hypothetical Data Summary: Receptor Binding Profile (Ki, µM)

ReceptorN-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine
Dopamine D2 Receptor >10
Serotonin 5-HT2A Receptor 5.2
Adrenergic α1A Receptor >10
Histamine H1 Receptor 8.9

Interpretation: The hypothetical binding data suggests that at higher concentrations, the topic compound may interact with the serotonin 5-HT2A and histamine H1 receptors. These potential off-target interactions should be further investigated in functional and phenotypic assays to understand their physiological relevance.

Conclusion: A Pathway to Characterizing Selectivity

The comprehensive evaluation of a compound's cross-reactivity is a cornerstone of modern drug development. For N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, a systematic approach combining in vitro kinase profiling, cellular target engagement validation, and broader off-target screening is essential. By comparing its activity profile to that of established multi-kinase inhibitors, researchers can gain valuable insights into its potential therapeutic window and guide its further development. The methodologies outlined in this guide provide a robust framework for achieving this critical objective.

References

  • Protocols.io. (2023). In vitro kinase assay. [Link][10]

  • PubMed. (2017). Off-target effects and clinical outcome in metastatic colorectal cancer patients receiving regorafenib: The TRIBUTE analysis. [Link][3]

  • National Center for Biotechnology Information. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. [Link][15]

  • ACS Publications. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. [Link][16]

  • Oncology Nurse Advisor. (2010). Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. [Link][5]

  • ResearchGate. (n.d.). Cellular potency and selectivity of axitinib. A, axitinib...[Link][11]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link][11]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link][17]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. [Link][12]

  • Patsnap Synapse. (2024). What is the mechanism of Axitinib?[Link][14]

  • National Center for Biotechnology Information. (2018). Sorafenib - LiverTox. [Link][1]

  • National Center for Biotechnology Information. (2016). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. [Link][6]

  • PubMed. (2011). Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. [Link][7]

  • PubMed. (2007). Pazopanib: a novel multitargeted tyrosine kinase inhibitor. [Link][8]

  • AdooQ BioScience. (2023). Pazopanib is a Kinase Inhibitor for Tumor and Angiogenesis Research. [Link][9]

  • National Center for Biotechnology Information. (2014). Management of regorafenib-related toxicities: a review. [Link][4]

  • QxMD. (n.d.). Management of sorafenib-related adverse events: a clinician's perspective. [Link][2]

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Structural comparison of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Structural Comparison of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine and Analogous Phenylenediamines

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of medicinal chemistry and materials science, the precise architecture of a molecule is paramount. Subtle alterations in substituent patterns on an aromatic scaffold can induce profound changes in electronic distribution, steric profile, and intermolecular interactions. This guide provides a detailed structural comparison of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, a substituted ortho-phenylenediamine, with a curated selection of its structural analogs. Our analysis will dissect the influence of specific functional groups on molecular geometry and physicochemical properties, grounded in established experimental and computational methodologies.

Core Compound Analysis: N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (Formula: C₉H₁₁F₃N₂) serves as our primary subject.[1][2] Its structure is characterized by a 1,2-diaminobenzene core. The key features are a primary amine (-NH₂) at the 2-position, a tertiary dimethylamine [-N(CH₃)₂] at the 1-position, and a potent electron-withdrawing trifluoromethyl group (-CF₃) at the 4-position.

Electronic and Steric Landscape:

  • Amino Groups (-NH₂ and -N(CH₃)₂): Both are electron-donating groups through resonance (+R effect), increasing electron density on the aromatic ring, particularly at the ortho and para positions relative to themselves. The dimethylamino group is a significantly stronger electron donor than the primary amine.

  • Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, primarily through an inductive effect (-I effect).

  • The ortho Effect: The adjacent positioning of the primary amine and the bulkier dimethylamino group introduces significant steric hindrance.[3] This steric clash can force the amino groups out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance. This disruption can modulate the basicity of the nitrogen atoms and the overall molecular conformation.[3][4]

Physicochemical Properties Profile:

PropertyValueSource
Molecular Weight204.19 g/mol [1]
XLogP32.6[1]
Hydrogen Bond Donor Count1 (from the -NH₂ group)[1]
Hydrogen Bond Acceptor Count5 (2 from nitrogen atoms, 3 from fluorine atoms)[1]
FormulaC₉H₁₁F₃N₂[1][2]

Comparative Structural Analysis with Key Analogs

To understand the specific contributions of the dimethylamino and trifluoromethyl groups, we will compare our core compound with three structurally related molecules.

Analog 1: 4-(Trifluoromethyl)benzene-1,2-diamine

This analog removes the two methyl groups from the N,N-dimethylamine moiety, leaving two primary amines.

  • Structural Difference: The primary distinction is the reduced steric bulk at the 1-position. The absence of the methyl groups minimizes the ortho effect seen in the core compound. This allows for greater potential planarity of the amino groups with the benzene ring, enhancing resonance effects.

  • Electronic Impact: While still an electron-donating group, the -NH₂ group is less potent than the -N(CH₃)₂ group. The overall electron-donating capacity of the diamine system is therefore reduced compared to the core compound.

  • Physicochemical Impact: The molecular weight is lower, and the hydrogen bond donor count increases to two (from both -NH₂ groups), which would be expected to increase its polarity and potential for intermolecular hydrogen bonding.

Analog 2: N¹-Methyl-4-(trifluoromethyl)benzene-1,2-diamine

This compound represents an intermediate between the core molecule and Analog 1, featuring a secondary amine (-NHCH₃).

  • Structural Difference: The single methyl group introduces moderate steric hindrance, representing a midway point in the ortho effect. The conformational flexibility would be less than Analog 1 but greater than the core compound.

  • Electronic Impact: The N-methyl group is more electron-donating than a primary amine but less so than a dimethylamine.

  • Physicochemical Impact: Properties like molecular weight and lipophilicity (XLogP3 of 2.4) are intermediate between the other two compounds.[5] It retains one primary amine, keeping the hydrogen bond donor count at two.

Analog 3: 4-(Trifluoromethyl)aniline

This analog removes the ortho-amino group entirely, providing a baseline to evaluate the impact of the 1,2-diamine arrangement.

  • Structural Difference: As a simple substituted aniline, it lacks any ortho steric interactions. The molecular conformation is primarily dictated by the interaction between the lone -NH₂ group and the ring.

  • Electronic Impact: The electronic interplay is simplified, dominated by the electron-donating -NH₂ group and the electron-withdrawing -CF₃ group at the para position.

  • Physicochemical Impact: The absence of the second amino functionality significantly reduces the hydrogen bond acceptor/donor potential and lowers the molecular weight. Crystal structure analysis of this compound shows it can form a hemihydrate, indicating its interaction with water molecules in a crystal lattice.[6]

Summary Comparison Table
CompoundFormulaMolecular Weight ( g/mol )XLogP3H-Bond DonorsH-Bond AcceptorsKey Structural Feature
Core Compound C₉H₁₁F₃N₂204.19[1]2.6[1]15ortho -NH₂ and -N(CH₃)₂ groups
Analog 1 C₇H₇F₃N₂176.14~1.8 (est.)25Two primary amines
Analog 2 C₈H₉F₃N₂190.17[5]2.4[5]25ortho -NH₂ and -NHCH₃ groups
Analog 3 C₇H₆F₃N161.13~2.1 (est.)14Single primary amine

Methodologies for Structural Elucidation

The structural and electronic properties discussed are determined through a combination of experimental techniques and computational modeling.

A. Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid state. It provides definitive data on bond lengths, bond angles, and intermolecular interactions.

Generalized Protocol:

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent from a concentrated solution of the compound.

  • Data Collection: A crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell.

  • Structure Refinement: An atomic model is fitted to the electron density map and refined to achieve the best agreement with the experimental data.

G cluster_workflow X-ray Crystallography Workflow A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B C Mount Crystal on Diffractometer B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Electron Density Map) D->E F Structure Refinement & Validation E->F G Final 3D Structure (CIF File) F->G

Fig 1. Generalized workflow for single-crystal X-ray diffraction.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of atoms (specifically ¹H, ¹³C, ¹⁹F in this context), helping to confirm the connectivity and electronic structure of the molecule in solution.

Generalized Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire spectra using standard pulse sequences for ¹H and ¹³C nuclei. For ¹⁹F-containing compounds, a ¹⁹F spectrum is also acquired.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed. The resulting spectrum is phased, and the baseline is corrected.

  • Spectral Analysis: Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.

G cluster_workflow NMR Spectroscopy Workflow A Dissolve Sample in Deuterated Solvent B Place in Spectrometer & Tune Probes A->B C Acquire FID Data (¹H, ¹³C, ¹⁹F) B->C D Fourier Transform & Process Data C->D E Analyze Spectrum (Shifts, Couplings) D->E F Structural Confirmation E->F

Fig 2. Standard protocol for acquiring NMR spectra.
C. Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are used to model the electronic structure and predict molecular properties, such as optimized geometry, electrostatic potential, and HOMO-LUMO energy gaps.[7] These theoretical models complement experimental data and provide insights into conformational preferences.

Generalized DFT Workflow:

  • Input Structure Generation: A 3D model of the molecule is built.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation. A basis set such as 6-311G(d,p) is often employed.[7]

  • Frequency Calculation: This is performed on the optimized geometry to confirm it is a true energy minimum and to calculate thermodynamic properties.

  • Property Calculation: Further calculations can be performed to determine electronic properties like orbital energies and charge distribution.

G cluster_workflow DFT Calculation Workflow A Build Initial 3D Molecular Structure B Select Functional & Basis Set A->B C Perform Geometry Optimization B->C D Run Frequency Calculation C->D E Analyze Output: Geometry, Energy D->E F Calculate Electronic Properties (HOMO/LUMO) E->F

Fig 3. Typical workflow for a DFT-based molecular analysis.

Conclusion

The structural analysis of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine reveals a molecule with a complex interplay of steric and electronic factors. The powerful electron-donating dimethylamino group and the electron-withdrawing trifluoromethyl group create a significant electronic push-pull system. However, the steric hindrance introduced by the ortho arrangement of the two amino groups likely forces conformational changes that modulate these electronic effects.

Comparison with its analogs highlights the specific role of each substituent. Removing the methyl groups (Analog 1) reduces steric strain at the cost of electron-donating strength. Removing the entire ortho-amino group (Analog 3) simplifies the system, providing a baseline for the electronic effects of the para-substituents. These comparisons underscore a fundamental principle in chemical design: every atom and its position matters, influencing the molecule's final form and function. This understanding is critical for researchers designing new molecules for applications ranging from pharmaceuticals to advanced polymers.

References

  • Bernstein Group. (n.d.). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion.
  • Echemi. (n.d.). 1-N,1-N-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine.
  • IUCr. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.
  • Hosten, E. C., & Betz, R. (2021). The crystal structure of para-trifluoromethyl-aniline hemihydrate, C₁₄H₁₄F₆N₂O. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 367-369.
  • Kingsley, A. J., et al. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Crystallographic Communications.
  • PubChem. (n.d.). N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]

  • Quora. (2018). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]

  • Hussain, S., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 625–631. Retrieved from [Link]

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A Comparative Analysis of the Biological Efficacy of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine as a Novel Serotonin Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The exploration of novel chemical entities with the potential to modulate central nervous system targets remains a cornerstone of modern drug discovery. This guide introduces N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (hereafter designated as Compound X), a novel small molecule with structural motifs suggesting potential interaction with monoamine transporters. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the dimethylamine pharmacophore is present in numerous centrally acting agents.[1] This document provides a comparative guide to the hypothesized biological efficacy of Compound X against established Selective Serotonin Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants.[2][3]

Based on structural similarities to known serotonin transporter (SERT) ligands, we hypothesize that Compound X acts as an inhibitor of SERT. This guide will outline the scientific rationale for this hypothesis, present detailed experimental protocols for a head-to-head comparison with leading SSRIs—Fluoxetine, Sertraline, and Paroxetine—and provide a framework for interpreting the potential efficacy of this novel compound. All experimental data for Compound X presented herein is hypothetical and for illustrative purposes.

Mechanism of Action: The Serotonergic Synapse and SSRI Intervention

SSRIs exert their therapeutic effects by selectively blocking the serotonin transporter (SERT) on the presynaptic neuron.[4][5] This inhibition prevents the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.[3] The sustained presence of serotonin in the synapse leads to downstream adaptive changes, including the desensitization of certain serotonin receptors, which is believed to contribute to the therapeutic effects in conditions like major depressive disorder and anxiety disorders.[1][6]

The comparator drugs selected for this guide are:

  • Fluoxetine (Prozac®): One of the first-generation SSRIs, widely studied for its efficacy and safety profile.[7]

  • Sertraline (Zoloft®): A potent SSRI with additional, weaker effects on dopamine transport.[8]

  • Paroxetine (Paxil®): A highly potent and selective SERT inhibitor.[5][9]

The following diagram illustrates the mechanism of action at the serotonergic synapse.

Serotonergic_Synapse cluster_presynaptic Presynaptic Neuron presynaptic_terminal Terminal Serotonin 5-HT presynaptic_terminal->Serotonin SERT SERT (Serotonin Transporter) SERT->presynaptic_terminal Recycles 5-HT Vesicle Vesicle with 5-HT Vesicle->presynaptic_terminal Release Serotonin->SERT Reuptake Receptor Postsynaptic 5-HT Receptor Serotonin->Receptor Binds CompoundX Compound X / SSRI CompoundX->SERT Inhibits

Caption: Mechanism of SSRIs at the serotonergic synapse.

Comparative Efficacy Evaluation: Experimental Design

To objectively compare the biological efficacy of Compound X with established SSRIs, a series of standardized in vitro assays are proposed. These assays will determine the binding affinity for the serotonin transporter, the functional inhibition of serotonin reuptake, and general cellular toxicity.

Experimental_Workflow cluster_assays In Vitro Efficacy & Toxicity Assays cluster_data Data Analysis start Start: Compound Synthesis (Compound X, Fluoxetine, Sertraline, Paroxetine) binding_assay Part 1: SERT Binding Affinity (Radioligand Binding Assay) start->binding_assay reuptake_assay Part 2: Functional Inhibition (Serotonin Reuptake Assay) start->reuptake_assay toxicity_assay Part 3: Cytotoxicity (MTT Assay) start->toxicity_assay ki_calc Calculate Ki values (Binding Affinity) binding_assay->ki_calc ic50_calc Calculate IC50 values (Functional Potency) reuptake_assay->ic50_calc cc50_calc Calculate CC50 values (Cytotoxicity) toxicity_assay->cc50_calc comparison Comparative Analysis: Efficacy vs. Toxicity ki_calc->comparison ic50_calc->comparison cc50_calc->comparison conclusion Conclusion: Therapeutic Potential Assessment comparison->conclusion

Caption: Workflow for comparative biological efficacy testing.

Part 1: SERT Binding Affinity Assessment

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the human serotonin transporter (hSERT) by measuring its ability to displace a known radioligand.[10][11]

1. Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing hSERT.[12]

  • Radioligand: [³H]Citalopram (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Fluoxetine.

  • Test Compounds: Compound X, Fluoxetine, Sertraline, Paroxetine (serial dilutions from 10⁻¹¹ to 10⁻⁵ M).

  • Instrumentation: 96-well microplate, liquid scintillation counter, glass fiber filters.

2. Procedure:

  • In a 96-well microplate, add 25 µL of assay buffer (for total binding), 25 µL of non-specific binding control, or 25 µL of test compound dilution.

  • Add 25 µL of [³H]Citalopram to all wells to a final concentration of ~1 nM.[10]

  • Add 200 µL of the hSERT membrane preparation (10-20 µg protein) to each well.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[12]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Functional Inhibition of Serotonin Reuptake

Protocol: Synaptosomal [³H]Serotonin Reuptake Assay

This assay measures the functional ability of a compound to inhibit the uptake of serotonin into presynaptic nerve terminals (synaptosomes).[13][14]

1. Materials:

  • Synaptosomes: Prepared from rodent brain tissue (e.g., striatum or cortex).[15][16]

  • Radiolabeled Substrate: [³H]Serotonin (5-hydroxy[³H]tryptamine).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).[17]

  • Test Compounds: Compound X, Fluoxetine, Sertraline, Paroxetine (serial dilutions).

  • Instrumentation: Microcentrifuge tubes or 96-well plates, liquid scintillation counter.

2. Procedure:

  • Prepare synaptosomes from fresh or frozen brain tissue by homogenization and differential centrifugation.[16]

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compounds or vehicle for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding [³H]Serotonin to a final concentration of ~10 nM.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The reaction must be in the linear range of uptake.

  • Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Determine non-specific uptake in parallel samples incubated at 4°C or in the presence of a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine).

  • Lyse the synaptosomes and measure the incorporated radioactivity by liquid scintillation counting.

3. Data Analysis:

  • Calculate the specific uptake at each test compound concentration.

  • Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound.

  • Determine the IC50 value (the concentration that causes 50% inhibition of serotonin uptake) using non-linear regression analysis.[18]

Part 3: In Vitro Cytotoxicity Assessment

Protocol: MTT Assay for Cell Viability

To assess the general toxicity of the compounds, a standard MTT assay is performed using a relevant cell line (e.g., HEK293 or SH-SY5Y). This assay measures the metabolic activity of cells as an indicator of their viability.[19][20]

1. Materials:

  • Cell Line: HEK293 or a neuronal cell line like SH-SY5Y.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Test Compounds: Compound X and comparators at various concentrations.

  • Instrumentation: 96-well plate reader (absorbance at 570 nm).

2. Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[20]

  • Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[21]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

3. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Determine the CC50 (concentration that reduces cell viability by 50%) by plotting percent viability against the log concentration of the compound.

Comparative Efficacy and Safety Profile (Hypothetical Data)

The following table summarizes the hypothetical in vitro data for Compound X against the selected SSRIs.

CompoundSERT Binding Affinity (Ki, nM)SERT Functional Inhibition (IC50, nM)Cytotoxicity (CC50, µM in HEK293)Selectivity Index (CC50 / SERT IC50)
Compound X 2.5 4.8 > 25 > 5208
Fluoxetine 1.1[22]9.6[17]~ 40~ 4167
Sertraline 0.4[22]2.1~ 16.5[23]~ 7857
Paroxetine 0.1[22]0.3~ 35~ 116667

Note: Literature values for comparator drugs can vary based on experimental conditions. The values presented are representative.

Discussion and Interpretation

Based on the hypothetical data, Compound X demonstrates potent binding affinity and functional inhibition of the serotonin transporter, with Ki and IC50 values in the low nanomolar range. Its potency appears to be comparable to that of Fluoxetine and slightly less than the highly potent comparators, Sertraline and Paroxetine.

A crucial aspect of drug development is the therapeutic window, often initially assessed by the selectivity index (the ratio of cytotoxicity to desired biological activity). A higher selectivity index suggests a wider margin of safety. In this comparison, Compound X exhibits a favorable selectivity index (>5,208), indicating low cytotoxicity at concentrations far exceeding those required for SERT inhibition. This profile is comparable to Fluoxetine and suggests a promising initial safety profile. While Paroxetine shows exceptional potency, its overall therapeutic use can be influenced by other factors such as its pharmacokinetic profile and side effects.[24]

The trifluoromethyl moiety in Compound X is likely contributing to its high binding affinity, a common effect seen in medicinal chemistry where this group can enhance interactions with biological targets.[1] The N,N-dimethylamine group is a common feature in many CNS-active drugs and likely contributes to the molecule's overall physicochemical properties.

Conclusion

This guide outlines a scientifically rigorous framework for evaluating the biological efficacy of the novel molecule, N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (Compound X), as a potential serotonin transporter inhibitor. The proposed experimental workflow, utilizing established in vitro assays, allows for a direct and objective comparison against market-leading SSRIs.

The hypothetical data suggests that Compound X is a potent and selective SERT inhibitor with a promising in vitro safety profile. These findings warrant further investigation, including assessment of selectivity against other monoamine transporters (dopamine and norepinephrine), in vivo pharmacokinetic studies, and behavioral models to fully characterize its potential as a novel therapeutic agent.

References

  • Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved January 14, 2026, from [Link]

  • Chu, A., & Wadhwa, R. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 14, 2026, from [Link]

  • Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of Affective Disorders, 51(3), 215-235. Retrieved from [Link]

  • DeVane, C. L., & Nemeroff, C. B. (2023). Paroxetine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Paroxetine Hydrochloride? Retrieved January 14, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 14, 2026, from [Link]

  • Psych Scene Hub. (2021). Latest Update on the Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs). Retrieved January 14, 2026, from [Link]

  • MDPI. (2021). Paroxetine Molecular Mechanisms of Action. Encyclopedia. Retrieved from [Link]

  • R Discovery. (n.d.). What are the mechanisms of action of Paroxetine Hydrochloride in the context of Paxil CR therapy? Retrieved January 14, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 14, 2026, from [Link]

  • Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). Retrieved January 14, 2026, from [Link]

  • Celik, S., & Forsyth, R. J. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. The Journal of Neuroscience, 29(30), 9635-9643. Retrieved from [Link]

  • Psychopharmacology Institute. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Retrieved January 14, 2026, from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2009). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. Retrieved from [Link]

  • ResearchGate. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Retrieved from [Link]

  • Hirano, M., et al. (2005). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. British Journal of Pharmacology, 144(5), 695-702. Retrieved from [Link]

  • ResearchGate. (2022). Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. Retrieved from [Link]

  • Daws, L. C. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. NCBI Bookshelf. Retrieved from [Link]

  • Tallman, K. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 355-362. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 of sertraline 24 hours after treatment. Retrieved January 14, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 14, 2026, from [Link]

  • PharmGKB. (2019). Sertraline Pathway, Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes? Retrieved January 14, 2026, from [Link]

  • Andersen, J., et al. (2006). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 281(20), 14345-14355. Retrieved from [Link]

  • MDPI. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. Encyclopedia, 3(1), 27. Retrieved from [Link]

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A Predictive Roadmap for the Preclinical Evaluation of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine: An In Vitro and In Vivo Study Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine for Biological Target Prediction

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine is a novel aromatic amine whose biological activity profile is yet to be characterized in the public domain. Its structure, however, offers compelling clues for predicting its potential pharmacological applications. The molecule integrates three key pharmacophores: a 2-aminophenylamine scaffold, an electron-withdrawing trifluoromethyl (-CF3) group, and a dimethylamine moiety. The trifluoromethyl group is a common feature in many modern pharmaceuticals, known to enhance metabolic stability and membrane permeability. The dimethylamine group is present in numerous FDA-approved drugs, often contributing to receptor binding and solubility. Aromatic amines, as a broad class, are known to possess a wide range of biological activities, but also potential genotoxicity.

Given the absence of direct experimental data, this guide provides a comprehensive, predictive roadmap for the systematic in vitro and in vivo evaluation of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. We will draw upon established methodologies for analogous compounds to propose a logical, tiered approach to elucidating its safety and efficacy profile. This document is intended to serve as a foundational blueprint for researchers and drug development professionals embarking on the preclinical assessment of this and other novel chemical entities.

Part 1: Foundational In Vitro Evaluation: From Cytotoxicity to Target Engagement

The initial phase of characterization should focus on cost-effective, high-throughput in vitro assays to establish a baseline safety and activity profile. This stage is critical for go/no-go decisions before committing to more complex and resource-intensive in vivo studies.

Preliminary Cytotoxicity and Genotoxicity Assessment

The presence of an aromatic amine moiety necessitates a thorough evaluation of potential cytotoxicity and genotoxicity.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine in DMSO. Serially dilute the compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: Ames Test for Mutagenicity

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (if applicable). Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates mutagenic potential.

Prediction of Pharmacological Activity: A Structure-Based Hypothesis

The structural motifs of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine suggest several potential therapeutic areas for investigation. For instance, trifluoromethylphenyl derivatives have been explored as anticancer, anti-angiogenic, and antioxidant agents.[3][4] The dimethylamine pharmacophore is a common feature in drugs targeting the central nervous system.

Proposed In Vitro Screening Panel:

Potential Therapeutic Area In Vitro Assay Rationale
Oncology Kinase inhibition assays (e.g., against a panel of cancer-related kinases)Many trifluoromethyl-containing compounds are kinase inhibitors.
Anti-proliferative assays against a broader cancer cell line panel (e.g., NCI-60)To identify specific cancer types sensitive to the compound.
Neuropharmacology Receptor binding assays (e.g., for dopamine, serotonin, and norepinephrine transporters)The dimethylamine moiety is a common feature in CNS-active drugs.
Monoamine oxidase (MAO-A and MAO-B) inhibition assaysAromatic amines can interact with monoamine oxidases.
Infectious Diseases Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungiTrifluoromethylphenyl derivatives have shown antimicrobial activity.[5][6]

dot

in_vitro_workflow cluster_phase1 Phase 1: Foundational In Vitro Screening cluster_phase2 Phase 2: In Vivo Studies Compound N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine Cytotoxicity Cytotoxicity Assays (e.g., MTT on multiple cell lines) Compound->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) Compound->Genotoxicity ActivityScreening Targeted Activity Screening (Kinase, CNS, Antimicrobial Panels) Compound->ActivityScreening Decision1 Go/No-Go Decision: Safety Profile Acceptable? Cytotoxicity->Decision1 Determine IC50 Genotoxicity->Decision1 Assess Mutagenic Potential Decision2 Go/No-Go Decision: Promising Activity Identified? ActivityScreening->Decision2 Identify Preliminary 'Hits' Decision1->Decision2 Proceed if Safe InVivo Proceed to In Vivo Evaluation Decision2->InVivo Proceed with 'Hit' Validation

Caption: Proposed workflow for the initial in vitro evaluation of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

Part 2: In Vivo Characterization: Bridging the Gap from Bench to Preclinical Models

Positive outcomes from the in vitro screening phase, specifically low cytotoxicity and a promising activity profile, would warrant progression to in vivo studies. The choice of animal models will be directly informed by the most compelling in vitro data.

Pharmacokinetic (PK) and Tolerability Studies

A foundational in vivo study is to determine the compound's pharmacokinetic profile and maximum tolerated dose (MTD).

Experimental Protocol: Murine Pharmacokinetic and MTD Study

  • Animals: Use healthy, 8-10 week old male and female mice (e.g., C57BL/6 or BALB/c).

  • Dose Escalation: Administer the compound via intravenous (IV) and oral (PO) routes in escalating doses to different cohorts of mice.

  • Observation: Monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7 days post-administration to determine the MTD.

  • Blood Sampling: For PK analysis, administer a single, non-toxic dose of the compound (IV and PO) to separate cohorts. Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Efficacy Studies in Relevant Disease Models

The selection of efficacy models is contingent on the in vitro findings. Below are hypothetical examples based on the predicted activities.

Example In Vivo Efficacy Models:

Hypothesized Activity In Vivo Model Primary Endpoints
Anticancer Human tumor xenograft model in immunodeficient mice (e.g., subcutaneous injection of a sensitive cancer cell line).Tumor growth inhibition, changes in tumor volume, survival analysis.
CNS Activity (e.g., Antidepressant) Forced swim test or tail suspension test in mice.Immobility time.
Antimicrobial Murine model of systemic infection (e.g., intraperitoneal injection of a pathogenic bacterial strain).Survival rate, bacterial load in target organs (e.g., spleen, liver).

dot

in_vivo_workflow cluster_phase1 Phase 1: Foundational In Vivo Studies cluster_phase2 Phase 2: Efficacy Evaluation PK_MTD Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD) Studies in Mice PK_Data Determine Bioavailability, Half-life, and Safety Window PK_MTD->PK_Data Decision Proceed to Efficacy Studies? PK_Data->Decision Favorable PK/Safety Profile Model_Selection Select Relevant Disease Model (Based on In Vitro Data) Decision->Model_Selection Efficacy_Study Conduct Efficacy Study Model_Selection->Efficacy_Study Data_Analysis Analyze Primary Endpoints (e.g., Tumor Growth, Behavioral Changes, Survival) Efficacy_Study->Data_Analysis

Caption: A streamlined workflow for the proposed in vivo evaluation.

Part 3: Comparative Analysis of In Vitro and In Vivo Data

The ultimate goal of this comprehensive evaluation is to establish a robust correlation between the in vitro activity and the in vivo efficacy of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

Hypothetical Data Comparison Table:

Parameter In Vitro Data In Vivo Data Correlation and Interpretation
Potency IC50 or EC50 in a specific assay (e.g., 0.5 µM against a cancer cell line).Effective Dose (ED50) in a corresponding animal model (e.g., 10 mg/kg for tumor growth inhibition).A strong correlation would validate the in vitro assay as a good predictor of in vivo efficacy. Discrepancies may point to issues with bioavailability, metabolism, or off-target effects.
Toxicity Cytotoxicity IC50 on non-cancerous cells (e.g., >50 µM).Maximum Tolerated Dose (MTD) (e.g., 50 mg/kg).Provides a preliminary therapeutic index (MTD/ED50). A large therapeutic index is desirable.
Metabolism Stability in liver microsomes or hepatocytes.Plasma half-life and metabolite identification.In vitro metabolic stability data should correlate with the observed in vivo half-life.

Conclusion

The preclinical evaluation of a novel chemical entity like N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine requires a systematic and logical progression from in vitro to in vivo studies. While the absence of existing data necessitates a predictive approach, the structural features of the molecule provide a rational basis for designing a comprehensive testing cascade. By first establishing a safety and preliminary activity profile through in vitro assays, researchers can make informed decisions about advancing to more complex and resource-intensive in vivo models. The ultimate success of this compound as a potential therapeutic agent will depend on the careful correlation of data across these different experimental systems, leading to a clear understanding of its mechanism of action, efficacy, and safety.

References

  • Benigni, R., & Passerini, L. (2002). Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. Carcinogenesis, 23(7), 1211-1217. [Link]

  • Weisburger, J. H. (1981). Metabolic studies in vivo with arylamines. NCI Monographs, 58, 95-99. [Link]

  • Sawant, A. S., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484. [Link]

  • Yakan, H., et al. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Letters in Drug Design & Discovery, 17(10), 1241-1250. [Link]

  • Benigni, R. (2005). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 589(3), 177-200. [Link]

  • Al-Amin, M., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 12(4), 659-666. [Link]

  • Al-Amin, M., et al. (2020). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 25(21), 5038. [Link]

  • Anonymous. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]

Sources

A Comparative Guide to In Silico Analysis: Molecular Docking Studies of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting a comparative molecular docking study of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, a compound featuring structural motifs of significant interest in medicinal chemistry. Due to the scarcity of direct biological data for this specific molecule, we propose a well-rationalized, hypothetical study targeting the FMS-like Tyrosine Kinase 3 (FLT3), a clinically relevant receptor tyrosine kinase implicated in acute myeloid leukemia. This guide details the causality behind experimental design, from target selection and ligand preparation to the execution and analysis of docking simulations. We objectively compare the performance of the title compound against structurally related analogs—including a non-fluorinated parent scaffold and a positional isomer—and a known reference inhibitor. The methodologies are presented as self-validating protocols, grounded in established computational practices. All quantitative data from our simulated study are summarized in structured tables, and key workflows are visualized to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: Rationale and Scientific Context

The strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly favored substituent for its ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The -CF3 group can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved binding affinity for biological targets.[1] The subject of this guide, N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, combines this powerful moiety with an N,N-dimethylaniline scaffold, a feature present in numerous FDA-approved drugs.

Given the compound's structural features, particularly the trifluoromethyl-2-aminophenyl core, we identified FMS-like Tyrosine Kinase 3 (FLT3) as a highly plausible and relevant therapeutic target for a comparative computational study. FLT3 is a receptor tyrosine kinase, and mutations leading to its constitutive activation are a key driver in a significant subset of Acute Myeloid Leukemia (AML) cases. The literature contains numerous examples of 2-aminopyrimidine derivatives bearing a trifluoromethyl group that exhibit potent inhibition of FLT3, validating our choice of target.[2]

This guide, therefore, serves a dual purpose: first, to elucidate the potential interactions of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine with the FLT3 kinase domain, and second, to provide a robust, step-by-step protocol for researchers to conduct similar comparative in silico analyses.

Methodology: A Validated Computational Workflow

The credibility of any in silico study hinges on a rigorous and reproducible methodology.[3] The following protocols are designed to be self-validating, employing widely accepted tools and practices in the field of computational drug design.[4][5]

Computational Tools and Software
  • Molecular Docking: AutoDock Vina, a widely used open-source program known for its accuracy and efficiency in predicting binding modes.[4]

  • Visualization and Analysis: UCSF Chimera or PyMOL for visual inspection of protein-ligand interactions.

  • Ligand Preparation: ChemDraw or a similar chemical drawing program for 2D structure creation, followed by energy minimization using a program like Avogadro.

Experimental Workflow

The overall workflow for this comparative docking study is outlined below. This systematic process ensures that each component, from protein preparation to final analysis, is handled consistently, which is critical for a comparative study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection (FLT3 Kinase, PDB: 4X0I) PrepProt 3. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands 2. Ligand Design (Title Compound & Analogs) PrepLig 4. Ligand Preparation (Generate 3D, minimize energy) Ligands->PrepLig Grid 5. Grid Box Generation (Define active site) PrepProt->Grid PrepLig->Grid Dock 6. Execute Docking (AutoDock Vina) Grid->Dock Analyze 7. Pose & Score Analysis (Binding Energy, RMSD) Dock->Analyze Visualize 8. Interaction Visualization (Identify key residues) Analyze->Visualize Compare 9. Comparative Assessment Visualize->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Protocol 1: Target Protein Preparation
  • Obtain Structure: Download the 3D crystal structure of human FLT3 kinase in complex with an inhibitor (e.g., PDB ID: 4X0I) from the Protein Data Bank (PDB).

  • Clean Structure: Load the PDB file into UCSF Chimera or PyMOL. Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.

  • Prepare for Docking: Add polar hydrogen atoms and assign Gasteiger charges to the protein structure. This step is crucial for accurately calculating electrostatic interactions.

  • Save Final Structure: Save the prepared protein structure as a PDBQT file, the required input format for AutoDock Vina.

Protocol 2: Ligand Preparation
  • Structure Generation: Draw the 2D structures of the title compound and the selected analogs (Table 1) using ChemDraw.

  • 3D Conversion: Convert the 2D structures into 3D models and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Final Preparation: Load the 3D structures into AutoDock Tools. Set the torsional degrees of freedom to allow for ligand flexibility during docking.

  • Save Final Structures: Save each prepared ligand as a PDBQT file.

Protocol 3: Molecular Docking Simulation
  • Grid Box Definition: The primary goal of a scoring function is to evaluate and rank the poses generated in docking simulations.[3] Define the simulation grid box to encompass the known ATP-binding site of FLT3. The center of the grid should be based on the coordinates of the co-crystallized ligand in the original PDB file. A typical grid size is 20 x 20 x 20 ų.[3]

  • Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Execution: Run the docking simulation using the AutoDock Vina executable via the command line.

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses for the ligand, ranked by their calculated binding affinity (in kcal/mol).

Results and Comparative Analysis

For this guide, we present hypothetical yet representative data to illustrate the analysis process. The data are designed to highlight the potential impact of the trifluoromethyl group on binding affinity and interaction patterns within the FLT3 active site.

Ligands for Comparative Study
Compound ID Structure Chemical Name Rationale for Inclusion
LIG-01 Structure of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamineN-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamineTitle Compound: The primary molecule of interest.
LIG-02 Structure of N-(2-aminophenyl)-N,N-dimethylamineN-(2-aminophenyl)-N,N-dimethylamineParent Scaffold: To assess the contribution of the -CF3 group.
LIG-03 Structure of N-[2-amino-5-(trifluoromethyl)phenyl]-N,N-dimethylamineN-[2-amino-5-(trifluoromethyl)phenyl]-N,N-dimethylaminePositional Isomer: To evaluate the importance of substituent placement.
REF-01 Structure of Quizartinib (simplified analog)A known FLT3 inhibitorReference Compound: To benchmark the docking protocol and results.

Note: Visual structures are omitted but can be generated from the provided names.

Docking Performance and Binding Interactions

The docking results are summarized below. Binding affinity is a score calculated by the docking program to estimate the strength of the protein-ligand interaction; more negative values indicate stronger predicted binding.

Compound ID Binding Affinity (kcal/mol) Key Hydrogen Bond Interactions (Hypothetical) Key Hydrophobic/Other Interactions (Hypothetical)
LIG-01 -8.5 Cys694 (Hinge), Asp829 (DFG motif)Leu616, Val624, Phe830
LIG-02 -7.2Cys694 (Hinge)Leu616, Val624
LIG-03 -7.9Cys694 (Hinge)Leu616, Val624, Phe691
REF-01 -9.8Cys694 (Hinge), Glu692, Asp829Leu616, Phe830, Tyr693
Discussion of In Silico Results

The Critical Role of the Trifluoromethyl Group: The comparative data clearly suggest a significant positive contribution from the 4-trifluoromethyl group. LIG-01 (-8.5 kcal/mol) shows a markedly better binding affinity than its non-fluorinated counterpart, LIG-02 (-7.2 kcal/mol). This enhanced affinity can be attributed to the -CF3 group occupying a hydrophobic pocket lined by residues such as Leu616, Val624, and the catalytically critical Phe830 of the DFG motif.[2] Such interactions are crucial for the stability of kinase inhibitors.

Importance of Substituent Position: The positional isomer, LIG-03, with the -CF3 group at the 5-position, shows a slightly diminished binding affinity (-7.9 kcal/mol) compared to LIG-01. This suggests that the specific geometry of the active site favors the substituent at the 4-position, allowing for optimal engagement with the key hydrophobic pocket near the DFG motif.

Core Interactions: All designed ligands are predicted to form a crucial hydrogen bond with the backbone of Cys694 in the kinase hinge region. This interaction is a canonical feature of many Type I kinase inhibitors and serves as an essential anchor. LIG-01 is also predicted to form a secondary hydrogen bond with the side chain of Asp829, further stabilizing its conformation in the active site.

The diagram below conceptualizes the key predicted interactions for the title compound, LIG-01.

G cluster_residues FLT3 Active Site Residues LIG01 LIG-01 (Title Compound) Cys694 Cys694 (Hinge Region) LIG01->Cys694 H-Bond Asp829 Asp829 (DFG Motif) LIG01->Asp829 H-Bond Leu616 Leu616 LIG01->Leu616 Hydrophobic Phe830 Phe830 (DFG Motif) LIG01->Phe830 Hydrophobic

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, authoritative framework for the proper disposal of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. The procedures outlined herein are based on an understanding of the compound's structural alerts—specifically, its nature as a halogenated aromatic amine—and established best practices for hazardous waste management.

The core principle of this guide is risk mitigation. The presence of a trifluoromethyl group classifies this compound as a halogenated organic, while the aromatic amine structure suggests potential toxicity and irritant properties. Therefore, it must be managed as hazardous waste from the point of generation to its final disposal.

Part 1: Core Safety Directives & Hazard Analysis

Before any disposal procedures are initiated, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, data from structurally analogous trifluoromethylated and aromatic amine compounds provide a strong basis for a conservative safety assessment. These related compounds are consistently identified as causing skin, eye, and respiratory irritation.[1][2] Some are classified as causing severe skin burns and eye damage.[3][4]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is required to prevent exposure:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents dermal contact, as aromatic amines and halogenated compounds can be irritants or be absorbed through the skin.[3][4]
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of liquid waste or contact with solid particulates that can cause serious eye irritation or damage.[1][3]
Protective Clothing A flame-retardant, chemical-resistant lab coat.Shields skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a chemical fume hood is mandatory.Minimizes the risk of inhaling aerosols or vapors, which may cause respiratory irritation.[1][2]

Part 2: Step-by-Step Disposal Protocol

The disposal of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine must be treated as a regulated hazardous waste process. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5][6][7]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in a compliant waste management program.[8][9]

  • Classification: All waste containing N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine must be classified as Halogenated Organic Waste .

  • Solid Waste: Collect unused or expired solid compounds, along with contaminated consumables (e.g., weighing papers, gloves, pipette tips, absorbent pads), in a designated solid waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate liquid waste container. Do not mix with non-halogenated solvent waste, as this complicates the final disposal process.[8]

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[8]

Step 2: Waste Containment and Labeling

All hazardous waste must be stored in appropriate containers to prevent leaks or spills.[9][10]

  • Container Selection: Use chemically compatible containers, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[10][11] Ensure containers are not filled beyond 90% capacity to allow for vapor expansion.[10]

  • Labeling: Every waste container must be accurately labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine " and any other chemical constituents in the waste stream.

    • The primary hazards associated with the waste (e.g., Toxic, Irritant).

    • The accumulation start date (the date the first drop of waste was added).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are a regulatory requirement for managing hazardous waste at the point of generation.

  • Location: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of the laboratory personnel.[10][11]

  • Conditions: The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.[9] Waste containers must be kept closed at all times except when actively adding waste.[7][11]

Step 4: Spill Management

In the event of a spill, immediate and safe cleanup is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly.

  • Contain Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to cover and absorb the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated solid halogenated hazardous waste container.[1][12]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for decontamination (wipes, pads) must also be disposed of as hazardous waste.[12]

Step 5: Final Disposal and Record Keeping

The final disposal must be handled by certified professionals.

  • Arrange for Pickup: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the full waste container.[6][11]

  • Documentation: Ensure all required waste disposal forms are completed accurately. Retain a copy of this documentation for your laboratory's records as required by institutional and federal regulations.

Part 3: Visual Workflow and Data Summary

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

G cluster_0 cluster_1 Waste Stream Management cluster_2 cluster_3 start Start: Generate Waste identify Identify as Halogenated Aromatic Amine Waste start->identify segregate Segregate by Physical State (Solid / Liquid / Sharps) identify->segregate solid Solid Waste Container segregate->solid Solids & Debris liquid Liquid Waste Container segregate->liquid Solutions sharps Sharps Container segregate->sharps Contaminated Sharps label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Information store Store in Designated SAA with Secondary Containment label_container->store pickup Container Full: Request Pickup from EHS store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

Disposal Summary Table
Waste TypeContainer SpecificationKey Actions
Solid Waste Labeled, sealed, chemically compatible container (e.g., HDPE pail).Collect unused chemical and all contaminated consumables (gloves, wipes, etc.). Classify as Halogenated .
Liquid Waste Labeled, sealed, screw-cap container (glass or HDPE).Collect all solutions. Do not mix with non-halogenated waste. Classify as Halogenated . Keep closed when not in use.
Contaminated Sharps Labeled, puncture-proof sharps container.Place all contaminated needles, glassware, etc., directly into the container. Do not overfill.

By adhering to this structured and cautious disposal protocol, laboratory professionals can ensure a safe working environment, protect environmental integrity, and maintain full compliance with hazardous waste regulations.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Online] Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Online] Available at: [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Online] Available at: [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Online] Available at: [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Online] Available at: [Link]

  • SKC Inc. SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Characteristics. [Online] Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (CAS 144062-01-3). As a professional in drug development and research, you understand that robust safety protocols are the bedrock of innovative science. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety in your laboratory. The recommendations herein are synthesized from the hazard profiles of structurally analogous compounds, establishing a conservative and protective standard of practice.

Hazard Assessment: Understanding the "Why"

Anticipated Hazards:

  • Skin Contact: Causes severe skin burns and irritation.[1][2]

  • Eye Contact: Poses a high risk of serious eye damage, potentially leading to blindness.[1][3]

  • Inhalation: May cause respiratory tract irritation.[3][4] Harmful if inhaled.[3]

  • Ingestion: Assumed to be harmful or toxic if swallowed.

This assessment mandates a stringent approach to personal protective equipment (PPE) to create an effective barrier between the researcher and the chemical.

Core Protective Equipment: Your First Line of Defense

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] The following PPE is mandatory for any procedure involving N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine.

Eye and Face Protection: Non-Negotiable

Due to the high risk of severe eye damage, standard safety glasses are insufficient.

  • Primary Protection: Wear indirect-vent, splash-resistant chemical goggles conforming to ANSI Z87.1 or EN 166 standards.[5]

  • Secondary Protection: When handling quantities greater than a few milligrams, or during any operation with a risk of splashing (e.g., transfers, heating, reactions under pressure), a face shield must be worn in addition to chemical goggles.[5] Contact lenses should not be worn when working with this substance.[5]

Hand Protection: Material Matters

The goal is to prevent any skin contact. Given the amine and aromatic nature of the compound, specific glove materials are required.

  • Recommended Materials: Butyl or Neoprene rubber gloves are recommended for handling similar amine compounds.[5] Nitrile gloves may be used for incidental contact when handling very small quantities, but their breakthrough time should be verified. Always double-glove when handling this compound.

  • Inspection and Replacement: Before each use, inspect gloves for any signs of degradation or puncture. If direct contact occurs, remove gloves immediately, wash your hands thoroughly, and don fresh gloves. Contaminated gloves must be disposed of as hazardous waste.

Body Protection: A Barrier for Your Skin
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Chemical Apron: For procedures involving larger volumes (>50 mL) or significant splash potential, a chemical-resistant apron worn over the lab coat is required.

  • Clothing and Footwear: Wear long pants and fully enclosed shoes. Open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection: As a Secondary Measure

All work should be performed in a chemical fume hood. In the rare event of fume hood failure or for emergency response to a large spill, respiratory protection is critical.

  • Requirement: A NIOSH-approved respirator with an organic vapor cartridge is necessary if engineering controls fail or are not available.

  • Programmatic Compliance: Use of respirators must be part of a comprehensive written respiratory protection program that includes medical exams, training, and fit testing, as described in OSHA 1910.134.[5]

Operational Plans: From Preparation to Disposal

A systematic approach to PPE usage minimizes the risk of accidental exposure.

PPE Selection Protocol

The level of PPE required is dictated by the scale and nature of the experimental work. The following table provides guidance for common laboratory tasks.

Task Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid< 1 gChemical GogglesDouble Nitrile/NeopreneLab CoatChemical Fume Hood
Solution Preparation< 100 mLChemical GogglesDouble Nitrile/NeopreneLab CoatChemical Fume Hood
Chemical Reaction> 100 mLGoggles & Face ShieldDouble Butyl/NeopreneLab Coat & Chemical ApronChemical Fume Hood
Large Volume Transfer> 250 mLGoggles & Face ShieldDouble Butyl/NeopreneLab Coat & Chemical ApronChemical Fume Hood
Spill CleanupAnyGoggles & Face ShieldDouble Butyl/NeopreneChemical Resistant SuitNIOSH-Approved Respirator

This decision-making process can be visualized as a workflow.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Emergency Protocol Start Start: Handling N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine Assess_Scale Assess Scale of Work Start->Assess_Scale Assess_Splash Assess Splash Potential (e.g., transfer, heating) Assess_Scale->Assess_Splash < 100 mL PPE_High Enhanced PPE: - Goggles & Face Shield - Double Butyl Gloves - Lab Coat & Apron - Fume Hood Assess_Scale->PPE_High > 100 mL PPE_Low Standard PPE: - Chemical Goggles - Double Gloves - Lab Coat - Fume Hood Assess_Splash->PPE_Low Low Assess_Splash->PPE_High High Spill Spill or Ventilation Failure? PPE_Low->Spill PPE_High->Spill PPE_Emergency Emergency PPE: - Full Face Respirator - Chemical Suit Spill->PPE_Emergency Yes Proceed Proceed with Work Spill->Proceed No

PPE selection workflow based on task-specific risks.
Step-by-Step Donning and Doffing Procedure

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don lab coat and chemical apron, if required.

  • Gloves (Inner): Don the first pair of gloves.

  • Gloves (Outer): Don the second pair of gloves, ensuring they overlap the cuffs of the lab coat.

  • Eye/Face Protection: Put on chemical goggles, followed by a face shield if necessary.

Doffing (Taking Off):

  • Gross Decontamination: Before leaving the immediate work area, wipe down outer gloves if they are grossly contaminated.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and then the goggles from the back to the front. Place them in a designated area for decontamination.

  • Body Protection: Unbutton the lab coat and remove it by rolling it inside out to contain any contamination.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Immediately wash hands with soap and water.

Disposal and Decontamination Plan

All disposable PPE used while handling N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be disposed of according to local, regional, and national hazardous waste regulations.[1][6] Do not pour down the drain.[3]

  • Reusable PPE: Goggles and face shields must be decontaminated after each use according to your institution's established procedures.

In case of a spill, evacuate the area and follow your institution's emergency procedures. Only personnel trained in hazardous spill cleanup and wearing appropriate PPE, including respiratory protection, should respond.[7]

References

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Dimethylamine.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: N-Methyl-N-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)amine.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-[4-(Trifluoromethyl)phenyl]ethylamine.
  • Sigma-Aldrich. (2025, June 11). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Propenal, 3-[4-(dimethylamino)phenyl]-.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Buten-1-ol, 3-methyl-.
  • Sigma-Aldrich. (2013, February 5). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet.
  • Sigma-Aldrich. (2024, July 14). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • NOAA. (n.d.). dimethyl-p-phenylenediamine. CAMEO Chemicals.
  • Airgas. (2019, November 20). Safety Data Sheet: Dimethylamine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.